molecular formula C19H24FN5O B12376916 CYCA-117-70

CYCA-117-70

Cat. No.: B12376916
M. Wt: 357.4 g/mol
InChI Key: JEUVMKMFSZNWAD-UHFFFAOYSA-N
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Description

N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine is a synthetic chemical entity of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyrimidine core, a scaffold frequently explored for its ability to interact with various biological targets. The presence of both a 4-morpholinyl substitution on the pyrimidine ring and a 1-(3-fluorophenyl)piperidin-3-yl amine group suggests potential for kinase inhibition activity . Kinases are key signaling enzymes, and their inhibitors are a major focus in developing therapies for areas such as oncology and inflammatory diseases. The morpholine group is a common pharmacophore known to contribute to favorable physicochemical properties and target binding in drug-like molecules . Researchers may investigate this compound as a potential lead or tool molecule for probing biological pathways and validating new therapeutic targets in vitro. It is supplied exclusively for laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H24FN5O

Molecular Weight

357.4 g/mol

IUPAC Name

N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C19H24FN5O/c20-15-3-1-5-17(11-15)25-6-2-4-16(13-25)23-18-12-19(22-14-21-18)24-7-9-26-10-8-24/h1,3,5,11-12,14,16H,2,4,6-10,13H2,(H,21,22,23)

InChI Key

JEUVMKMFSZNWAD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC(=CC=C2)F)NC3=CC(=NC=N3)N4CCOCC4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CYCA-117-70

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYCA-117-70 is a novel small molecule identified as a ligand for the DDB1- and CUL4-Associated Factor 1 (DCAF1), a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). Its discovery has opened new avenues for the development of targeted protein degradation strategies, particularly through the design of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with DCAF1, the experimental protocols used for its characterization, and its potential in therapeutic applications.

Core Mechanism of Action: Targeting the DCAF1 Substrate Receptor

The primary mechanism of action of this compound is its direct binding to the WD40 repeat (WDR) domain of DCAF1.[1] DCAF1 serves as a crucial component of the CRL4 E3 ubiquitin ligase machinery, which is responsible for recognizing specific substrate proteins and mediating their ubiquitination, thereby tagging them for proteasomal degradation. By binding to the WDR domain of DCAF1, this compound can be utilized as a "chemical handle" to recruit this E3 ligase to a target protein of interest when incorporated into a PROTAC.[1][2]

The CRL4-DCAF1 E3 Ubiquitin Ligase Complex

The CRL4 E3 ubiquitin ligase is a multi-subunit complex comprising Cullin 4 (CUL4A or CUL4B), Ring-Box 1 (RBX1), DNA Damage-Binding protein 1 (DDB1), and a DCAF substrate receptor. DCAF1 is one of numerous DCAFs that provide substrate specificity to the complex.[3][4] The CRL4-DCAF1 complex plays a pivotal role in a multitude of cellular processes, including cell cycle progression, DNA damage repair, and chromatin remodeling.[1][5] Its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and viral infections like HIV.[1][6][7]

DCAF1 is unique in that it can service two distinct E3 ubiquitin ligase complexes: the RING-type CRL4 and the HECT-type EDVP complex, although the substrates for each are non-overlapping.[6][8] This dual functionality underscores its importance in cellular protein homeostasis.

Quantitative Data

The binding affinity and selectivity of this compound for the DCAF1 WDR domain have been quantitatively characterized using biophysical techniques.

ParameterValueMethodTargetReference
Dissociation Constant (KD)70 µMSurface Plasmon Resonance (SPR)Human DCAF1 WDR domain[1][2]
SelectivityNo significant binding observedSurface Plasmon Resonance (SPR)Human WDR5[1]

Experimental Protocols

Protein Expression and Purification of DCAF1 WDR Domain

The human DCAF1 WDR domain (residues 1077-1390 with F1077A and R1079A mutations to promote crystallization) was expressed using a baculovirus-Sf9 expression system.[9][10]

  • Cloning: The gene encoding the DCAF1 WDR domain was subcloned into a pFBOH-MHL insect cell expression vector, which includes an N-terminal His6-tag followed by a TEV protease cleavage site.[10]

  • Expression: The recombinant vector was used to generate baculovirus, which was then used to infect Sf9 cells for protein expression.[9][10]

  • Lysis: Harvested cells were resuspended in lysis buffer (50 mM Tris pH 7.5, 0.4 M NaCl, 5% glycerol, protease inhibitor cocktail, 0.1% NP40, and benzonase endonuclease) and lysed by sonication.[9][10]

  • Purification: The soluble fraction was subjected to immobilized metal affinity chromatography (IMAC) using a HisPur Ni-NTA resin. The His6-tag was subsequently cleaved by TEV protease, and the tagless protein was further purified by a second IMAC step and size-exclusion chromatography.[10]

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR analysis was performed to determine the binding kinetics of this compound to the DCAF1 WDR domain.[10]

  • Immobilization: Biotinylated DCAF1 WDR domain was captured on a streptavidin-coated sensor chip. A reference flow cell was left empty for background subtraction.[10]

  • Analyte Preparation: this compound was dissolved in 100% DMSO to create a stock solution, which was then serially diluted in running buffer (HBS-EP+) to the desired concentrations with a final DMSO concentration of 1%.[10]

  • Binding Analysis: The compound solutions were injected over the sensor surface at a constant flow rate. The association and dissociation of the analyte were monitored in real-time by measuring the change in the SPR signal.[11][12][13]

  • Data Analysis: The equilibrium dissociation constant (KD) was calculated by fitting the steady-state binding data to a 1:1 binding model.[10]

X-ray Crystallography for Structural Determination

The co-crystal structure of the DCAF1 WDR domain in complex with this compound was determined to elucidate the binding mode.[1][10]

  • Crystallization: The purified DCAF1 WDR domain was co-crystallized with this compound using the hanging drop vapor diffusion method. The reservoir solution contained 25% PEG3350, 0.1 M ammonium sulfate, and 0.1 M Bis-Tris pH 5.5.[10][14][15]

  • Data Collection: X-ray diffraction data were collected from the co-crystals at a synchrotron source.[10]

  • Structure Determination and Refinement: The structure was solved by molecular replacement and refined to a resolution of 1.62 Å.[1][10] The final structure revealed that this compound binds to a shallow pocket on the surface of the central channel of the DCAF1 WDR domain.[1]

Visualizations

Signaling Pathway and Mechanism of Action

CYCA_117_70_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery CYCA This compound (DCAF1 Ligand) Linker Linker CYCA->Linker DCAF1 DCAF1 (Substrate Receptor) CYCA->DCAF1 Binds to WDR Domain POI_Ligand Target Protein Ligand Linker->POI_Ligand POI Target Protein of Interest (POI) POI_Ligand->POI Binds to POI CRL4 CRL4 E3 Ligase (CUL4-DDB1-RBX1) DCAF1->CRL4 recruits Ub Ubiquitin CRL4->Ub mediates Ubiquitination Proteasome Proteasome POI->Proteasome targeted for Degradation Ub->POI tags Discovery_Workflow Virtual_Screening Virtual Screening (MatchMaker AI Model) Cheminformatics Cheminformatics Filtering Virtual_Screening->Cheminformatics Docking Molecular Docking Cheminformatics->Docking Compound_Selection Selection of 101 Commercial Compounds Docking->Compound_Selection SPR_Screening Surface Plasmon Resonance (SPR) Screening Compound_Selection->SPR_Screening Hit_Identification Hit Identification: This compound SPR_Screening->Hit_Identification Crystallography X-ray Crystallography Hit_Identification->Crystallography Structure_Determination Co-crystal Structure Determination Crystallography->Structure_Determination

References

Technical Dossier: Binding Affinity and Characterization of the DCAF1 Ligand CYCA-117-70

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a comprehensive technical overview of the binding interaction between the small molecule CYCA-117-70 and the DDB1 and CUL4 Associated Factor 1 (DCAF1). DCAF1 is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4DCAF1), playing a crucial role in cellular processes by mediating the ubiquitination and subsequent proteasomal degradation of target proteins.[1][2][3][4] Its involvement in the cell cycle and its hijacking by viral proteins make it an attractive target for therapeutic intervention.[1][4] This guide details the binding affinity of this compound, the experimental protocols for its determination, and its mechanistic context.

Quantitative Binding Affinity Data

The binding affinity of this compound for the WD40 repeat (WDR) domain of DCAF1 was determined through biophysical assays. The data demonstrates a selective interaction with DCAF1 over other WDR domain-containing proteins, such as WDR5.

LigandTarget ProteinBinding Affinity (KD)MethodTemperatureReference
This compoundHuman DCAF1 (WDR domain)~ 70 μMSurface Plasmon Resonance (SPR)293 K[5][6]
This compoundHuman WDR5No significant bindingSurface Plasmon Resonance (SPR)293 K[5]

Note: The dissociation constant (KD) for the DCAF1 interaction is an estimated value as the binding curve did not achieve full saturation.[5] A discrepancy in binding affinities was noted between different batches of this compound, with a reordered batch showing lower solubility and potency.[5]

Experimental Protocols

The determination of the binding affinity of this compound to DCAF1 involved protein expression and purification, followed by biophysical characterization using Surface Plasmon Resonance.

Protein Expression and Purification of DCAF1 WDR Domain
  • Gene Cloning: A gene fragment encoding the human DCAF1 WDR domain (residues 1077–1390, UniProtKB Q9Y4B6) was utilized. To enhance crystallogenesis, residues Phenylalanine-1077 and Arginine-1079 were mutated to Alanine.[4][5] This construct was subcloned into a pFBOH-MHL insect cell expression vector, which incorporates an N-terminal His6-tag followed by a TEV (Tobacco Etch Virus) protease cleavage site.[4]

  • Protein Expression: The DCAF1 protein was expressed using a baculovirus-Sf9 insect cell expression system.[4]

  • Purification: While specific details of the purification process for the this compound study are not exhaustively provided in the search results, a standard approach for His-tagged proteins involves immobilized metal affinity chromatography (IMAC), followed by tag cleavage with TEV protease and further purification steps like size-exclusion chromatography to ensure high purity.

Surface Plasmon Resonance (SPR) Assay

Surface Plasmon Resonance was employed to measure the binding kinetics and affinity between this compound and the purified DCAF1 WDR domain.[5]

  • Instrumentation: The specific SPR instrument used is not detailed in the provided search results.

  • Immobilization: The purified DCAF1 WDR domain protein is typically immobilized on the surface of a sensor chip.

  • Analyte Injection: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.

  • Data Analysis: The binding is measured in real-time as a change in the refractive index at the sensor surface, reported in response units (RU). The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 steady-state binding model) to calculate the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (KD) is derived (KD = kd/ka).[5] For this compound, the steady-state response was used to estimate the KD.[5]

  • Control: The WDR5 protein was used as a negative control to demonstrate the selectivity of this compound for the DCAF1 WDR domain.[5]

Visualization of Workflow and Biological Context

Experimental Workflow for DCAF1 Ligand Discovery

The discovery of this compound as a DCAF1 ligand followed a systematic workflow beginning with computational screening and culminating in experimental validation.

G cluster_computational Computational Phase cluster_experimental Experimental Phase virtual_screening Virtual Screening & Docking compound_selection Selection of 101 Compounds virtual_screening->compound_selection Docking Scores & Pose Inspection spr Surface Plasmon Resonance (SPR) compound_selection->spr Procurement & Testing hit_id Hit Identification: This compound spr->hit_id Binding Affinity Measurement crystallography X-ray Crystallography hit_id->crystallography Structural Validation structure Co-crystal Structure (PDB ID: 7SSE) crystallography->structure

Caption: Workflow for the identification and validation of this compound.

DCAF1 in the CRL4 E3 Ubiquitin Ligase Pathway

DCAF1 serves as a substrate receptor within the Cullin 4 (CUL4) E3 ubiquitin ligase complex. This complex targets specific proteins for ubiquitination and subsequent degradation by the proteasome.

G DCAF1 DCAF1 (Substrate Receptor) DDB1 DDB1 (Adaptor) DCAF1->DDB1 interacts with CUL4 CUL4 (Scaffold) DDB1->CUL4 links to RBX1 RBX1 (RING Finger Protein) CUL4->RBX1 binds E2 E2 (Ub-conjugating enzyme) RBX1->E2 recruits Substrate Target Substrate Protein Substrate->DCAF1 binds to Proteasome 26S Proteasome Substrate->Proteasome targeted to E2->Substrate transfers Ub to Ub Ubiquitin (Ub) Degradation Protein Degradation Proteasome->Degradation Ligand This compound Ligand->DCAF1 binds to WDR domain

Caption: Role of DCAF1 in the CRL4 ubiquitin ligase complex.

Mechanism of Action and Significance

DCAF1 is a component of the CRL4DCAF1 E3 ubiquitin ligase complex, where it functions as the substrate recognition subunit.[1][4] The WDR domain of DCAF1 is the primary binding site for substrate proteins.[4] The discovery of this compound as a ligand that binds to the central channel of the DCAF1 WDR domain is significant for several reasons:[5]

  • Tool Compound: It serves as a valuable chemical probe to study the biology and function of DCAF1.

  • Therapeutic Potential: As DCAF1 is implicated in various diseases, including cancer and viral infections, ligands that modulate its function could be developed as therapeutics.[1]

  • PROTAC Development: The co-crystal structure of DCAF1 with this compound reveals that the ligand is solvent-accessible.[5] This suggests that this compound can serve as a chemical scaffold for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and degradation. By functionalizing this compound, it is possible to create PROTACs that hijack the DCAF1 E3 ligase complex to degrade specific proteins of interest.[6]

References

CYCA-117-70 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYCA-117-70 is a novel, selective ligand for the DDB1- and CUL4-Associated Factor 1 (DCAF1), a substrate receptor for the CRL4 E3 ubiquitin ligase. Identified through advanced computational screening methods, this compound serves as a valuable chemical tool for the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including its mechanism of action and relevant experimental methodologies.

Chemical Properties and Structure

This compound, with the chemical name N-[(3R)-1-(3-fluorophenyl)piperidin-3-yl]-6-(morpholin-4-yl)pyrimidin-4-amine, is a small molecule designed to interact with the WD40 repeat (WDR) domain of DCAF1.[1][2][3][4][5] Its discovery was facilitated by a proteome-scale drug-target interaction prediction model, demonstrating the power of artificial intelligence in novel ligand identification.[1][2][3][4][5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name N-[(3R)-1-(3-fluorophenyl)piperidin-3-yl]-6-(morpholin-4-yl)pyrimidin-4-aminePDB: 7SSE[2]
CAS Number 1958262-04-8MedchemExpress[6]
Molecular Formula C₁₉H₂₄FN₅OMedchemExpress[6]
Molecular Weight 357.43 g/mol MedchemExpress[6]
SMILES FC1=CC(N(C2)CCCC2NC3=NC=NC(N4CCOCC4)=C3)=CC=C1MedchemExpress[6]
Binding Affinity (KD) 70 µM to DCAF1MedchemExpress[6]

Structure

The three-dimensional structure of this compound in complex with the WDR domain of human DCAF1 has been elucidated by X-ray crystallography and is available in the Protein Data Bank under the accession code 7SSE.[2] This structural information is critical for understanding the binding mode of the ligand and for the rational design of DCAF1-based PROTACs. The ligand occupies the central cavity of the WDR domain, a key interaction hub for substrate recruitment.[1][2][3][4][5]

Mechanism of Action and Signaling Pathway

This compound functions as a DCAF1 ligand, making it an ideal component for the development of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.

DCAF1 is a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4DCAF1).[1][2][3][4][5][7][8][9][10][11] The CRL4DCAF1 complex consists of the scaffold protein CUL4A or CUL4B, the RING-box protein 1 (RBX1), the linker protein DNA damage-binding protein 1 (DDB1), and the substrate receptor DCAF1.[7][8][9][10][11]

A PROTAC incorporating this compound would bind to the DCAF1 subunit of the CRL4DCAF1 complex. The other end of the PROTAC would simultaneously bind to a target protein of interest. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

DCAF1_PROTAC_Pathway cluster_CRL4_complex CRL4-DCAF1 E3 Ligase Complex cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination & Degradation CUL4 CUL4 RBX1 RBX1 CUL4->RBX1 associates with DDB1 DDB1 CUL4->DDB1 scaffolds DCAF1 DCAF1 DDB1->DCAF1 binds TernaryComplex Ternary Complex (DCAF1-PROTAC-Target) DCAF1->TernaryComplex PROTAC PROTAC (contains this compound) PROTAC->DCAF1 binds to TargetProtein Target Protein PROTAC->TargetProtein binds to TargetProtein->TernaryComplex Ub_Target Poly-ubiquitinated Target Protein TernaryComplex->Ub_Target facilitates poly-ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 transfers Ub E2->TernaryComplex recruited to Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_Target->Proteasome targeted for degradation Degraded Degraded Peptides Proteasome->Degraded

Figure 1. DCAF1-mediated targeted protein degradation pathway using a PROTAC.

Experimental Protocols

General Workflow for Discovery and Characterization

The discovery of this compound followed a modern drug discovery workflow that leverages computational and experimental techniques.

Discovery_Workflow Start Start: Identification of DCAF1 as a Target VirtualScreening Virtual Screening (Drug-Target Interaction Prediction Model) Start->VirtualScreening Cheminformatics Cheminformatics Filtering VirtualScreening->Cheminformatics Docking Molecular Docking Cheminformatics->Docking HitSelection Hit Compound Selection (e.g., this compound) Docking->HitSelection Synthesis Chemical Synthesis HitSelection->Synthesis BiophysicalScreening Biophysical Screening (e.g., SPR) Synthesis->BiophysicalScreening StructureDetermination X-ray Crystallography (Co-crystal Structure with DCAF1) BiophysicalScreening->StructureDetermination Lead Validated DCAF1 Ligand StructureDetermination->Lead

References

The Multifaceted Role of DCAF1 in Cellular Homeostasis and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDB1 and CUL4 Associated Factor 1 (DCAF1), also known as VprBP (Vpr binding protein), is a crucial substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. This technical guide provides an in-depth exploration of the core functions of DCAF1 in fundamental cellular processes, including cell cycle regulation, DNA damage response, and transcriptional control. It also delves into its hijacking by viral proteins, such as HIV-1 Vpr, and its implications in tumorigenesis. This document presents a comprehensive overview of the current understanding of DCAF1, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction to DCAF1

DCAF1 is a large, multidomain protein that functions primarily as a substrate receptor within the CRL4 E3 ubiquitin ligase complex, which also comprises Cullin 4 (CUL4A or CUL4B), DDB1 (DNA Damage-Binding Protein 1), and RBX1 (RING-Box Protein 1)[1][2]. The CRL4DCAF1 complex plays a pivotal role in the ubiquitin-proteasome system by targeting specific substrate proteins for ubiquitination and subsequent proteasomal degradation. This process is essential for maintaining cellular homeostasis.

Uniquely, DCAF1 can also associate with the HECT-type E3 ligase EDD/UBR5, expanding its regulatory reach to a distinct set of cellular substrates[3][4]. Furthermore, DCAF1 possesses intrinsic kinase activity, phosphorylating histone H2A at threonine 120, which is linked to the repression of tumor suppressor genes[5]. Its multifaceted nature makes DCAF1 a critical regulator in a wide array of cellular signaling pathways and a protein of significant interest in both basic research and therapeutic development.

Core Cellular Functions of DCAF1

DCAF1's role as a substrate receptor for E3 ubiquitin ligases places it at the center of numerous cellular processes. Its functions are diverse and critical for normal cell physiology, while its dysregulation is implicated in various pathological conditions.

Cell Cycle Regulation

DCAF1 is intricately involved in the control of cell cycle progression. Depletion of DCAF1 has been shown to cause an accumulation of cells in the S and G2/M phases of the cell cycle, indicating its role in proper cell cycle transitions[3]. One of the key substrates of CRL4DCAF1 in this context is the Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. DCAF1-mediated ubiquitination and degradation of PLK4 during the G2 phase are crucial to prevent premature centriole duplication and maintain genomic stability[6].

DNA Damage Response

The CRL4DCAF1 complex is also a key player in the cellular response to DNA damage. It is involved in the ubiquitination of proteins that participate in DNA repair pathways. For instance, HIV-1 Vpr, by hijacking CRL4DCAF1, can induce a DNA damage response, characterized by the phosphorylation of H2AX[1]. This suggests that DCAF1 is involved in pathways that sense and respond to genotoxic stress.

Transcriptional Regulation and Epigenetics

Beyond its role in protein degradation, DCAF1 influences gene expression through multiple mechanisms. Its intrinsic kinase activity leads to the phosphorylation of histone H2A, which is associated with transcriptional repression of tumor suppressor genes[5]. Additionally, DCAF1 has been shown to interact with transcription factors and chromatin-modifying enzymes, further highlighting its role in epigenetic regulation.

Role in Cancer

Given its critical functions in cell cycle control and DNA damage response, it is not surprising that DCAF1 is implicated in cancer. Overexpression of DCAF1 has been observed in several cancers and is often associated with poor prognosis[7][8]. The tumor suppressor Merlin, encoded by the NF2 gene, directly binds to and inhibits DCAF1, thereby suppressing the oncogenic activity of the CRL4DCAF1 ligase[9]. In Merlin-deficient tumors, the unchecked activity of CRL4DCAF1 promotes cell proliferation and tumorigenesis, making it a potential therapeutic target[9].

Viral Hijacking

DCAF1 is famously targeted by the HIV-1 accessory protein Vpr. Vpr binds directly to DCAF1, effectively hijacking the CRL4 E3 ligase complex to induce G2 cell cycle arrest, which is favorable for viral replication[1][10][11]. Vpr acts as a molecular bridge, bringing new substrates to the CRL4DCAF1 complex for degradation. This viral strategy underscores the central role of DCAF1 in cellular regulation and provides a compelling rationale for developing inhibitors that block this interaction.

Quantitative Data on DCAF1 Interactions

Understanding the quantitative aspects of DCAF1's interactions is crucial for dissecting its function and for the rational design of targeted therapies. The following tables summarize key quantitative data from the literature.

Interacting PartnerMethodAffinity (Kd)Reference
Merlin (FERM domain)Isothermal Titration Calorimetry (ITC)~3 µM[1]
Small Molecule Inhibitor (Compound 3d)Surface Plasmon Resonance (SPR)490 ± 90 nM
Small Molecule Inhibitor (Compound 3d)Isothermal Titration Calorimetry (ITC)932 ± 150 nM
Small Molecule Ligand (Z1391232269)Surface Plasmon Resonance (SPR)11.5 ± 4.2 µM
Small Molecule Ligand (CYCA-117-70)Surface Plasmon Resonance (SPR)~70 µM[11]

Table 1: Binding Affinities of DCAF1 with Selected Interacting Partners. This table provides a summary of the dissociation constants (Kd) for the interaction of DCAF1 with the tumor suppressor Merlin and various small molecule ligands, as determined by biophysical methods.

PerturbationProteinChange in Protein LevelCell LineMethodReference
DCAF1 siRNA knockdownPLK4IncreaseU2OSWestern Blot[6]
DDB1 siRNA knockdownPLK4IncreaseU2OSWestern Blot[2]
DCAF1 OverexpressionPLK4 PolyubiquitinationIncreaseHEK293TIn vivo ubiquitination assay[2]

Table 2: Semi-Quantitative Analysis of DCAF1-Mediated Protein Regulation. This table illustrates the effect of altering DCAF1 expression or the expression of its binding partners on the levels of target proteins, as determined by semi-quantitative western blotting and in vivo ubiquitination assays.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the functions of DCAF1.

Co-Immunoprecipitation (Co-IP) to Detect DCAF1 Interactions

This protocol describes the immunoprecipitation of a target protein to identify its interaction partners, such as DCAF1.

Materials:

  • Cells expressing tagged or endogenous proteins of interest.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

  • Antibody specific to the bait protein.

  • Protein A/G magnetic beads or agarose resin.

  • Wash Buffer: Lysis buffer.

  • Elution Buffer: 2x Laemmli sample buffer.

Procedure:

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cell pellet in ice-cold lysis buffer (1 mL per 1x107 cells) and incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional): Add 20 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody against the bait protein to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add 30 µL of Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold wash buffer.

  • Elution: After the final wash, remove all supernatant and resuspend the beads in 30-50 µL of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against DCAF1 and the bait protein.

In Vivo Ubiquitination Assay

This assay is used to detect the ubiquitination of a DCAF1 substrate in living cells.

Materials:

  • HEK293T cells.

  • Expression plasmids for HA-tagged Ubiquitin, Flag-tagged DCAF1, and the substrate of interest.

  • Transfection reagent.

  • Proteasome inhibitor (e.g., MG132).

  • Denaturing Lysis Buffer: 1% SDS, 50 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 1 mM DTT.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA.

  • Co-IP materials as described in Protocol 4.1.

Procedure:

  • Transfection: Co-transfect HEK293T cells with plasmids expressing HA-Ubiquitin, Flag-DCAF1, and the substrate protein.

  • Proteasome Inhibition: 4-6 hours before harvesting, treat the cells with 10-20 µM MG132 to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis under Denaturing Conditions: Harvest the cells and lyse them in Denaturing Lysis Buffer. Boil the lysate for 10 minutes to dissociate protein complexes.

  • Dilution and Immunoprecipitation: Dilute the lysate 10-fold with Dilution Buffer. Perform immunoprecipitation of the substrate protein as described in the Co-IP protocol (Section 4.1).

  • Analysis: Analyze the immunoprecipitated proteins by western blotting using an anti-HA antibody to detect the ubiquitinated forms of the substrate, which will appear as a high-molecular-weight smear.

CRISPR/Cas9-Mediated Knockout of DCAF1

This protocol outlines the steps for generating a DCAF1 knockout cell line using the CRISPR/Cas9 system.

Materials:

  • Human cell line (e.g., HEK293T).

  • CRISPR/Cas9 plasmid co-expressing Cas9 nuclease and a DCAF1-specific guide RNA (gRNA). (Example gRNA sequences can be designed using online tools).

  • Transfection reagent.

  • Puromycin or other selection antibiotic if the plasmid contains a resistance gene.

  • Single-cell cloning supplies (e.g., 96-well plates).

Procedure:

  • gRNA Design and Cloning: Design and clone two DCAF1-specific gRNAs into a suitable CRISPR/Cas9 expression vector.

  • Transfection: Transfect the target cells with the CRISPR/Cas9-DCAF1-gRNA plasmid.

  • Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin at 1-2 µg/mL) to enrich for transfected cells.

  • Single-Cell Cloning: After selection, dilute the cells to a concentration of 0.5-1 cell per 100 µL and plate them into 96-well plates to isolate single clones.

  • Screening and Validation: Expand the single-cell clones and screen for DCAF1 knockout by western blotting and genomic DNA sequencing of the target locus to confirm the presence of insertions or deletions (indels).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and molecular interactions involving DCAF1.

CRL4_DCAF1_Complex cluster_CRL4 CRL4-DCAF1 E3 Ligase Complex cluster_ub Ubiquitination CUL4A CUL4A/B RBX1 RBX1 CUL4A->RBX1 binds DDB1 DDB1 CUL4A->DDB1 scaffolds DCAF1 DCAF1 (Substrate Receptor) DDB1->DCAF1 binds Substrate Substrate Protein DCAF1->Substrate Substrate->Substrate Proteasome 26S Proteasome Substrate->Proteasome degradation Ub Ubiquitin Ub->Substrate

Caption: The CRL4-DCAF1 E3 Ubiquitin Ligase Complex.

HIV_Vpr_Hijacking cluster_CRL4 CRL4-DCAF1 Complex cluster_deg Degradation CUL4A CUL4A/B DDB1 DDB1 CUL4A->DDB1 DCAF1 DCAF1 DDB1->DCAF1 Vpr HIV-1 Vpr Vpr->DCAF1 binds & hijacks Cellular_Substrate Cellular Substrate (e.g., UNG2) Vpr->Cellular_Substrate recruits Cellular_Substrate->DCAF1 G2_Arrest G2 Cell Cycle Arrest Cellular_Substrate->G2_Arrest leads to

Caption: Hijacking of the CRL4-DCAF1 Complex by HIV-1 Vpr.

DCAF1_Cancer_Role cluster_loss Loss of Merlin Merlin Merlin (NF2) Tumor Suppressor DCAF1 CRL4-DCAF1 Merlin->DCAF1 inhibits Oncogenic_Substrates Oncogenic Substrates DCAF1->Oncogenic_Substrates degrades tumor suppressive substrates & stabilizes oncoproteins Tumorigenesis Tumorigenesis Oncogenic_Substrates->Tumorigenesis promotes Merlin_loss Merlin Inactivation Merlin_loss->DCAF1 leads to derepression of

Caption: Role of the Merlin-DCAF1 Axis in Tumorigenesis.

Conclusion and Future Directions

DCAF1 has emerged as a central player in a multitude of cellular processes, from cell cycle control to the intricate interplay between host and pathogen. Its dual functionality as a substrate receptor for both CRL4 and HECT-type E3 ligases, coupled with its intrinsic kinase activity, underscores its complexity and importance in maintaining cellular homeostasis. The hijacking of DCAF1 by viral proteins like HIV-1 Vpr highlights its significance in infectious diseases and provides a clear rationale for the development of targeted antiviral therapies. Furthermore, the discovery of its regulation by the tumor suppressor Merlin has opened new avenues for cancer therapeutics, particularly for Merlin-deficient tumors.

Future research should focus on the comprehensive identification of the full spectrum of DCAF1 substrates under various cellular conditions using advanced quantitative proteomics approaches. Elucidating the precise mechanisms that regulate DCAF1's choice of E3 ligase partner (CRL4 vs. EDD/UBR5) and its kinase activity will be crucial. The development of more potent and specific small molecule inhibitors of the DCAF1-substrate interaction holds great promise for the treatment of cancers and viral infections. This technical guide serves as a foundational resource to aid researchers and drug development professionals in these future endeavors.

References

A Technical Introduction to DCAF1 Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of this process is the recruitment of an E3 ubiquitin ligase. While much of the initial focus has been on a limited number of E3 ligases, there is a growing imperative to expand the repertoire of utilized ligases to overcome challenges like acquired resistance and to broaden the scope of degradable targets. DDB1 and CUL4 Associated Factor 1 (DCAF1) has surfaced as a promising, essential E3 ligase substrate receptor for TPD. This technical guide provides an in-depth overview of DCAF1, its associated signaling pathways, the development of DCAF1-recruiting ligands, and the experimental methodologies used to characterize these novel degraders.

The CRL4-DCAF1 E3 Ubiquitin Ligase Complex

DCAF1, also known as VprBP (Viral protein R binding protein), functions as a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, specifically CRL4ADCAF1.[1][2] This multi-subunit complex is a key player in the ubiquitin-proteasome system (UPS), which is responsible for the degradation of a vast array of cellular proteins, thereby regulating numerous physiological processes.[3]

The canonical CRL4DCAF1 complex is composed of:

  • Cullin 4 (CUL4A or CUL4B): A scaffold protein that forms the backbone of the complex.[3]

  • Ring-Box 1 (RBX1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.[3][4]

  • DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the CUL4-RBX1 core to various substrate receptors.[2][3]

  • DCAF1: The substrate receptor that directly binds to specific target proteins, conferring substrate specificity to the ligase complex.[1][2]

DCAF1 is a large, multidomain protein, with its C-terminal WD40 repeat (WDR) domain serving as the primary binding platform for substrate proteins.[5][6] Interestingly, DCAF1 is unique in that it can also serve as a substrate receptor for a distinct HECT-type E3 ligase complex known as EDVP (EDD-DDB1-VprBP), highlighting its versatile role in protein homeostasis.[2][7] The activity of the CRL4DCAF1 ligase is regulated by post-translational modification, specifically neddylation of the cullin subunit, and by its oligomerization state. The complex can exist in an auto-inhibited tetrameric state, which transitions to an active dimeric conformation upon neddylation or substrate binding.[4][8][9]

CRL4-DCAF1_Signaling_Pathway Figure 1. The CRL4-DCAF1 Ubiquitination Pathway Ub Ubiquitin E1 E1 Ub-Activating Enzyme Ub->E1 ATP CRL4_DCAF1 CUL4 DDB1 RBX1 DCAF1 E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E2->CRL4_DCAF1:rbx1 E2 Binding PolyUb_Target Polyubiquitinated Substrate CRL4_DCAF1->PolyUb_Target Polyubiquitination Target Substrate Protein Target->CRL4_DCAF1:dcaf1 Substrate Recognition Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Proteolysis

Figure 1. The CRL4-DCAF1 Ubiquitination Pathway

DCAF1 Ligands and PROTAC Mechanism of Action

The development of small molecules that bind to DCAF1 has enabled its recruitment for TPD. These ligands serve as the E3 ligase-binding handle in a PROTAC molecule. A PROTAC is a heterobifunctional molecule comprising three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase (e.g., DCAF1), and a chemical linker that connects the two.

The mechanism of action for a DCAF1-based PROTAC involves the formation of a ternary complex between the PROTAC, the target protein, and the CRL4DCAF1 E3 ligase.[10][11] This induced proximity positions the target protein for polyubiquitination by the E2 enzyme associated with the CRL4DCAF1 complex. The attached polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[10] Because the PROTAC molecule is not consumed in this catalytic cycle, a single molecule can induce the degradation of multiple target protein molecules.

DCAF1_PROTAC_Mechanism Figure 2. Mechanism of DCAF1-based PROTACs cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation POI Target Protein (POI) PROTAC POI Ligand-Linker-DCAF1 Ligand POI->PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex E3 CRL4-DCAF1 PROTAC->E3 E3->TernaryComplex TernaryComplex->E3 UbiquitinatedPOI Ub-POI TernaryComplex->UbiquitinatedPOI Polyubiquitination Ub Ub Ub->TernaryComplex +E1, E2 Proteasome Proteasome UbiquitinatedPOI->Proteasome Degradation Degraded POI Proteasome->Degradation

Figure 2. Mechanism of DCAF1-based PROTACs

Known DCAF1 Ligands and Quantitative Data

The discovery of DCAF1 ligands has been a key enabling step for harnessing this E3 ligase for TPD. Both reversible and covalent ligands have been reported. Early efforts utilized computational screening and biophysical methods to identify novel binders that occupy the central cavity of the DCAF1 WDR domain.[5][6][12] More recently, chemical proteomics has uncovered electrophilic fragments, such as azetidine acrylamides, that stereoselectively and site-specifically react with Cysteine 1113 (C1113) in DCAF1.[10][13][14]

Below is a summary of publicly available quantitative data for representative DCAF1 ligands and derived PROTACs.

Ligand/PROTACTypeTarget ProteinBinding Affinity (KD to DCAF1)Degradation (DC50)Max Degradation (Dmax)Assay MethodReference(s)
CYCA-117-70 Reversible BinderN/A~70 µMN/AN/ASPR[5]
OICR-8268 Reversible BinderN/A38 nMN/AN/ASPR[12]
DBr-1 Reversible PROTACBRD9240 nM (binary)193 nM>90%SPR, HiBiT Assay[11][15][16]
YT47R Covalent PROTACFKBP12Covalent (targets C1113)~1 µM>80%Western Blot[10][11]
DBt-10 Reversible PROTACBTKN/A~100 nM>90%BTK-GFP Assay[16][17][18]
DDa-1 Reversible PROTACMultiple KinasesN/A90 nM (BTK-GFP)>80%BTK-GFP Assay[15]

Note: KD (Dissociation Constant) and DC50 (Concentration for 50% degradation) values are context-dependent and can vary based on the specific assay conditions, cell lines, and target proteins used.

Experimental Protocols and Workflows

Characterizing DCAF1 ligands and their corresponding PROTACs requires a suite of biochemical, biophysical, and cellular assays. A typical experimental workflow aims to confirm direct binding to DCAF1, assess the formation of a productive ternary complex, and quantify target protein degradation in a cellular context.

Experimental_Workflow Figure 3. Experimental Workflow for DCAF1 PROTAC Characterization cluster_1 Biophysical/Biochemical cluster_2 Cellular Start Start: PROTAC Design & Synthesis Step1 Step 1: Binary Binding Assays (Ligand to DCAF1 & POI) Start->Step1 Step2 Step 2: Ternary Complex Formation Assays Step1->Step2 Confirm binary engagement Step3 Step 3: In Vitro Ubiquitination Assay Step2->Step3 Confirm complex formation Step4 Step 4: Cellular Degradation Assays (DC50 & Dmax) Step3->Step4 Confirm biochemical activity Step5 Step 5: Selectivity & Mechanism of Action Studies Step4->Step5 Confirm cellular activity End End: Lead Optimization Step5->End Validate specificity & mechanism Method1 SPR, ITC, DSF, TR-FRET Method1->Step1 Method2 SPR, TR-FRET, AlphaLISA Method2->Step2 Method3 TR-FRET Ubiquitin Transfer Method3->Step3 Method4 Western Blot, HiBiT, dTAG Method4->Step4 Method5 Proteomics (MS), CRISPR KO, Washout Experiments Method5->Step5

Figure 3. Experimental Workflow for DCAF1 PROTAC Characterization
Ligand Binding Assays

Objective: To confirm and quantify the binding affinity of a ligand or PROTAC to purified DCAF1 protein.

Method: Surface Plasmon Resonance (SPR) [5][15]

  • Immobilization: High-purity, biotinylated recombinant DCAF1 (e.g., WDR domain, residues 1038-1400) is captured onto a streptavidin-conjugated sensor chip. A reference flow cell is left empty or used to capture a control protein (like WDR5) to subtract non-specific binding.[5]

  • Analyte Injection: A dilution series of the DCAF1 ligand (or PROTAC) in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) is injected over the flow cells at a constant flow rate.

  • Data Acquisition: The change in response units (RU), which is proportional to the mass of analyte binding to the immobilized protein, is monitored in real-time.

  • Analysis: Steady-state binding responses are plotted against analyte concentration. The data is fitted to a 1:1 binding model to determine the equilibrium dissociation constant (KD). Kinetic parameters (kon and koff) can also be derived from the association and dissociation phases of the sensorgram.

Ternary Complex Formation Assays

Objective: To demonstrate that the PROTAC can simultaneously bind DCAF1 and the target protein (POI), and to assess the stability and cooperativity of this ternary complex.

Method: Surface Plasmon Resonance (SPR) [15][19]

  • Immobilization: Biotinylated DCAF1 is immobilized on a streptavidin sensor chip as described above.

  • Analyte Injection: A mixture of the PROTAC and the POI at various concentrations is injected over the DCAF1-functionalized surface. A key experiment involves injecting a fixed, non-saturating concentration of the POI mixed with a dilution series of the PROTAC.

  • Controls: Several control injections are necessary for interpretation:

    • Running buffer alone (baseline).

    • PROTAC alone (to measure binary DCAF1-PROTAC binding).

    • POI alone (to measure any non-specific or direct binding to DCAF1).

  • Data Analysis: A significant increase in RU for the PROTAC + POI mixture compared to the sum of the individual components indicates the formation of a DCAF1-PROTAC-POI ternary complex.[19] A bell-shaped dose-response curve is often observed, where at high PROTAC concentrations, the formation of binary complexes (DCAF1-PROTAC and POI-PROTAC) is favored, leading to a decrease in the ternary complex signal (the "hook effect").[15]

Cellular Protein Degradation Assays

Objective: To measure the ability of a DCAF1-based PROTAC to induce the degradation of the target protein in a cellular environment.

Method: Western Blotting [10]

  • Cell Culture and Treatment: A relevant human cell line (e.g., HEK293T, TMD8) is seeded in multi-well plates and allowed to adhere. Cells are then treated with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Immunoblotting: Equal amounts of total protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane. The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for the target protein. A primary antibody for a loading control protein (e.g., GAPDH, β-actin) is also used.

  • Detection: The membrane is incubated with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Densitometry is performed on the resulting bands. The target protein band intensity is normalized to the loading control. The percentage of remaining protein relative to the vehicle-treated control is plotted against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum percentage of degradation).

Mechanism of Action Confirmation: To confirm that degradation is proteasome- and CRL-dependent, cells can be pre-treated with inhibitors such as MG132 (a proteasome inhibitor) or MLN4924 (a NEDD8-activating enzyme inhibitor) prior to PROTAC treatment.[10] Abrogation of degradation in the presence of these inhibitors supports the proposed mechanism.

Conclusion and Future Directions

DCAF1 has been successfully validated as an effective E3 ligase substrate receptor for targeted protein degradation. The development of both reversible and covalent DCAF1 ligands has paved the way for creating novel PROTACs against a range of clinically relevant targets.[11][20] A key advantage of harnessing DCAF1 is its essentiality in many cell lines, which may offer a strategy to overcome acquired resistance mechanisms that involve the downregulation of non-essential ligases like Cereblon (CRBN).[17][20] The continued discovery of new DCAF1 binders with diverse chemotypes and improved physicochemical properties, coupled with a deeper understanding of the structural basis for ternary complex formation, will further solidify the role of DCAF1 in the expanding TPD toolkit and accelerate the development of next-generation degrader therapeutics.

References

An In-depth Technical Guide on the Preliminary Studies of CYCA-117-70

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research and core data related to CYCA-117-70, a novel ligand for the DDB1 and CUL4 associated factor 1 (DCAF1). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for further investigation and potential application of this compound, particularly in the field of targeted protein degradation.

Introduction to this compound

This compound has been identified as a selective ligand for the WD40 repeat (WDR) domain of DCAF1.[1] DCAF1 functions as a substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a crucial role in the ubiquitin-proteasome system. The discovery of this compound is significant as it provides a valuable chemical tool to probe the function of DCAF1 and serves as a foundational scaffold for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is considered an ideal chemical handle for PROTACs that aim to recruit DCAF1.[1][2]

Quantitative Data Summary

The primary quantitative data available for this compound from preliminary studies is its binding affinity for the DCAF1 WDR domain. This was determined using biophysical screening methods.

Parameter Value Method Reference
Dissociation Constant (KD)70 μMSurface Plasmon Resonance (SPR)[1]
Ligand Efficiency (LE)0.21Calculated[1]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the initial characterization of this compound.

3.1. Computational Screening for DCAF1 Ligands

The identification of this compound was initiated through a computational approach to screen a large chemical library for potential binders to the DCAF1 WDR domain.

  • Prediction Model: A proteome-scale drug-target interaction prediction model, known as MatchMaker, was utilized.[1]

  • Compound Library: The Enamine Screening Collection was used as the source for virtual screening.[1]

  • Process: The workflow involved initial prediction by MatchMaker, followed by cheminformatics filtering and molecular docking to prioritize candidates for experimental validation.[1]

3.2. Recombinant Human DCAF1 WDR Domain Expression and Purification

For biophysical assays, a construct of the human DCAF1 WDR domain was expressed and purified.

  • Gene Construct: A DNA fragment encoding residues 1038–1400 of human DCAF1 was amplified via PCR.[3]

  • Expression Vector: The amplified DNA was subcloned into an in-house insect cell expression vector, pFBD-BirA, which is a derivative of the pFastBac Dual vector. This vector was engineered to include an N-terminal AviTag and a C-terminal His6-tag, and to co-express BirA for in vivo biotinylation.[1][3]

  • Transformation: The resulting plasmid was transformed into DH10Bac™ competent E. coli for bacmid generation.[1][3]

  • Cell Line: Spodoptera frugiperda (Sf9) insect cells were used for baculovirus production and protein expression.

  • Purification: The His6-tagged DCAF1 WDR domain was purified from cell lysates using standard immobilized metal affinity chromatography (IMAC).

3.3. Surface Plasmon Resonance (SPR) for Binding Affinity Determination

The binding affinity of this compound to the DCAF1 WDR domain was quantified using SPR.

  • Instrument: A Biacore T200 instrument (GE Healthcare) was used for the analysis.

  • Immobilization: Biotinylated DCAF1 WDR domain was immobilized on a Series S SA sensor chip.

  • Analyte: this compound was used as the analyte and was serially diluted to various concentrations.

  • Assay Buffer: The running buffer consisted of 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20, and 1% DMSO.

  • Data Analysis: The steady-state binding responses were measured and fitted to a 1:1 binding model to determine the dissociation constant (KD).[1] A negative control using the WDR5 protein was also performed to assess selectivity, which showed no significant binding of this compound.[1]

3.4. X-ray Crystallography

To elucidate the binding mode of this compound, the co-crystal structure of the compound in complex with the DCAF1 WDR domain was determined.

  • Construct for Crystallization: A modified human DCAF1 WDR domain construct (residues 1077-1390 with mutations at residues 1077 and 1079 to alanine) was used to promote crystallization.[1][4]

  • Crystallization: The purified DCAF1 protein was co-crystallized with this compound.

  • Data Collection and Structure Determination: X-ray diffraction data were collected, and the structure was solved at a resolution of 1.62 Å. The coordinates and structure factors were deposited in the Protein Data Bank (PDB) with the accession code 7SSE.[1]

Visualizations: Signaling Pathways and Experimental Workflows

4.1. Proposed PROTAC-Mediated Protein Degradation Pathway Involving DCAF1

The following diagram illustrates the hypothetical mechanism of action for a PROTAC utilizing this compound or a derivative to induce the degradation of a target protein.

Caption: Proposed mechanism of a this compound-based PROTAC.

4.2. Experimental Workflow for Identification and Validation of this compound

This diagram outlines the logical progression of experiments from computational screening to biophysical validation.

Experimental_Workflow cluster_workflow Discovery and Validation Pipeline A Virtual Screening (MatchMaker Model) B Cheminformatics Filtering & Molecular Docking A->B C Compound Procurement (101 compounds) B->C E Biophysical Screening (Surface Plasmon Resonance) C->E D Protein Expression & Purification (DCAF1 WDR Domain) D->E F Hit Identification (this compound, KD = 70 μM) E->F G X-ray Crystallography (Co-crystal Structure with DCAF1) F->G H Structural Analysis (Binding Mode Confirmation) G->H

References

Decoding the DCAF1-CYCA-117-70 Interaction: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, characterization, and significance of the selective interaction between the E3 ubiquitin ligase substrate receptor DCAF1 and the novel ligand CYCA-117-70. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of targeted protein degradation and E3 ligase modulation.

Core Interaction Data

The interaction between DDB1- and CUL4-Associated Factor 1 (DCAF1) and the compound this compound represents a significant advancement in the development of molecular probes and potential therapeutic agents targeting this key E3 ligase component. The quantitative data from biophysical and structural studies provide a clear picture of the binding affinity and selectivity of this interaction.

LigandTargetBinding Affinity (KD)MethodPDB ID
This compoundDCAF1 WDR domain70 µMSurface Plasmon Resonance (SPR)7SSE[1][2]
This compoundWDR5No significant bindingSurface Plasmon Resonance (SPR)N/A[1]
OICR-8268 (26e)DCAF1 WDR domain38 nMSurface Plasmon Resonance (SPR)8F8E[3][4]
Z1391232269DCAF1 WDR domain11 µMSurface Plasmon Resonance (SPR)N/A[3][5]

The Central Role of DCAF1 in Cellular Regulation

DCAF1, also known as VprBP (Viral protein R binding protein), is a crucial substrate receptor for two distinct E3 ubiquitin ligase complexes: the Cullin-RING ligase 4 (CRL4) complex (CRL4DCAF1) and the HECT-type EDVP (UBR5/DYRK2) E3 ligase complex.[1][5][6] Its primary function is to recognize and recruit specific substrate proteins for ubiquitination, thereby targeting them for proteasomal degradation.[1][5] This regulatory role extends to a multitude of cellular processes, including:

  • Cell Cycle Progression and Division: DCAF1 is involved in regulating the cell cycle and division, in part through its interaction with proteins like p53.[3][5][6][7]

  • DNA Damage Response: The protein plays a role in the cellular response to DNA damage.[1]

  • Gene Silencing and miRNA Biogenesis: DCAF1 contributes to the regulation of gene expression through mechanisms like histone modification and microRNA processing.[1][3][6]

  • Viral Pathogenesis: Lentiviruses, such as HIV and SIV, hijack DCAF1 to induce the degradation of host antiviral factors, facilitating viral replication.[1][2][8]

Given its involvement in critical cellular pathways and its deregulation in diseases like cancer, DCAF1 has emerged as an attractive target for therapeutic intervention.[1][3][5] The development of selective ligands like this compound is a key step towards creating chemical probes to further elucidate DCAF1 biology and to design novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[1][2][9]

Experimental Protocols

The characterization of the DCAF1-CYCA-117-70 interaction has been underpinned by rigorous experimental methodologies.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Methodology:

  • Immobilization: The purified DCAF1 WDR domain protein is immobilized on the surface of a sensor chip.

  • Analyte Injection: A series of concentrations of the small molecule ligand (e.g., this compound) are flowed over the sensor surface.

  • Signal Detection: The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • Data Analysis: The binding data is fit to a suitable binding model (e.g., a 1:1 steady-state model) to determine the equilibrium dissociation constant (KD), which is a measure of binding affinity.[1] A lower KD value indicates a higher binding affinity.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a protein-ligand complex.

Methodology:

  • Protein Expression and Purification: The human DCAF1 WDR domain (residues 1077-1390) is expressed and purified. To facilitate crystallization, specific residues (1077 and 1079) may be mutated to alanine.[1][2]

  • Co-crystallization: The purified DCAF1 protein is mixed with the ligand (this compound) to form a complex, and this complex is subjected to crystallization screening under various conditions.

  • Data Collection: A suitable crystal is exposed to a high-intensity X-ray beam. The diffraction pattern of the X-rays is recorded as the crystal is rotated.

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map. A model of the protein-ligand complex is built into this map and refined to yield the final, high-resolution atomic structure. The structure of the DCAF1 WDR domain in complex with this compound was determined to a resolution of 1.62 Å.[1][2]

Visualizing the Molecular Landscape

Diagrams are essential for conceptualizing the complex biological processes and experimental strategies involved in studying the DCAF1-CYCA-117-70 interaction.

DCAF1_Signaling_Pathways cluster_CRL4_DCAF1 CRL4-DCAF1 E3 Ligase Complex cluster_EDVP EDVP E3 Ligase Complex CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 RBX1 RBX1 CUL4A->RBX1 DCAF1_CRL4 DCAF1 DDB1->DCAF1_CRL4 Substrate Substrate Protein DCAF1_CRL4->Substrate recruits UBR5 UBR5 (EDD) DYRK2 DYRK2 UBR5->DYRK2 DDB1_EDVP DDB1 DYRK2->DDB1_EDVP DCAF1_EDVP DCAF1 DDB1_EDVP->DCAF1_EDVP DCAF1_EDVP->Substrate recruits Ubiquitination Ubiquitination Substrate->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Experimental_Workflow Virtual_Screening AI-driven Virtual Screening (e.g., MatchMaker) Hit_Identification Hit Identification (this compound) Virtual_Screening->Hit_Identification Biophysical_Screening Biophysical Screening Hit_Identification->Biophysical_Screening SPR Surface Plasmon Resonance (SPR) Binding Affinity (KD) Biophysical_Screening->SPR Selectivity_Assay Selectivity Assay (vs. WDR5) Biophysical_Screening->Selectivity_Assay Xray_Crystallography X-ray Crystallography 3D Structure SPR->Xray_Crystallography PROTAC_Development PROTAC Development Xray_Crystallography->PROTAC_Development DCAF1_CYCA_Interaction DCAF1 DCAF1 Protein WDR_Domain WDR Domain DCAF1->WDR_Domain Central_Cavity Central Cavity of WDR Domain WDR_Domain->Central_Cavity CYCA_117_70 This compound CYCA_117_70->Central_Cavity Binds to Therapeutic_Development Therapeutic Development (e.g., PROTACs, Inhibitors) Central_Cavity->Therapeutic_Development Enables

References

Methodological & Application

Application Notes and Protocols for Designing a CYCA-117-70 Based PROTAC Targeting CDK4/6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the rational design, synthesis, and cellular evaluation of a Proteolysis Targeting Chimera (PROTAC) utilizing CYCA-117-70 to recruit the DDB1- and CUL4-Associated Factor 1 (DCAF1) E3 ubiquitin ligase for the targeted degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).

Introduction to PROTAC Technology and Component Selection

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC consists of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Our PROTAC Design Strategy:

  • E3 Ligase Ligand: this compound, a known ligand for DCAF1 with a reported dissociation constant (Kd) of 70 μM, will be utilized to engage the DCAF1 E3 ligase.[1] The use of DCAF1 offers an alternative to the more commonly used VHL and CRBN E3 ligases and may provide advantages in overcoming resistance mechanisms.[2][3][4]

  • Protein of Interest (POI): CDK4 and CDK6 are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[5][6] Targeted degradation of CDK4/6 presents a promising therapeutic strategy.

  • Warhead: Palbociclib, a potent and FDA-approved inhibitor of CDK4/6, will serve as the warhead. Its chemical structure offers a suitable point for linker attachment, allowing it to be incorporated into a PROTAC while maintaining affinity for its target.[6][7][8][9]

PROTAC Design and Synthesis

The proposed PROTAC, hereafter named DCAP-1 (DCAF1-recruiting CDK4/6 Proteolysis-Targeting Chimera 1), will be synthesized by conjugating palbociclib to this compound via a polyethylene glycol (PEG) linker. The piperazine moiety of palbociclib is a known solvent-exposed region suitable for linker attachment.[7]

Proposed Structure of DCAP-1:

(A chemical structure diagram would be presented here in a full report; for this text-based generation, a descriptive representation is provided.)

Palbociclib - [Linker] - this compound

Table 1: Components of the Designed PROTAC (DCAP-1)

ComponentChemical MoietyFunction
Warhead PalbociclibBinds to CDK4 and CDK6
Linker Polyethylene Glycol (PEG)Connects the warhead and E3 ligase ligand
E3 Ligase Ligand This compoundRecruits the DCAF1 E3 ubiquitin ligase
Synthetic Protocol for DCAP-1

The synthesis of DCAP-1 can be achieved through a multi-step process, starting with the functionalization of palbociclib for linker attachment, followed by conjugation to a linker, and finally coupling with this compound. A generalized synthetic scheme is outlined below.

G Palbociclib Palbociclib Functionalized_Palbociclib Functionalized Palbociclib Palbociclib->Functionalized_Palbociclib Alkylation of Piperazine Linker_Attached_Palbociclib Linker-Attached Palbociclib Functionalized_Palbociclib->Linker_Attached_Palbociclib Linker Conjugation DCAP_1 DCAP-1 (Final PROTAC) Linker_Attached_Palbociclib->DCAP_1 Coupling Reaction CYCA_117_70 This compound CYCA_117_70->DCAP_1

Caption: Synthetic workflow for DCAP-1.

Experimental Validation Protocols

A series of in vitro experiments are essential to validate the efficacy and mechanism of action of DCAP-1.

Assessment of CDK4/6 Degradation

Objective: To determine the ability of DCAP-1 to induce the degradation of CDK4 and CDK6 in a dose- and time-dependent manner.

Method: Western Blotting [10][11]

  • Cell Culture: Plate a suitable cancer cell line expressing CDK4 and CDK6 (e.g., MCF-7, MDA-MB-231) and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of DCAP-1 (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include DMSO as a vehicle control and palbociclib as a non-degrading inhibitor control.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the percentage of CDK4 and CDK6 degradation relative to the vehicle control. Calculate the DC50 (concentration at which 50% degradation is observed).

Table 2: Representative Data from Western Blot Analysis

TreatmentConcentrationCDK4 Level (% of Control)CDK6 Level (% of Control)
DMSO -100100
Palbociclib 1 µM98102
DCAP-1 10 nM8580
DCAP-1 100 nM4035
DCAP-1 1 µM108
Evaluation of Downstream Signaling and Cellular Effects

Objective: To assess the functional consequences of CDK4/6 degradation, including inhibition of downstream signaling and impact on cell viability.

Method 1: Phospho-Rb Western Blot [12]

  • Follow the Western Blot protocol as described above, but probe with an antibody specific for phosphorylated Retinoblastoma protein (p-Rb Ser780), a direct substrate of CDK4/6. A decrease in p-Rb levels would indicate functional inhibition of CDK4/6 activity.

Method 2: Cell Viability Assay (MTT Assay) [13]

  • Cell Seeding: Plate cancer cells in a 96-well plate.

  • Treatment: Treat the cells with a serial dilution of DCAP-1, palbociclib, and DMSO for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value (concentration that inhibits cell growth by 50%).

Table 3: Representative Cell Viability Data

CompoundIC50 (nM)
Palbociclib 150
DCAP-1 25
Mechanistic Validation: Ternary Complex Formation

Objective: To confirm that DCAP-1 functions by inducing the formation of a ternary complex between CDK4/6 and DCAF1.

Method: Co-Immunoprecipitation (Co-IP) [14][15][16][17][18]

  • Cell Treatment: Treat cells with DCAP-1 or DMSO. To stabilize the ternary complex, pre-treat with a proteasome inhibitor (e.g., MG132) for 2 hours before adding the PROTAC.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against DCAF1 (or a tagged version of DCAF1 if overexpressed) overnight.

  • Immune Complex Capture: Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specific binders and elute the bound proteins.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against CDK4, CDK6, and DCAF1. The presence of CDK4/6 in the DCAF1 immunoprecipitate from DCAP-1-treated cells would confirm the formation of the ternary complex.

G cluster_0 Cell Lysate cluster_1 Immunoprecipitation cluster_2 Western Blot Detection CDK4_6 CDK4/6 Ternary_Complex CDK4/6-DCAP-1-DCAF1 Complex CDK4_6->Ternary_Complex DCAP1 DCAP-1 DCAP1->Ternary_Complex DCAF1 DCAF1 DCAF1->Ternary_Complex Other_Proteins Other Cellular Proteins Anti_DCAF1_Ab Anti-DCAF1 Antibody Beads Protein A/G Beads Anti_DCAF1_Ab->Beads WB_CDK4_6 Detect CDK4/6 Beads->WB_CDK4_6 Elution WB_DCAF1 Detect DCAF1 Beads->WB_DCAF1 Elution Ternary_Complex->Anti_DCAF1_Ab

Caption: Co-immunoprecipitation workflow.

Signaling Pathway and PROTAC Mechanism of Action

The following diagram illustrates the proposed mechanism of action for DCAP-1.

G cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Cellular Effects DCAP1 DCAP-1 (PROTAC) Ternary_Complex Ternary Complex (CDK4/6-DCAP-1-DCAF1) DCAP1->Ternary_Complex CDK4_6 CDK4/6 (Target Protein) CDK4_6->Ternary_Complex DCAF1 DCAF1 (E3 Ligase) DCAF1->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-Induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation CDK4/6 Degradation Proteasome->Degradation pRb p-Rb Inhibition Degradation->pRb G1_Arrest G1 Cell Cycle Arrest pRb->G1_Arrest Proliferation Decreased Cell Proliferation G1_Arrest->Proliferation

Caption: Mechanism of action of DCAP-1.

Conclusion

The use of this compound as a DCAF1-recruiting ligand in a PROTAC designed to target CDK4/6 for degradation represents a novel and promising strategy in cancer drug discovery. The detailed protocols provided herein offer a roadmap for the synthesis and comprehensive in vitro evaluation of such a PROTAC. Successful validation of DCAP-1 would not only provide a valuable tool for studying CDK4/6 biology but also pave the way for the development of a new class of therapeutics for the treatment of cancer.

References

Application Notes and Protocols for CYCA-117-70 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYCA-117-70 is a novel small molecule identified as a ligand for the DDB1- and CUL4-Associated Factor 1 (DCAF1), a substrate receptor for the CULLIN4 (CUL4)-RING E3 ubiquitin ligase complex.[1][2][3] With a dissociation constant (KD) of 70 μM, this compound presents a valuable chemical tool for investigating the cellular functions of DCAF1 and for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document provides a summary of the known information about this compound, its mechanism of action through DCAF1, and generalized experimental protocols for its application in cell culture.

Mechanism of Action: Targeting the DCAF1 E3 Ligase Substrate Receptor

This compound binds to the WD40 repeat (WDR) domain of DCAF1.[1] DCAF1 is a crucial component of the CUL4-DDB1 E3 ubiquitin ligase complex, which is involved in the ubiquitination and subsequent proteasomal degradation of a variety of cellular proteins. By binding to DCAF1, this compound can be utilized to modulate the activity of this E3 ligase complex.

The DCAF1-containing E3 ligase complex plays a significant role in numerous cellular processes, including:

  • Cell Cycle Regulation: DCAF1 is implicated in the control of cell cycle progression.

  • DNA Damage Response: The complex is involved in the cellular response to DNA damage.

  • Apoptosis: DCAF1 can influence programmed cell death pathways.

  • Transcriptional Regulation: It has been shown to regulate the activity of transcription factors such as p53 and FoxM1.

  • Hippo Signaling Pathway: DCAF1 is known to regulate the Hippo pathway by targeting Lats1/2 for degradation.

As a ligand for DCAF1, this compound can serve as a foundational molecule for the development of PROTACs. A PROTAC incorporating this compound would recruit the DCAF1 E3 ligase to a specific protein of interest, leading to its ubiquitination and degradation.

Data Presentation

Currently, there is no publicly available quantitative data from cell-based assays for this compound. The only reported quantitative value is its binding affinity to DCAF1.

Parameter Value Method Reference
Dissociation Constant (KD) vs. DCAF170 μMSurface Plasmon Resonance (SPR)[1][2][3]

Signaling Pathway

The following diagram illustrates the role of DCAF1 in the CUL4 E3 ubiquitin ligase complex and its involvement in various cellular signaling pathways.

DCAF1_Signaling_Pathway DCAF1-Mediated Ubiquitination and Signaling cluster_CUL4 CUL4-DDB1-DCAF1 E3 Ligase Complex cluster_substrates Cellular Substrates cluster_pathways Downstream Cellular Processes CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 DCAF1 DCAF1 DDB1->DCAF1 Lats1_2 Lats1/2 DCAF1->Lats1_2 Recognizes p53 p53 DCAF1->p53 Recognizes FoxM1 FoxM1 DCAF1->FoxM1 Recognizes Other Other Substrates DCAF1->Other Recognizes Ub Ubiquitin Lats1_2->Ub Ubiquitination p53->Ub Ubiquitination FoxM1->Ub Ubiquitination Other->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Hippo Hippo Pathway Proteasome->Hippo Regulates CellCycle Cell Cycle Proteasome->CellCycle Regulates Apoptosis Apoptosis Proteasome->Apoptosis Regulates Transcription Transcription Proteasome->Transcription Regulates CYCA_117_70 This compound CYCA_117_70->DCAF1 Binds to WDR domain

Caption: DCAF1 as a substrate receptor in the CUL4 E3 ligase complex.

Experimental Protocols

Note: The following protocols are generalized for the testing of a new chemical compound in cell culture. Specific parameters such as cell lines, seeding densities, compound concentrations, and incubation times for this compound have not been established in the literature and will need to be determined empirically.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Cell Proliferation Assay (CyQUANT® Assay)

This assay measures the number of cells by quantifying the amount of cellular DNA.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • CyQUANT® Cell Proliferation Assay Kit (or similar DNA-binding dye-based kit)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.

  • Cell Lysis: At the end of the treatment period, remove the medium and freeze the plate at -80°C for at least 1 hour to ensure complete cell lysis.

  • Dye Addition: Thaw the plate at room temperature. Prepare the CyQUANT® GR dye/cell-lysis buffer solution according to the manufacturer's instructions and add it to each well.

  • Incubation: Incubate for 2-5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission).

  • Data Analysis: Generate a standard curve using a known number of cells. Use the standard curve to calculate the number of cells in each treated well and determine the effect of this compound on cell proliferation.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Experimental Workflow

The following diagram outlines a general workflow for characterizing the cellular effects of this compound.

Experimental_Workflow Workflow for Cellular Characterization of this compound start Start prepare_stock Prepare this compound Stock Solution start->prepare_stock cell_culture Culture and Seed Target Cell Lines prepare_stock->cell_culture dose_response Dose-Response and Time-Course Experiments cell_culture->dose_response viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay proliferation_assay Cell Proliferation Assay (e.g., CyQUANT) dose_response->proliferation_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) dose_response->cell_cycle_assay determine_ic50 Determine IC50 viability_assay->determine_ic50 analyze_proliferation Analyze Proliferation Effects proliferation_assay->analyze_proliferation analyze_cell_cycle Analyze Cell Cycle Distribution cell_cycle_assay->analyze_cell_cycle mechanistic_studies Mechanistic Studies (e.g., Western Blot for DCAF1 substrates) determine_ic50->mechanistic_studies analyze_proliferation->mechanistic_studies analyze_cell_cycle->mechanistic_studies end End mechanistic_studies->end

Caption: A generalized workflow for testing this compound in cell culture.

References

Optimizing Linker Design for CYCA-117-70 PROTACs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Rational Design and Evaluation of Linker-Modified CYCA-117-70-based PROTACs Targeting CDK2

For researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation, the strategic design of the linker is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) efficacy. This document provides detailed application notes and protocols for the optimization of linkers for PROTACs utilizing this compound, a ligand for the DCAF1 E3 ubiquitin ligase, with a focus on targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Introduction to PROTACs and the Importance of Linker Optimization

PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein.[3] The linker is not merely a spacer but plays a crucial role in determining the potency, selectivity, and physicochemical properties of the PROTAC.[4][5] Its length, composition, rigidity, and attachment points must be carefully optimized for each specific POI and E3 ligase pair to ensure the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[6][]

This compound has been identified as a ligand for DCAF1, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase.[8][9][10] This provides an opportunity to develop novel PROTACs that hijack the DCAF1 machinery for targeted protein degradation. This guide will use CDK2 as a model POI to illustrate the principles of linker optimization for this compound-based PROTACs.

Signaling Pathway and Experimental Workflow

The development and evaluation of linker-optimized PROTACs involve a systematic workflow, from initial design and synthesis to comprehensive biological assessment.

PROTAC_Signaling_Pathway PROTAC-Mediated Degradation of CDK2 via DCAF1 Recruitment cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound-Linker-CDK2 Ligand CDK2 CDK2 (Target Protein) PROTAC->CDK2 Binds DCAF1 DCAF1 (E3 Ligase Receptor) PROTAC->DCAF1 Recruits PROTAC->DCAF1 CDK2->PROTAC Proteasome 26S Proteasome CDK2->Proteasome Targeted for Degradation CUL4_DDB1 CUL4-DDB1 E3 Ligase Complex DCAF1->CUL4_DDB1 Part of Ub Ubiquitin CUL4_DDB1->Ub Transfers Ub->CDK2 Polyubiquitination Degraded CDK2 Degraded CDK2 Proteasome->Degraded CDK2 Results in

Caption: PROTAC-mediated degradation pathway.

Experimental_Workflow Linker Optimization Workflow for this compound PROTACs cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cell-Based Assays cluster_3 Data Analysis & Iteration A1 Select CDK2 Ligand & Attachment Point A2 Design Linker Library (Varying Length, Rigidity, Composition) A1->A2 A3 Synthesize PROTAC Library A2->A3 B1 Biochemical Assays (Binding Affinity to CDK2 & DCAF1) A3->B1 B2 Ternary Complex Formation Assays (SPR, TR-FRET) B1->B2 C1 Cell Permeability Assessment B2->C1 C2 Western Blot for CDK2 Degradation (DC50, Dmax) C1->C2 C3 Cell Viability/Proliferation Assays C2->C3 C4 Selectivity Profiling (Degradation of other CDKs) C3->C4 D1 Structure-Activity Relationship (SAR) Analysis C4->D1 D2 Identify Optimal Linker Characteristics D1->D2 D3 Iterative Design & Synthesis D2->D3 D3->A2 Refine

Caption: Experimental workflow for linker optimization.

Key Parameters for Linker Optimization

The rational design of a PROTAC linker involves the systematic variation of several key parameters to achieve optimal degradation of the target protein.[11]

ParameterRationale for OptimizationCommon Variations
Length The linker must be long enough to bridge the POI and E3 ligase without steric hindrance, yet short enough to facilitate a stable ternary complex.[1][] Optimal length is highly dependent on the specific protein targets.Alkyl chains (e.g., C2-C12), Polyethylene glycol (PEG) units (e.g., 2-8 units)
Composition The chemical nature of the linker influences its solubility, cell permeability, and potential to form interactions within the ternary complex.[4][5]Hydrophilic (PEG, ethers), Hydrophobic (alkyl chains), Amides, Triazoles
Rigidity Linker flexibility affects the entropic penalty of ternary complex formation. More rigid linkers can pre-organize the binding moieties, potentially improving efficacy, but may also hinder the adoption of a productive conformation.[12][13]Flexible (alkyl, PEG chains), Semi-rigid (incorporating piperazine, piperidine, or cycloalkane rings), Rigid (alkynes, aromatic rings)
Attachment Point The point of linker attachment on both the POI ligand and the E3 ligase ligand is critical. It should be at a solvent-exposed position that does not disrupt the key binding interactions of the ligands with their respective proteins.[5]Varies depending on the scaffold of the CDK2 inhibitor and this compound. Typically identified through co-crystal structures or computational modeling.

Experimental Protocols

PROTAC Synthesis

Objective: To synthesize a library of this compound-based PROTACs with varying linkers. A common and versatile method for linker conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").

Protocol:

  • Functionalization of Ligands:

    • Synthesize or procure a CDK2 inhibitor (e.g., a derivative of AZD5438) with a terminal alkyne or azide group at a solvent-exposed position.

    • Synthesize a derivative of this compound with a complementary terminal azide or alkyne group. The attachment point on this compound should be chosen based on structural data to avoid disrupting its interaction with DCAF1.[9][10]

  • Linker Synthesis:

    • Synthesize a panel of linkers of varying lengths and compositions (e.g., PEG-based, alkyl-based) with terminal azide and alkyne functionalities.

  • Click Chemistry Reaction:

    • Dissolve the functionalized CDK2 ligand (1 equivalent) and the functionalized this compound (1 equivalent) or the linker di-functionalized fragments in a suitable solvent (e.g., DMF/water or t-BuOH/water).

    • Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 equivalents) and a reducing agent like sodium ascorbate (0.2 equivalents).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the PROTAC product using preparative HPLC.

    • Confirm the identity and purity of the final product by HRMS and NMR.

Western Blotting for CDK2 Degradation

Objective: To determine the degradation concentration 50 (DC₅₀) and maximum degradation (Dₘₐₓ) of the synthesized PROTACs.

Protocol:

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., OVCAR8, which has been used for CDK2 PROTAC studies) in appropriate media until they reach 70-80% confluency.

  • PROTAC Treatment:

    • Treat the cells with a serial dilution of each PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the total protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CDK2 overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the CDK2 band intensity to the loading control.

    • Plot the normalized CDK2 levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinity and stability of the ternary complex formed between CDK2, the PROTAC, and DCAF1.

Protocol:

  • Protein Immobilization:

    • Immobilize biotinylated DCAF1 onto a streptavidin-coated SPR sensor chip.

  • Binding Analysis:

    • Inject a constant concentration of the PROTAC over the chip surface to allow it to bind to the immobilized DCAF1.

    • Subsequently, inject varying concentrations of CDK2 over the surface.

    • A successful ternary complex formation will result in a further increase in the SPR signal.

    • Regenerate the sensor chip surface between cycles.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association and dissociation rate constants for the binding of CDK2 to the PROTAC-DCAF1 complex.

    • Calculate the equilibrium dissociation constant (Kᴅ) for the ternary complex.

Data Presentation: Hypothetical Linker Optimization for this compound-CDK2 PROTACs

The following tables present hypothetical data for a series of this compound-based PROTACs targeting CDK2, illustrating the impact of linker modifications.

Table 1: Effect of Linker Length (PEG Linker)

PROTAC IDLinker (n PEG units)Ternary Complex Kᴅ (nM)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-12>1000>1000<10
PROTAC-2415025075
PROTAC-3 6 50 80 >90
PROTAC-4820035060

Table 2: Effect of Linker Composition and Rigidity (Constant Length)

PROTAC IDLinker TypeTernary Complex Kᴅ (nM)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-3Flexible PEG5080>90
PROTAC-5Flexible Alkyl7512085
PROTAC-6 Semi-rigid (Piperazine) 30 55 >95
PROTAC-7Rigid (Alkyne)180>50040

Conclusion

The optimization of the linker is a multifaceted process that is fundamental to the development of potent and selective PROTACs. By systematically evaluating the length, composition, and rigidity of the linker connecting this compound to a CDK2 ligand, researchers can identify PROTACs with superior degradation efficiency. The protocols and guidelines presented here provide a framework for the rational design and experimental validation of novel DCAF1-recruiting PROTACs for therapeutic applications.

References

Application Notes and Protocols for the Synthesis of CYCA-117-70 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYCA-117-70 is a ligand for DCAF1 (DDB1 and CUL4 associated factor 1), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. Its recruitment is a key component in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins. This document provides a detailed, hypothetical protocol for the synthesis, purification, and characterization of this compound conjugates, intended for research and drug development purposes. The protocol outlines the chemical modification of this compound to incorporate a reactive handle, followed by its conjugation to a target protein, such as an antibody.

Principle of the Method

The synthesis of a this compound conjugate involves a two-step process. First, a derivative of this compound is synthesized to include a linker with a reactive functional group suitable for bioconjugation. In this proposed protocol, a maleimide group is introduced. Second, the maleimide-functionalized this compound is conjugated to a biomolecule, such as an antibody, via a thiol-maleimide Michael addition reaction with cysteine residues on the protein. The resulting conjugate can then be used in various assays to study protein degradation.

Data Presentation

Table 1: Proposed Reaction Conditions for Synthesis of this compound-Maleimide

ParameterValue
Starting MaterialN-[(3R)-1-(3-fluorophenyl)piperidin-3-yl]-6-(morpholin-4-yl)pyrimidin-4-amine (this compound)
Reagent6-Maleimidohexanoic acid N-hydroxysuccinimide ester (SMCC)
SolventDimethylformamide (DMF)
BaseN,N-Diisopropylethylamine (DIPEA)
Reaction TemperatureRoom Temperature (20-25°C)
Reaction Time4 hours
Molar Ratio (this compound:SMCC:DIPEA)1 : 1.2 : 2

Table 2: Proposed Parameters for Antibody-CYCA-117-70 Conjugation

ParameterValue
Antibody Concentration5 mg/mL
Reducing AgentTris(2-carboxyethyl)phosphine (TCEP)
Molar Ratio (Antibody:TCEP)1 : 2.5
Reduction Time2 hours at 37°C
This compound-Maleimide Concentration10 mM in DMSO
Molar Ratio (Antibody:this compound-Maleimide)1 : 8
Conjugation Reaction Time1 hour at Room Temperature
Quenching ReagentN-acetylcysteine

Table 3: Illustrative Characterization Data for Antibody-CYCA-117-70 Conjugate

Analytical MethodParameterExpected Result
UV-Vis SpectroscopyDrug-to-Antibody Ratio (DAR)3.5 - 4.0
Size Exclusion Chromatography (SEC)Aggregate Percentage< 5%
Hydrophobic Interaction Chromatography (HIC)DAR DistributionResolved peaks for different DAR species
Mass Spectrometry (MS)Molecular WeightConfirms covalent attachment of this compound

Experimental Protocols

Protocol 1: Synthesis of this compound-Maleimide

Materials:

  • N-[(3R)-1-(3-fluorophenyl)piperidin-3-yl]-6-(morpholin-4-yl)pyrimidin-4-amine (this compound)

  • 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (SMCC)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add SMCC (1.2 equivalents) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the this compound-maleimide derivative.

  • Characterize the final product by ¹H NMR and mass spectrometry.

Protocol 2: Conjugation of this compound-Maleimide to an Antibody

Materials:

  • Target antibody in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • This compound-maleimide (10 mM in DMSO)

  • N-acetylcysteine solution (100 mM)

  • PBS, pH 7.4

  • Amicon Ultra centrifugal filter units

Procedure:

  • Antibody Reduction:

    • To the antibody solution (5 mg/mL in PBS), add TCEP to a final molar ratio of 1:2.5 (antibody:TCEP).

    • Incubate at 37°C for 2 hours to partially reduce the interchain disulfide bonds.

    • Allow the solution to cool to room temperature.

  • Conjugation Reaction:

    • Add the this compound-maleimide solution to the reduced antibody solution to achieve a final molar ratio of 1:8 (antibody:this compound-maleimide).

    • Gently mix and incubate at room temperature for 1 hour.

  • Quenching:

    • Add N-acetylcysteine solution to a final concentration of 1 mM to quench any unreacted maleimide groups.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the antibody-CYCA-117-70 conjugate by buffer exchange into PBS using an Amicon Ultra centrifugal filter unit to remove unreacted small molecules.

    • Repeat the buffer exchange process three times.

    • Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.

Protocol 3: Characterization of the Antibody-CYCA-117-70 Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

  • Measure the absorbance of the conjugate solution at 280 nm and the characteristic absorbance maximum of the this compound chromophore.

  • Calculate the DAR using the Beer-Lambert law, correcting for the contribution of the drug to the absorbance at 280 nm.

2. Purity Analysis by Size Exclusion Chromatography (SEC):

  • Analyze the conjugate by SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.

3. DAR Distribution by Hydrophobic Interaction Chromatography (HIC):

  • Analyze the conjugate by HIC-HPLC to separate and quantify the different drug-loaded antibody species (e.g., DAR0, DAR2, DAR4).

4. Confirmation of Conjugation by Mass Spectrometry (MS):

  • Determine the molecular weight of the deglycosylated and reduced light and heavy chains of the conjugate by LC-MS to confirm the covalent attachment of this compound.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary POI Target Protein (POI) POI_bound Target Protein POI->POI_bound Binding PROTAC This compound Conjugate (PROTAC) E3_ligase DCAF1-CRL4 E3 Ligase E3_bound E3 Ligase E3_ligase->E3_bound Recruitment PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound Ub Ubiquitin E3_bound->Ub Ub_POI Ubiquitinated Target Protein Ub->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_peptides Degraded Peptides Proteasome->Degraded_peptides Degradation

Caption: Mechanism of action of a this compound based PROTAC.

Experimental_Workflow cluster_synthesis Synthesis & Modification cluster_conjugation Bioconjugation cluster_purification Purification & Characterization start This compound modification Chemical Modification (Addition of Maleimide Linker) start->modification modified_cyca This compound-Maleimide modification->modified_cyca conjugation Conjugation Reaction modified_cyca->conjugation antibody Target Antibody reduction Antibody Reduction (TCEP) antibody->reduction reduced_antibody Reduced Antibody reduction->reduced_antibody reduced_antibody->conjugation crude_conjugate Crude Conjugate conjugation->crude_conjugate purification Purification (Size Exclusion) crude_conjugate->purification pure_conjugate Purified Conjugate purification->pure_conjugate characterization Characterization (DAR, Purity, MS) pure_conjugate->characterization final_product Final Conjugate characterization->final_product

Caption: Experimental workflow for this compound conjugate synthesis.

Measuring Cellular Engagement of CYCA-117-70 with DCAF1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCAF1 (DDB1 and CUL4 Associated Factor 1), also known as VprBP, is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4DCAF1). This complex plays a critical role in cellular homeostasis by targeting proteins for ubiquitination and subsequent proteasomal degradation. The CRL4DCAF1 pathway is involved in various cellular processes, including cell cycle regulation, DNA damage response, and viral-host interactions, making DCAF1 an attractive target for therapeutic intervention and a component for PROteolysis TArgeting Chimeras (PROTACs). CYCA-117-70 has been identified as a ligand that binds to the WD40 domain of DCAF1.[1][2] Accurate measurement of the engagement of this compound with DCAF1 in a cellular context is crucial for validating its mechanism of action and for the development of novel therapeutics.

These application notes provide detailed protocols for quantifying the interaction between this compound and DCAF1 within cells using established methodologies such as the Cellular Thermal Shift Assay (CETSA) and Co-Immunoprecipitation (Co-IP).

Data Presentation

The following tables summarize key quantitative data for the interaction of ligands with DCAF1. While direct cellular engagement data for this compound is not yet published, data for a representative DCAF1 ligand, OICR-8268, is included for comparative purposes.[1][3][4]

Table 1: Biophysical and Cellular Engagement Data for DCAF1 Ligands

CompoundAssay TypeParameterValueReference
This compoundSurface Plasmon Resonance (SPR)KD70 µM[2][5]
OICR-8268Surface Plasmon Resonance (SPR)KD38 nM[3][4]
OICR-8268Cellular Thermal Shift Assay (CETSA)EC5010 µM[1][3][4]

Signaling Pathway and Experimental Overviews

To understand the context of this compound's interaction with DCAF1, it is important to visualize the CRL4DCAF1 E3 ligase pathway and the workflows of the experimental approaches used to measure target engagement.

DCAF1_Signaling_Pathway CRL4-DCAF1 Ubiquitination Pathway cluster_CRL4_complex CRL4-DCAF1 E3 Ligase Complex CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 DCAF1 DCAF1 DDB1->DCAF1 ROC1 ROC1 Substrate Substrate Protein ROC1->Substrate Ubiquitination DCAF1->Substrate Substrate Recognition Ub_Substrate Ubiquitinated Substrate Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->ROC1 Ub Transfer CYCA_117_70 This compound CYCA_117_70->DCAF1 Binding Proteasome Proteasome Ub_Substrate->Proteasome Degradation Degradation Products Proteasome->Degradation

CRL4-DCAF1 Ubiquitination Pathway and this compound Interaction.

Experimental_Workflows Target Engagement Assay Workflows cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_CoIP Co-Immunoprecipitation (Co-IP) CETSA_1 Treat cells with This compound or vehicle CETSA_2 Heat cells to a specific temperature CETSA_1->CETSA_2 CETSA_3 Lyse cells and separate soluble/insoluble fractions CETSA_2->CETSA_3 CETSA_4 Quantify soluble DCAF1 (Western Blot or HiBit) CETSA_3->CETSA_4 CoIP_1 Treat cells with This compound or vehicle CoIP_2 Lyse cells under non-denaturing conditions CoIP_1->CoIP_2 CoIP_3 Incubate lysate with anti-DCAF1 antibody CoIP_2->CoIP_3 CoIP_4 Pull-down with Protein A/G beads CoIP_3->CoIP_4 CoIP_5 Elute and analyze by Western Blot CoIP_4->CoIP_5

Experimental Workflows for Measuring DCAF1 Target Engagement.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol describes how to determine the cellular engagement of this compound by measuring its stabilizing effect on DCAF1 upon heat denaturation.

Materials:

  • Cell line expressing DCAF1 (e.g., HEK293T, HCT116)

  • Cell culture medium and reagents

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-DCAF1 primary antibody

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL detection reagent

  • PCR tubes and thermal cycler

  • Microcentrifuge

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or DMSO for 1-2 hours at 37°C.

  • Cell Harvesting and Heat Treatment:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot cell suspension into PCR tubes for each treatment condition and temperature point.

    • For a melting curve, heat the aliquots at a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

    • For an isothermal dose-response experiment, heat all samples at a single pre-determined temperature (e.g., the Tagg of DCAF1).

  • Cell Lysis and Fractionation:

    • Add lysis buffer to the heated and unheated (control) cell suspensions.

    • Lyse cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize all samples to the same protein concentration.

    • Prepare samples with Laemmli buffer, boil, and load equal amounts onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with anti-DCAF1 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent.

  • Data Analysis:

    • Quantify the band intensities for DCAF1.

    • For a melting curve, plot the normalized band intensity against the temperature for both vehicle and this compound treated samples to observe a thermal shift.

    • For an isothermal dose-response, plot the normalized band intensity against the log of the this compound concentration to determine the EC50.

Protocol 2: HiBit-DCAF1 Cellular Thermal Shift Assay (CETSA)

This protocol utilizes a luciferase-based reporter system for a higher throughput assessment of DCAF1 engagement.

Materials:

  • NCI-H460 cells stably expressing Flag-HiBit-DCAF1

  • RPMI medium with 10% FBS

  • This compound

  • DMSO

  • 96-well PCR plates

  • Nano-Glo® HiBit Lytic Detection System (Promega)

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed NCI-H460 Flag-HiBit-DCAF1 cells at 10,000 cells/well in a 96-well PCR plate and incubate overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound or DMSO for 1 hour at 37°C.

  • Thermal Shift:

    • Heat the plate in a thermal cycler at a pre-determined optimal temperature for 3.5 minutes, followed by cooling.

  • Lysis and Luminescence Detection:

    • Equilibrate the plate to room temperature.

    • Add Nano-Glo® HiBit Lytic Reagent containing the LgBiT protein.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the DMSO control.

    • Plot the normalized signal against the log of the this compound concentration and fit to a dose-response curve to calculate the EC50.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Small Molecule-Protein Interaction

This protocol is designed to confirm the direct interaction of this compound with DCAF1 in a cellular context.

Materials:

  • Cell line expressing DCAF1

  • This compound

  • DMSO

  • Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • Anti-DCAF1 antibody for immunoprecipitation

  • Control IgG (from the same species as the IP antibody)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 1X Laemmli buffer)

  • Western blot reagents as in Protocol 1

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound (at a concentration above its KD, e.g., 100 µM) and DMSO for 1-2 hours.

    • Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-DCAF1 antibody or control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washes and Elution:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer. It is critical to perform washes that maintain the small molecule-protein interaction but remove non-specific binders. Avoid harsh detergents or high salt concentrations.

    • After the final wash, elute the protein complexes from the beads by resuspending in 1X Laemmli buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blot using an anti-DCAF1 antibody to confirm the successful immunoprecipitation.

    • The presence of a band in the this compound treated sample and its absence or significant reduction in the vehicle control (after accounting for total DCAF1 input) can indicate that the compound was bound to DCAF1 during the IP, potentially affecting the antibody's binding epitope or the protein's conformation.

Logical Relationship Diagram

The following diagram illustrates the logical flow for investigating the cellular engagement of this compound with DCAF1.

Logical_Flow Investigational Logic for this compound and DCAF1 Engagement Start Start: Hypothesis This compound binds DCAF1 in cells Biophysical Biophysical Confirmation (e.g., SPR) Start->Biophysical Cellular_Engagement Measure Cellular Engagement Biophysical->Cellular_Engagement CETSA Cellular Thermal Shift Assay (CETSA) Cellular_Engagement->CETSA Yes CoIP Co-Immunoprecipitation (Co-IP) Cellular_Engagement->CoIP Yes CETSA_Result Result: Thermal Stabilization? CETSA->CETSA_Result CoIP_Result Result: Interaction Confirmed? CoIP->CoIP_Result Downstream Assess Downstream Functional Effects CETSA_Result->Downstream Positive CoIP_Result->Downstream Positive PROTAC PROTAC Formation & Target Degradation Assay Downstream->PROTAC Conclusion Conclusion: this compound is a cell-active DCAF1 ligand PROTAC->Conclusion

Logical Flow for Confirming this compound Engagement with DCAF1.

References

Application Notes and Protocols for In Vivo Application of Cyclophilin A-Targeting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on publicly available information for Cyclosporin A-based PROTACs targeting Cyclophilin A (CypA), specifically referencing the molecule designated as P3 in published research, due to the absence of specific data for a PROTAC named "CYCA-117-70" in the provided search results. These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted based on specific experimental contexts.

Introduction to Cyclophilin A-Targeting PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] A PROTAC consists of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation (POI:PROTAC:E3 ligase) leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][3]

Cyclophilin A (CypA) is a cellular protein implicated in various diseases, including viral infections and cancer.[1] Cyclosporin A (CsA)-based PROTACs have been developed to induce the degradation of CypA. These PROTACs utilize a CsA derivative to bind to CypA and an E3 ligase ligand, such as one for the von Hippel-Lindau (VHL) E3 ligase, to trigger its degradation.[1]

Mechanism of Action

The catalytic cycle of a CypA-targeting PROTAC involves the following steps:

  • The PROTAC enters the cell.

  • The CsA-based warhead of the PROTAC binds to the target protein, Cyclophilin A (CypA).

  • The other end of the PROTAC binds to an E3 ubiquitin ligase (e.g., VHL).

  • This brings CypA and the E3 ligase into close proximity, forming a ternary complex.[1]

  • The E3 ligase transfers ubiquitin molecules to CypA.

  • The polyubiquitinated CypA is recognized and degraded by the 26S proteasome.

  • The PROTAC is released and can target another CypA molecule for degradation.[2]

PROTAC_Mechanism cluster_cell Cell PROTAC CypA PROTAC Ternary Ternary Complex (PROTAC:CypA:E3) PROTAC->Ternary Binds CypA Cyclophilin A (POI) CypA->Ternary Binds E3 E3 Ligase (e.g., VHL) E3->Ternary Recruited Ternary->PROTAC Release Ternary->E3 Ub_CypA Ubiquitinated CypA Ternary->Ub_CypA Ubiquitination Proteasome 26S Proteasome Ub_CypA->Proteasome Recognition Degraded_CypA Degraded Peptides Proteasome->Degraded_CypA Degradation Ub Ubiquitin Ub->Ternary

Caption: Mechanism of action for a Cyclophilin A-targeting PROTAC.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative CsA-based CypA PROTAC (P3) from in vitro studies.[1] This data is crucial for designing in vivo experiments.

ParameterValueCell Lines TestedNotes
Optimal Concentration (in vitro) 70 nMHeLaFor CypA degradation after 6 hours of treatment.[1]
IC50 vs. CypA PPIase Activity Low nM rangeN/AIndicates high-affinity binding to CypA.[1]
Maximum Degradation (Dmax) Full depletionHeLaAchieved after 24 hours of treatment.[1]
"Hook Effect" Observation Lower concentrations (0.1 µM) showed stronger degradation at 24hHeLaA common phenomenon with PROTACs where very high concentrations can inhibit ternary complex formation.[1]

Experimental Protocols

In Vitro Characterization of CypA Degradation

This protocol outlines the steps to confirm the degradation of CypA in a cellular context before proceeding to in vivo models.

Objective: To determine the optimal concentration and time-course of CypA degradation by the PROTAC in a selected cell line.

Materials:

  • HeLa cells (or other relevant cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • CypA-targeting PROTAC (e.g., P3)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • E3 ligase ligand (e.g., VHL ligand)

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membranes

  • Primary antibodies: anti-CypA, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

    • Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment:

    • Prepare a stock solution of the CypA PROTAC in DMSO.

    • Dilute the PROTAC to various concentrations (e.g., 10 nM, 70 nM, 100 nM, 1 µM) in cell culture medium.

    • Treat cells with the different PROTAC concentrations for various time points (e.g., 6h, 12h, 24h). Include a DMSO-only control.

    • For mechanism validation, co-treat cells with the PROTAC and a proteasome inhibitor (MG132) or a competing E3 ligase ligand.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Clarify lysates by centrifugation.

    • Determine protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize protein amounts for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against CypA and a loading control.

    • Incubate with HRP-conjugated secondary antibody.

    • Detect protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify band intensities to determine the extent of CypA degradation.

In_Vitro_Workflow Start Start: Cell Culture Seed Seed Cells in Plates Start->Seed Treat Treat with PROTAC (Dose-Response & Time-Course) Seed->Treat Lyse Cell Lysis & Protein Extraction Treat->Lyse Quantify Protein Quantification (BCA) Lyse->Quantify WB Western Blot Analysis Quantify->WB Analyze Quantify CypA Degradation WB->Analyze End End: Determine DC50 & Dmax Analyze->End

Caption: Workflow for in vitro characterization of CypA degradation.

In Vivo Efficacy Study in a Mouse Model

This protocol provides a general framework for assessing the in vivo efficacy of a CypA-targeting PROTAC in a relevant mouse model (e.g., a xenograft model for cancer studies or a model for viral infection).

Objective: To evaluate the ability of the CypA PROTAC to degrade CypA in target tissues and affect disease progression in vivo.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Tumor cells (if applicable) or infectious agent

  • CypA-targeting PROTAC

  • Vehicle solution for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Dosing syringes and needles (for IV, IP, or PO administration)

  • Calipers for tumor measurement

  • Tissue collection tools

  • Reagents for tissue homogenization and protein extraction

Procedure:

  • Animal Model Establishment:

    • Acclimate mice for at least one week.

    • If using a xenograft model, subcutaneously inject tumor cells into the flanks of the mice.

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • PROTAC Formulation and Administration:

    • Prepare the PROTAC formulation in the appropriate vehicle.

    • Randomize mice into treatment and control groups (e.g., vehicle control, PROTAC low dose, PROTAC high dose).

    • Administer the PROTAC via the chosen route (e.g., intraperitoneal injection) at a predetermined schedule (e.g., once daily).

  • Monitoring and Data Collection:

    • Monitor animal health and body weight regularly.

    • Measure tumor volume with calipers at regular intervals.

    • At the end of the study, euthanize the mice.

  • Pharmacodynamic (PD) Analysis:

    • Collect tumors and other relevant tissues (e.g., liver, spleen).

    • Homogenize a portion of the tissue to extract proteins.

    • Perform Western blot analysis as described in Protocol 4.1 to assess the level of CypA degradation in the tissues.

  • Data Analysis:

    • Analyze tumor growth inhibition data.

    • Correlate the extent of CypA degradation with the observed therapeutic effect.

In_Vivo_Workflow Start Start: Acclimate Mice Establish Establish Animal Model (e.g., Xenograft) Start->Establish Randomize Randomize into Groups Establish->Randomize Treat Administer PROTAC or Vehicle Randomize->Treat Monitor Monitor Health & Tumor Growth Treat->Monitor Endpoint Study Endpoint & Euthanasia Monitor->Endpoint Collect Collect Tissues (Tumor, Organs) Endpoint->Collect PD_Analysis Pharmacodynamic Analysis (Western Blot for CypA) Collect->PD_Analysis Data_Analysis Analyze Tumor Growth & CypA Levels PD_Analysis->Data_Analysis End End: Determine In Vivo Efficacy Data_Analysis->End

Caption: Workflow for an in vivo efficacy study using a mouse model.

Safety and Toxicology Considerations

While PROTACs offer high specificity, potential off-target effects and on-target toxicities in normal tissues should be evaluated. Preliminary safety can be assessed by monitoring animal body weight and general health during efficacy studies. More comprehensive toxicology studies should be conducted as the PROTAC advances in development, including histopathological analysis of major organs.

Conclusion

CsA-based PROTACs represent a promising strategy for targeting Cyclophilin A for degradation. The protocols and data presented here provide a foundational framework for researchers to investigate the in vivo applications of these molecules. Careful in vitro characterization is essential before proceeding to in vivo models to ensure the best chance of success.

References

Troubleshooting & Optimization

Troubleshooting off-target effects of CYCA-117-70 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CYCA-117-70 PROTACs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a PROTAC?

A1: PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system.[1][2] A PROTAC molecule consists of two active domains connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[2][4] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[3][5]

Q2: What are the potential sources of off-target effects with this compound?

A2: Off-target effects with PROTACs like this compound can arise from several factors:

  • Unintended degradation of other proteins: The warhead (targeting the protein of interest) or the E3 ligase-recruiting component may have affinities for other proteins, leading to their degradation.[6][7]

  • Independent pharmacological effects: The individual components of the PROTAC (the target binder and the E3 ligase ligand) could exert biological effects independent of protein degradation.[8]

  • Perturbation of signaling pathways: The degradation of the intended target can have downstream effects on various signaling pathways. Similarly, the degradation of off-target proteins can activate or inhibit other cellular pathways.[7]

  • "Hook effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can reduce degradation efficiency and potentially lead to off-target pharmacology.[7][9]

Q3: My this compound PROTAC is not degrading the target protein. What are the possible reasons?

A3: Several factors could contribute to a lack of target degradation:

  • Poor cell permeability: Due to their larger size, PROTACs may have difficulty crossing the cell membrane.[6][9]

  • Lack of target or E3 ligase engagement: The PROTAC may not be effectively binding to its intended targets inside the cell.

  • Inefficient ternary complex formation: Even with binding to both the target and the E3 ligase, the formation of a stable and productive ternary complex is crucial for ubiquitination.[9]

  • Unsuitable E3 ligase: The recruited E3 ligase may not be appropriate for the target protein or may not be expressed at sufficient levels in the experimental cell line.[9]

  • Incorrect conformation for ubiquitination: The ternary complex may form, but its geometry might not be optimal for the E3 ligase to transfer ubiquitin to the target protein.[9]

Q4: How can I improve the selectivity of my this compound PROTAC?

A4: To enhance the selectivity of your PROTAC, consider the following strategies:

  • Optimize the target-binding warhead: Employing a more selective binder for your protein of interest can reduce off-target binding.[9]

  • Modify the linker: The length, composition, and attachment points of the linker are critical as they influence the geometry of the ternary complex. Systematic modifications can improve selectivity.[9][10]

  • Change the recruited E3 ligase: Different E3 ligases have distinct sets of natural substrates. Switching the E3 ligase recruiter might abrogate off-target effects.[9]

Troubleshooting Guides

Guide 1: Investigating Off-Target Protein Degradation

If you suspect that this compound is causing the degradation of unintended proteins, a systematic approach is necessary to identify these off-targets.

Experimental Workflow:

start Suspicion of Off-Target Effects controls Treat cells with this compound, inactive control, and vehicle start->controls proteomics Global Proteomics (Mass Spectrometry) analysis Data Analysis: Identify significantly downregulated proteins proteomics->analysis controls->proteomics validation Orthogonal Validation (e.g., Western Blot) analysis->validation direct_indirect Differentiate Direct vs. Indirect Effects (Time-course experiment) validation->direct_indirect engagement Target Engagement Assays (e.g., CETSA) direct_indirect->engagement end Identify and Confirm Off-Target Proteins engagement->end

Caption: Workflow for identifying off-target protein degradation.

Experimental Protocol: Global Proteomics

  • Cell Culture and Treatment: Culture your cell line of interest to approximately 70-80% confluency. Treat the cells with the optimal concentration of this compound, an inactive control, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).

  • Cell Lysis and Protein Extraction: Harvest the cells and lyse them to extract total protein.

  • Protein Digestion: Digest the extracted proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: Process the raw mass spectrometry data to identify proteins that are significantly downregulated in the this compound-treated samples compared to the controls.[7]

Data Interpretation:

Treatment GroupTarget Protein LevelProtein X LevelProtein Y Level
Vehicle Control 100%100%100%
Inactive Control 98%99%101%
This compound 15%45%95%

In this hypothetical data, Protein X is a potential off-target, as its levels are significantly reduced by this compound but not by the inactive control. Protein Y is likely not an off-target.

Guide 2: Addressing the "Hook Effect"

The "hook effect" is characterized by a decrease in target protein degradation at high concentrations of the PROTAC.[9] This occurs due to the formation of unproductive binary complexes.

Experimental Approach:

start Observation of Reduced Degradation at High Concentrations dose_response Perform a wide dose-response experiment start->dose_response identify_optimal Identify optimal concentration range (bell-shaped curve) dose_response->identify_optimal lower_conc Test at lower concentrations (nM to low µM) identify_optimal->lower_conc ternary_complex Biophysical Assays (e.g., TR-FRET, SPR) identify_optimal->ternary_complex end Mitigate Hook Effect and Determine Optimal Dose lower_conc->end cooperativity Assess ternary complex formation and stability ternary_complex->cooperativity cooperativity->end

Caption: Troubleshooting workflow for the "hook effect".

Experimental Protocol: Dose-Response Western Blot

  • Cell Seeding: Seed cells at a consistent density in a multi-well plate.

  • Serial Dilution: Prepare a wide range of this compound concentrations, from picomolar to high micromolar.

  • Treatment: Treat the cells with the different concentrations of the PROTAC for a fixed duration.

  • Western Blot Analysis: Lyse the cells and perform a Western blot to quantify the levels of the target protein. Use a loading control (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Plot the percentage of target protein remaining against the PROTAC concentration to visualize the dose-response curve.

Expected Outcome:

A classic "hook effect" will manifest as a bell-shaped curve, where degradation is maximal at an optimal concentration and decreases at higher concentrations.

This compound Conc.Target Protein Level
0 nM (Vehicle)100%
1 nM85%
10 nM40%
100 nM10%
1 µM35%
10 µM70%

This table illustrates a hypothetical hook effect, with maximum degradation occurring at 100 nM.

Guide 3: The Importance of Controls

Proper controls are essential to ensure that the observed effects are due to the specific, intended mechanism of the PROTAC.

Types of Controls:

  • Inactive Control: A molecule structurally similar to the active PROTAC but with a modification that prevents it from forming a productive ternary complex.[11] This can be achieved by modifying either the E3 ligase binder or the target-binding warhead.[11]

  • E3 Ligase Ligand Alone: This helps to identify any off-target effects caused specifically by the E3 ligase-recruiting moiety.[8]

  • Target-Binding Ligand (Warhead) Alone: This control helps to distinguish between effects caused by target degradation versus simple inhibition of the target's function.[10]

Control Strategy Workflow:

start Experimental Setup active_protac Active PROTAC (this compound) start->active_protac inactive_control Inactive Control PROTAC start->inactive_control e3_ligand E3 Ligase Ligand Alone start->e3_ligand warhead Target-Binding Warhead Alone start->warhead vehicle Vehicle Control start->vehicle outcome Compare Effects on Target Degradation and Phenotype active_protac->outcome inactive_control->outcome e3_ligand->outcome warhead->outcome vehicle->outcome

Caption: Recommended controls for a PROTAC experiment.

References

Technical Support Center: Optimizing Linker Length for CYCA-117-70 Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of CYCA-117-70 based degraders.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTACs?

This compound is a ligand for the DCAF1 E3 ubiquitin ligase, with a binding affinity (KD) of 70 μM.[1] It serves as an E3 ligase recruiter in Proteolysis Targeting Chimeras (PROTACs). By incorporating this compound into a PROTAC, a target protein of interest can be brought into proximity with the DCAF1 E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Q2: Why is linker length optimization critical for PROTAC performance?

The linker connecting the target protein binder and the E3 ligase ligand is a crucial determinant of PROTAC efficacy.[2] Its length, composition, and attachment points dictate the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase).[2] An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase, resulting in inefficient ubiquitination and degradation.[2]

Q3: What are the typical starting points for linker length in a this compound based degrader?

For initial screening, it is common to synthesize a small library of degraders with varying linker lengths. Polyethylene glycol (PEG) and alkyl chains are common starting points.[3] A typical starting range for PEG linkers could be from 2 to 8 PEG units. The optimal length is target-dependent and must be determined empirically.

Q4: What is the "hook effect" and how can I mitigate it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2][4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2][4] To mitigate this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[4]

Troubleshooting Guide

Issue 1: No or weak degradation of the target protein.

This is a common issue in PROTAC development and can stem from several factors.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Inefficient Ternary Complex Formation The linker may be too short or too long, preventing the formation of a stable and productive ternary complex. Solution: Synthesize and test a series of degraders with varying linker lengths (e.g., PEG2, PEG4, PEG6, PEG8). Perform a ternary complex formation assay to assess the ability of your PROTACs to bring the target protein and DCAF1 together.[2]
Poor Cell Permeability PROTACs are often large molecules and may have difficulty crossing the cell membrane. Solution: Modify the linker to improve its physicochemical properties, for instance by altering its polarity.[4] Prodrug strategies can also be employed to mask polar groups.[4]
Incorrect E3 Ligase Choice DCAF1 may not be the optimal E3 ligase for your target protein or may not be expressed at sufficient levels in your cell line. Solution: Confirm the expression of DCAF1 in your target cells using Western blot or qPCR. Consider testing alternative E3 ligase ligands if degradation remains low.
Instability of the PROTAC The PROTAC molecule may be unstable in the cell culture medium. Solution: Assess the stability of your PROTAC in the media over the time course of your experiment.
Issue 2: Off-target effects are observed.

The PROTAC may be degrading proteins other than the intended target.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Non-selective Target-Binding Warhead The ligand for your protein of interest may bind to other proteins. Solution: Use a more selective binder for your target protein.
Linker-Induced Off-Target Interactions The linker itself can influence the conformation of the ternary complex and present other proteins for ubiquitination. Solution: Systematically vary the linker length and composition to improve selectivity.[4]
Choice of E3 Ligase Different E3 ligases have different endogenous substrates. Solution: If off-target effects persist, consider using a different E3 ligase.

Experimental Protocols & Data Presentation

Illustrative Data: Linker Length Optimization for a Hypothetical Target Protein (TP-1) using this compound

The following table summarizes hypothetical data from an experiment to optimize the linker length for a degrader targeting TP-1.

DegraderLinkerDC₅₀ (nM)Dₘₐₓ (%)
TP-1-Degrader-1 PEG2>1000<10
TP-1-Degrader-2 PEG415065
TP-1-Degrader-3 PEG65092
TP-1-Degrader-4 PEG820075
TP-1-Degrader-5 Alkyl-C835055
  • DC₅₀: The concentration of the degrader that results in 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ubiquitination & Degradation POI Target Protein (POI) PROTAC This compound Based PROTAC POI->PROTAC Binds to POI warhead Ternary_Complex Ternary Complex (POI-PROTAC-DCAF1) DCAF1 DCAF1 E3 Ligase DCAF1->PROTAC Binds to This compound Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI Proteasome->Degradation Results in Troubleshooting_Workflow Start Start: No/Weak Degradation Check_Permeability Assess Cell Permeability Start->Check_Permeability Change_E3_Ligase Consider Alternative E3 Ligase Start->Change_E3_Ligase Alternative Path Check_Ternary_Complex Evaluate Ternary Complex Formation Check_Permeability->Check_Ternary_Complex Permeable Optimize_Linker Optimize Linker (Length, Composition) Check_Permeability->Optimize_Linker Not Permeable Check_Ubiquitination Perform In Vitro Ubiquitination Assay Check_Ternary_Complex->Check_Ubiquitination Complex Forms Check_Ternary_Complex->Optimize_Linker No Complex Redesign_Warhead Redesign/Optimize POI Binder Check_Ubiquitination->Redesign_Warhead No Ubiquitination Success Successful Degradation Check_Ubiquitination->Success Ubiquitination Occurs Optimize_Linker->Check_Ternary_Complex Redesign_Warhead->Check_Ternary_Complex

References

Technical Support Center: Optimizing Cell Permeability of DCAF1-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Researchers developing Proteolysis Targeting Chimeras (PROTACs) that utilize the DCAF1 E3 ligase substrate receptor frequently encounter challenges with cell permeability. Due to their high molecular weight and large polar surface area, these novel therapeutic molecules often struggle to efficiently cross the cell membrane, limiting their efficacy. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: My DCAF1-based PROTAC shows good biochemical activity but poor cellular efficacy. Could this be a permeability issue?

A: Yes, this is a common scenario. If your PROTAC effectively induces degradation in cell-free assays (e.g., with cell lysate) but fails to show activity in whole-cell experiments, poor cell permeability is a likely culprit. It is essential to experimentally assess the cell permeability of your PROTAC.

Q2: What are the key physicochemical properties that influence the cell permeability of a DCAF1-based PROTAC?

A: Several factors, often falling outside of Lipinski's "Rule of Five," influence PROTAC permeability. These include:

  • Molecular Weight (MW): PROTACs are inherently large molecules, which is a primary obstacle to passive diffusion across the cell membrane.

  • Topological Polar Surface Area (TPSA): A large TPSA can hinder membrane translocation.

  • Solubility: Poor aqueous solubility can limit the effective concentration of the PROTAC at the cell surface.

  • Flexibility and Conformation: The three-dimensional shape and conformational flexibility of the PROTAC, particularly the linker, can significantly impact its ability to adopt a membrane-permeable conformation.

Q3: How can I improve the cell permeability of my DCAF1-based PROTAC?

A: A systematic approach to optimizing the different components of the PROTAC is recommended:

  • Linker Modification: The linker is a critical determinant of a PROTAC's physicochemical properties. Experiment with different linker lengths, compositions (e.g., PEG vs. alkyl chains), and rigidities to shield polar functionalities and encourage intramolecular hydrogen bonding, which can reduce the TPSA in a membrane-like environment.

  • E3 Ligase Ligand Modification: While CYCA-117-70 is a validated DCAF1 ligand, subtle modifications to its structure, if synthetically feasible, could improve permeability. However, any changes must be carefully evaluated to not compromise DCAF1 binding affinity.

  • Warhead Modification: The choice of the warhead targeting your protein of interest can also impact permeability. If possible, select a warhead with more favorable physicochemical properties.

  • Prodrug Strategies: Masking polar functional groups with cleavable moieties that are removed by intracellular enzymes can be an effective way to enhance cell entry.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Low to no target degradation in cells, but active in lysate. Poor cell permeability.1. Perform a cell permeability assay (e.g., PAMPA or Caco-2). 2. If permeability is low, begin systematic optimization of the linker. 3. Consider a prodrug approach.
High efflux ratio in Caco-2 assay. PROTAC is a substrate for efflux transporters (e.g., P-gp).1. Co-incubate with known efflux pump inhibitors to confirm. 2. Modify the PROTAC structure to reduce its affinity for efflux transporters.
Inconsistent results between experiments. Poor solubility of the PROTAC.1. Measure the aqueous solubility of the compound. 2. Use appropriate solvents and formulation strategies (e.g., addition of DMSO, use of surfactants).

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid assessment of a compound's passive permeability.

  • Preparation of the Donor Plate:

    • Prepare a stock solution of the DCAF1-based PROTAC in DMSO.

    • Dilute the stock solution to the final desired concentration in a phosphate buffer solution (PBS) at pH 7.4. This is the donor solution.

    • Add the donor solution to the wells of a 96-well filter plate (the donor plate).

  • Preparation of the Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with PBS.

  • Assay Assembly and Incubation:

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

    • Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe):

    • The permeability coefficient is calculated using the concentrations in the donor and acceptor wells and the incubation time and membrane area.

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express efflux transporters, providing a more biologically relevant model of intestinal absorption.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and monolayer formation.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the DCAF1-based PROTAC solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points, take samples from the basolateral chamber and replace with fresh buffer.

    • At the end of the experiment, take a sample from the apical chamber.

  • Permeability Measurement (Basolateral to Apical):

    • Perform the same procedure as above but add the PROTAC to the basolateral chamber and sample from the apical chamber to assess efflux.

  • Quantification and Apparent Permeability (Papp) Calculation:

    • Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests active efflux.

Visualizations

DCAF1_PROTAC_Signaling_Pathway cluster_ternary Ternary Complex Formation cluster_e3 E3 Ligase Complex PROTAC DCAF1-based PROTAC POI Protein of Interest (POI) PROTAC->POI binds DCAF1 DCAF1 PROTAC->DCAF1 recruits Proteasome 26S Proteasome POI->Proteasome Recognition DDB1 DDB1 DCAF1->DDB1 E3_Ligase CRL4-DCAF1 E3 Ligase Complex CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 E3_Ligase->POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Degradation POI Degradation Proteasome->Degradation Troubleshooting_Workflow Start Start: Poor Cellular Efficacy Check_Permeability Assess Cell Permeability (PAMPA/Caco-2) Start->Check_Permeability Low_Permeability Permeability is Low Check_Permeability->Low_Permeability Low Good_Permeability Permeability is Adequate Check_Permeability->Good_Permeability Good Optimize_Linker Modify Linker (Length, Composition, Rigidity) Low_Permeability->Optimize_Linker Check_Efflux Check for Active Efflux (Caco-2) Good_Permeability->Check_Efflux Prodrug Consider Prodrug Strategy Optimize_Linker->Prodrug End End: Optimized PROTAC Prodrug->End High_Efflux High Efflux Ratio Check_Efflux->High_Efflux High Low_Efflux Low Efflux Ratio Check_Efflux->Low_Efflux Low Modify_Structure Modify Structure to Avoid Transporters High_Efflux->Modify_Structure Other_Issues Investigate Other Issues (e.g., Target Engagement, Solubility) Low_Efflux->Other_Issues Modify_Structure->End Other_Issues->End

Technical Support Center: Addressing Potential CYCA-117-70 Instability in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with CYCA-117-70. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the degradation or metabolism of this compound that may be encountered during in vitro and cell-based assays.

Disclaimer: As of the latest literature review, specific degradation or metabolism pathways for this compound have not been extensively published. The following recommendations are based on best practices for handling novel small molecule compounds with unknown stability profiles.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are inconsistent. Could compound instability be the cause?

A1: Inconsistent results are a common challenge in drug discovery and can often be attributed to compound instability. Factors such as the compound's chemical structure, assay conditions (pH, temperature, buffer components), and storage conditions can all contribute to degradation. It is crucial to systematically evaluate the stability of this compound under your specific experimental conditions.

Q2: How can I assess the stability of this compound in my specific assay buffer?

A2: A simple way to assess compound stability is to incubate this compound in your assay buffer for the duration of your experiment. At various time points, you can analyze the remaining concentration of the parent compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: What are the common degradation pathways for small molecules like this compound in biological assays?

A3: While specific pathways for this compound are unknown, common degradation routes for small molecules in biological assays include:

  • Hydrolysis: Reaction with water, which can be pH-dependent.

  • Oxidation: Reaction with oxygen, which can be catalyzed by metal ions or light.

  • Enzymatic Degradation: Metabolism by enzymes present in cell lysates or serum-containing media.

Q4: Can the solvent I use to dissolve this compound affect its stability?

A4: Yes, the choice of solvent is critical. While DMSO is a common solvent for stock solutions, its final concentration in the assay should be kept low (typically <0.5%) to avoid solubility issues and potential direct effects on the assay. Some solvents can also promote compound degradation. It is advisable to prepare fresh dilutions of this compound from a frozen stock solution for each experiment.

Troubleshooting Guide

If you suspect this compound degradation is impacting your results, follow this troubleshooting guide:

  • Confirm Compound Integrity: Before starting a new set of experiments, verify the purity and integrity of your this compound stock solution using an analytical method like HPLC or LC-MS.

  • Perform a Stability Study: Conduct a time-course experiment to assess the stability of this compound in your assay buffer and cell culture medium.

  • Optimize Assay Conditions: If instability is confirmed, consider modifying your assay conditions. This could include adjusting the pH, adding antioxidants (if oxidation is suspected), or reducing the incubation time.

  • Include Proper Controls: Always include appropriate controls in your experiments. A "compound in buffer without cells" control can help distinguish between chemical degradation and metabolism by cells.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Assay Buffer

Objective: To determine the chemical stability of this compound in a specific assay buffer over time.

Materials:

  • This compound

  • Assay Buffer

  • HPLC or LC-MS system

Method:

  • Prepare a working solution of this compound in the assay buffer at the final concentration used in your experiments.

  • Incubate the solution at the same temperature as your assay.

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by HPLC or LC-MS to determine the concentration of the parent compound.

  • Plot the concentration of this compound as a function of time to determine its half-life in the buffer.

Data Presentation

Table 1: Example Data for this compound Stability Assessment

Time (hours)This compound Concentration (µM)% Remaining
010.0100
19.595
29.090
48.282
86.767
243.535

Visualizations

G cluster_0 Troubleshooting Workflow for Inconsistent Results Start Inconsistent Assay Results CheckStock Verify Purity and Concentration of this compound Stock Start->CheckStock StabilityTest Perform Stability Test in Assay Buffer and Media CheckStock->StabilityTest IsStable Is Compound Stable? StabilityTest->IsStable OptimizeAssay Optimize Assay Conditions (pH, Temp, Time) IsStable->OptimizeAssay No OtherFactors Investigate Other Factors (e.g., cell health, reagents) IsStable->OtherFactors Yes ReRun Re-run Assay with Optimized Conditions OptimizeAssay->ReRun End Consistent Results ReRun->End OtherFactors->End

Caption: Troubleshooting workflow for addressing inconsistent assay results with this compound.

G cluster_1 General Workflow for Handling a New Compound Start Receive New Compound (e.g., this compound) QC Quality Control: Confirm Identity and Purity Start->QC Solubility Determine Solubility in Relevant Solvents and Buffers QC->Solubility Stability Assess Stability: - Freeze-Thaw - In Solution (Stock) - In Assay Buffer Solubility->Stability AssayDev Assay Development and Validation with Controls Stability->AssayDev Proceed Proceed with Experiments AssayDev->Proceed

Caption: A general workflow for handling a new compound like this compound with unknown stability.

How to resolve CYCA-117-70 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYCA-117-70. Our aim is to help you resolve potential solubility issues and ensure the smooth progress of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a ligand for DCAF1 (DDB1 and CUL4 associated factor 1) with a binding affinity (KD) of 70 μM.[1] It is often used as a chemical tool for the development of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[1]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: While specific public solubility data for this compound is limited, for many small molecule inhibitors with low aqueous solubility, organic solvents are a necessary first step for creating stock solutions. Common solvents for such compounds include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol. For in vitro experiments, DMSO is frequently used to prepare high-concentration stock solutions.[2][3] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce the solubility of your compound.[3]

Q3: What is the maximum recommended concentration for a DMSO stock solution?

A3: For many research compounds, stock solutions in DMSO are typically prepared at concentrations ranging from 10 mM to 100 mM.[2] However, the optimal concentration depends on the specific compound and the experimental requirements. It is advisable to start with a lower concentration and gradually increase it to determine the solubility limit. For some compounds, sonication may be necessary to facilitate dissolution in DMSO.[2]

Q4: How can I prepare this compound for in vivo studies?

A4: Preparing a compound with low aqueous solubility for in vivo administration requires specialized formulation strategies. Direct injection of a DMSO stock is generally not recommended due to potential toxicity. Common approaches include using co-solvents and vehicle solutions. A typical vehicle might consist of a mixture of DMSO, PEG300, Tween-80, and saline.[2] Another strategy involves using cyclodextrins, such as SBE-β-CD, to improve solubility in aqueous solutions.[2] The exact formulation will need to be optimized for your specific animal model and experimental design.

Troubleshooting Guide: Resolving this compound Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Problem: Precipitate forms when diluting my DMSO stock solution in aqueous media.

This is a common issue for hydrophobic compounds. The dramatic change in solvent polarity causes the compound to crash out of solution.

Solutions:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous medium.

  • Optimize the Dilution Method:

    • Rapid Stirring: Add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer. This can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.

    • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Incorporate a Surfactant: Adding a low concentration of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to your aqueous medium can help to maintain the compound in solution.

  • Utilize a Carrier Protein: For cell culture experiments, the presence of serum (e.g., Fetal Bovine Serum) in the media can aid in solubilizing hydrophobic compounds through binding to proteins like albumin. Pre-incubating the compound in a small volume of serum-containing media before final dilution may be beneficial.

Problem: The compound will not dissolve in the initial solvent.

If you are struggling to dissolve this compound even in an organic solvent, consider the following:

Solutions:

  • Gentle Warming: Warm the solution gently (e.g., to 37°C) while stirring or vortexing. Be cautious, as excessive heat can degrade the compound.

  • Sonication: Use a bath sonicator to provide energy to break up compound aggregates and facilitate dissolution.

  • Test Alternative Solvents: If DMSO is not effective, you may try other organic solvents such as DMF or N-methyl-2-pyrrolidone (NMP). However, always consider the compatibility of the solvent with your downstream application.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly impact solubility.[4] This is generally more applicable to aqueous solutions but can be a factor.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the Required Mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution.

  • Weigh the Compound: Accurately weigh the calculated mass of this compound powder in a suitable microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Facilitate Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.[3]

Protocol 2: General Method for Preparing an In Vivo Formulation

This is a general example, and specific ratios may need optimization.

  • Initial Dissolution: Dissolve this compound in DMSO to create a high-concentration stock.

  • Co-solvent Addition: In a separate tube, prepare the vehicle. A common formulation involves a multi-step addition of solvents. For example, add PEG300 to the DMSO stock, followed by Tween-80, and finally saline, vortexing between each addition.[2] A typical ratio could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • Final Formulation: The final solution should be clear. If precipitation occurs, the formulation needs to be adjusted, for instance, by altering the solvent ratios or reducing the final drug concentration.

Data Presentation

Table 1: Common Solvents for Pre-clinical Research

SolventPropertiesCommon Use
DMSO High polarity, water miscibleIn vitro stock solutions
DMF High polarity, water miscibleAlternative to DMSO
Ethanol Moderate polarity, water miscibleStock solutions, some in vivo formulations
PEG300 Water-miscible polymerCo-solvent for in vivo formulations
Tween-80 Non-ionic surfactantSolubilizing agent in aqueous solutions

Table 2: Example In Vivo Vehicle Formulations

Formulation ComponentExample 1Example 2
DMSO 10%10%
PEG300 40%-
Tween-80 5%-
Saline 45%-
Corn Oil -90%
SBE-β-CD in saline -90% (of a 20% solution)

Data adapted from general protocols for poorly soluble inhibitors.[2]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock dilute Dilute in Aqueous Buffer stock->dilute precipitate_check Check for Precipitation dilute->precipitate_check ready Solution Ready for Assay precipitate_check->ready No troubleshoot Troubleshoot Solubility precipitate_check->troubleshoot Yes protac_pathway cluster_protac PROTAC Action cluster_e3 E3 Ubiquitin Ligase Complex cluster_poi Target Protein cluster_degradation Protein Degradation protac PROTAC (this compound + Linker + POI Ligand) dcaf1 DCAF1 protac->dcaf1 binds via This compound poi Protein of Interest (POI) protac->poi binds cul4 CUL4-DDB1 dcaf1->cul4 part of ubiquitination Ubiquitination cul4->ubiquitination catalyzes poi->ubiquitination is tagged for proteasome Proteasomal Degradation ubiquitination->proteasome

References

Technical Support Center: Mitigating the Hook Effect with DCAF1-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DCAF1-based Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you overcome common experimental challenges, with a specific focus on mitigating the hook effect.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in PROTAC experiments?

The "hook effect" is a phenomenon observed in PROTAC-mediated protein degradation where the extent of target protein degradation decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped dose-response curve.[2][3] The underlying cause is the formation of non-productive binary complexes at excessive PROTAC concentrations, where the PROTAC binds to either the target protein or the E3 ligase individually, rather than forming the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[1][2]

Q2: Why is mitigating the hook effect important for DCAF1-based PROTACs?

Mitigating the hook effect is crucial for accurately determining the potency and efficacy of DCAF1-based PROTACs. The presence of a strong hook effect can lead to misinterpretation of experimental data, potentially causing promising PROTAC candidates to be overlooked if tested at concentrations that are too high.[4] By understanding and controlling for the hook effect, researchers can identify the optimal concentration range for maximal degradation (Dmax) and obtain a more accurate assessment of a PROTAC's therapeutic potential.[5]

Q3: What are the primary strategies to mitigate or avoid the hook effect?

The primary strategies focus on optimizing the PROTAC concentration and enhancing the stability of the ternary complex.[5] Key approaches include:

  • Comprehensive Dose-Response Analysis: Perform a wide, granular dose-response experiment (e.g., from picomolar to high micromolar ranges) to fully characterize the degradation profile and identify the optimal concentration for maximal degradation.[1][3]

  • Lowering PROTAC Concentrations: Once the optimal concentration range is identified, subsequent experiments should be conducted at or below the concentration that elicits maximal degradation to avoid the inhibitory effects of high concentrations.[1]

  • Enhancing Ternary Complex Cooperativity: Design PROTACs that promote positive cooperativity in the formation of the DCAF1-PROTAC-target protein ternary complex.[1] Positive cooperativity stabilizes the ternary complex over the binary complexes, which can reduce the hook effect.[2][6]

  • Biophysical Characterization: Employ biophysical assays such as TR-FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex at various PROTAC concentrations.[1][7] This helps to correlate ternary complex formation with the observed degradation profile.[1]

Q4: My DCAF1-based PROTAC shows no degradation at any tested concentration. What could be the issue?

A lack of degradation can stem from several factors, some of which may be mistaken for a hook effect at all tested concentrations:

  • Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane.[1]

  • Inefficient Ternary Complex Formation: The PROTAC may not effectively bridge the interaction between DCAF1 and the target protein due to suboptimal linker length or composition.[3]

  • Low E3 Ligase Expression: The cell line being used may not express sufficient levels of DCAF1.[8]

  • Incorrect PROTAC Design: The warhead for the target protein or the ligand for DCAF1 may have insufficient affinity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with DCAF1-based PROTACs.

Observed Problem Potential Cause Recommended Troubleshooting Steps
Decreased target protein degradation at high PROTAC concentrations. Hook Effect: Formation of non-productive binary complexes.[3]1. Confirm with a wider dose-response curve: Test concentrations from pM to high µM to visualize the bell-shaped curve.[5] 2. Determine Dmax and DC50: Identify the optimal concentration for maximal degradation (Dmax) and the concentration for 50% degradation (DC50).[9] 3. Assess ternary complex formation: Use biophysical assays like TR-FRET or Co-IP to correlate ternary complex levels with degradation.[1]
No target protein degradation observed at any concentration. 1. Poor cell permeability. [1] 2. Inefficient ternary complex formation. [8] 3. Low DCAF1 expression. [8] 4. PROTAC instability. [1]1. Perform a cell permeability assay (e.g., PAMPA). [5] 2. Confirm target and DCAF1 engagement using cellular thermal shift assay (CETSA) or NanoBRET. [1] 3. Verify DCAF1 expression levels via Western blot or qPCR. [3] 4. Assess PROTAC stability in cell culture media over the experimental time course. [1]
High variability in degradation between experiments. Inconsistent cell culture conditions. [1]1. Standardize cell passage number and seeding density. 2. Ensure cells are healthy and in the logarithmic growth phase.
Incomplete target protein degradation (high Dmax). High rate of new protein synthesis. [9]1. Perform a time-course experiment to find the optimal degradation window. Shorter incubation times may reveal more significant degradation before new protein synthesis occurs.[6][9] 2. Co-treat with a protein synthesis inhibitor (e.g., cycloheximide) as a control to assess the impact of new protein synthesis.

Experimental Protocols

Below are detailed methodologies for key experiments to characterize the hook effect and troubleshoot your DCAF1-based PROTACs.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8]

  • Cell Seeding: Plate cells at a suitable density in multi-well plates to achieve 70-80% confluency at the time of harvest.[5]

  • PROTAC Treatment: Prepare serial dilutions of the DCAF1-based PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[5] Include a vehicle-only control (e.g., DMSO).

  • Incubation: Replace the existing medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).[8]

  • Detection and Analysis: Incubate with an appropriate secondary antibody and visualize the bands. Quantify the band intensities and normalize the target protein signal to the loading control.[8] Plot the normalized protein levels against the log of the PROTAC concentration to determine DC50 and Dmax values.[9]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to detect the formation of the DCAF1-PROTAC-target protein complex within the cell.

  • Cell Treatment: Treat cells with the desired concentrations of the DCAF1-based PROTAC. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and stabilize the ternary complex.[5]

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.[5]

  • Immunoprecipitation: Pre-clear the cell lysate by incubating with protein A/G beads.[5] Then, incubate the lysate with an antibody against the target protein or an epitope tag.[5]

  • Complex Capture: Add protein A/G beads to capture the antibody-antigen complex.[5]

  • Elution and Western Blot Analysis: Elute the protein complexes from the beads and analyze the eluate by Western blotting using antibodies against DCAF1 and the target protein.[5]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biophysical assay measures the proximity between the target protein and DCAF1 induced by the PROTAC.[1]

  • Reagent Preparation: Use purified, tagged versions of the target protein and DCAF1 (e.g., His-tag and GST-tag). Label antibodies that specifically recognize these tags with a TR-FRET donor (e.g., Europium) and acceptor (e.g., Allophycocyanin).[8]

  • Assay Setup: In a microplate, combine the purified target protein, DCAF1, and the labeled antibodies with varying concentrations of your PROTAC.[8]

  • Incubation: Incubate the mixture to allow for complex formation.[8]

  • FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader.[8] An increase in the TR-FRET ratio (Acceptor emission / Donor emission) indicates the formation of the ternary complex.[1]

Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC DCAF1-based PROTAC Target Target Protein PROTAC->Target DCAF1 DCAF1 (E3 Ligase Receptor) PROTAC->DCAF1 Ternary_Complex Target-PROTAC-DCAF1 Ternary Complex Proteasome 26S Proteasome Target->Proteasome targeted to CUL4 CUL4-DDB1 E3 Ligase Complex DCAF1->CUL4 part of Ub Ubiquitin CUL4->Ub transfers Ub->Target polyubiquitinates Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into Ternary_Complex->CUL4 recruits

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting Workflow for the Hook Effect

Hook_Effect_Troubleshooting Start Start: Decreased degradation at high PROTAC concentrations Dose_Response Perform wide dose-response experiment (pM to µM) Start->Dose_Response Observe_Curve Observe bell-shaped curve? Dose_Response->Observe_Curve Hook_Confirmed Hook Effect Confirmed Observe_Curve->Hook_Confirmed Yes No_Hook Other issues suspected (e.g., cytotoxicity) Observe_Curve->No_Hook No Optimize_Conc Optimize PROTAC concentration: Use concentrations ≤ Dmax Hook_Confirmed->Optimize_Conc Biophysical_Assay Perform biophysical assay (e.g., TR-FRET, SPR) Optimize_Conc->Biophysical_Assay Correlate Correlate ternary complex formation with degradation Biophysical_Assay->Correlate

Caption: Workflow for troubleshooting the hook effect.

Logical Relationship of PROTAC Complex Formation

PROTAC_Complex_Formation cluster_low Low PROTAC Concentration cluster_high High PROTAC Concentration PROTAC PROTAC Binary_Target Binary Complex (PROTAC-Target) PROTAC->Binary_Target Binary_DCAF1 Binary Complex (PROTAC-DCAF1) PROTAC->Binary_DCAF1 Ternary Productive Ternary Complex (Target-PROTAC-DCAF1) PROTAC->Ternary Target Target Protein Target->Binary_Target Target->Ternary DCAF1 DCAF1 DCAF1->Binary_DCAF1 DCAF1->Ternary No_Degradation No Degradation (Hook Effect) Binary_Target->No_Degradation Binary_DCAF1->No_Degradation Degradation Protein Degradation Ternary->Degradation

Caption: PROTAC complex formation at different concentrations.

References

CYCA-117-70 PROTAC optimization for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the in vivo optimization and application of PROTACs (Proteolysis-Targeting Chimeras).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for a PROTAC?

A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[1][2][3] It consists of three main components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4][5] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex.[6] This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the proteasome.[6][7] A key feature of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can target another POI molecule.[2][5]

Q2: What are the major challenges in optimizing PROTACs for in vivo studies?

Due to their high molecular weight and complex structures, PROTACs often present significant drug metabolism and pharmacokinetics (DMPK) challenges.[4][8][9] Common issues include:

  • Poor aqueous solubility and cell permeability: This can impede formulation, administration, and the ability to reach intracellular targets.[6][8][9]

  • Suboptimal pharmacokinetic (PK) properties: PROTACs can suffer from rapid clearance and insufficient exposure in target tissues.[6][8]

  • The "Hook Effect": At high concentrations, the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) can reduce the efficiency of ternary complex formation and subsequent protein degradation.[4][6]

  • Metabolite Interference: Metabolites of the PROTAC, particularly those resulting from linker cleavage, may compete with the intact PROTAC for binding to the target or E3 ligase, reducing efficacy.[1][4]

  • Off-target toxicity: Unintended degradation of other proteins can lead to adverse effects.[6][7]

Q3: How does the choice of E3 ligase affect in vivo performance?

The human genome encodes over 600 E3 ligases, but only a few, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), are commonly used in PROTAC design.[10] The choice of E3 ligase is critical as it can influence the PROTAC's selectivity, degradation efficiency, and potential for off-target effects.[11] Different E3 ligases have distinct expression patterns across tissues and possess different sets of natural substrates, which can impact the PROTAC's therapeutic window and toxicity profile.[11][12] Exploring different E3 ligases can be a strategy to overcome resistance or off-target effects observed with more commonly used ones.[10]

Troubleshooting Guides

Issue 1: Lack of Target Degradation in Vivo

Q: My PROTAC is potent in vitro, but I'm not observing target protein degradation in my animal model. What are the potential causes and how can I troubleshoot this?

A: This is a common challenge when transitioning from in vitro to in vivo studies. Several factors could be at play:

  • Insufficient Exposure at Target Site:

    • Troubleshooting Step: Conduct a pharmacokinetic (PK) study to measure the concentration of the PROTAC in plasma and, if possible, in the target tissue (e.g., tumor). This will determine if the compound is being rapidly cleared or poorly distributed.

    • Solution: Based on PK data, you may need to adjust the dosing frequency, the route of administration (e.g., from oral to intraperitoneal), or reformulate the compound to improve its solubility and stability.[6][]

  • Poor Physicochemical Properties:

    • Troubleshooting Step: Re-evaluate the PROTAC's properties. Molecules with high molecular weight, a high number of hydrogen bond donors, and many rotatable bonds often have poor oral bioavailability.[14]

    • Solution: Medicinal chemistry efforts may be needed to optimize the molecule to improve its drug-like properties without sacrificing potency.[14]

  • Metabolic Instability:

    • Troubleshooting Step: Perform in vitro and in vivo metabolite identification studies. Cleavage of the linker is a common metabolic liability.[2][4]

    • Solution: If unstable metabolites are detected, the linker or one of the ligands may need to be chemically modified to block the site of metabolism.

  • Insufficient Dose:

    • Troubleshooting Step: Perform a dose-response study in vivo to determine the optimal concentration for target degradation.[6]

    • Solution: Escalate the dose systematically. Be mindful of the potential "hook effect," where higher concentrations can lead to reduced efficacy.[6]

Issue 2: Inconsistent Efficacy or High Variability Between Animals

Q: I'm seeing significant variability in tumor growth inhibition and target degradation across my study animals. What could be causing this?

A: High variability can undermine the statistical power of your study. Here are some factors to investigate:

  • Formulation Issues:

    • Troubleshooting Step: Check the stability and homogeneity of your dosing solution. If the PROTAC is not fully dissolved or precipitates out, it will lead to inconsistent dosing.

    • Solution: Test alternative, well-tolerated formulation vehicles to ensure complete and stable solubilization of the compound.[6] Always include a vehicle-only control group.[6]

  • Biological Variability:

    • Troubleshooting Step: Ensure your animal model is well-characterized. Factors like animal age, weight, and tumor size at the start of treatment should be as uniform as possible.

    • Solution: Standardize your experimental procedures, including cell implantation techniques for xenograft models and dosing procedures.[15]

  • Cell Culture Conditions:

    • Troubleshooting Step: For xenograft models, inconsistency can originate from the cultured cells.

    • Solution: Standardize cell culture conditions, using cells within a defined passage number range and ensuring consistent seeding densities to maintain stable protein expression levels.[11]

Issue 3: Observed In Vivo Toxicity

Q: My animal models are showing signs of toxicity, such as significant body weight loss. How can I determine the cause and mitigate it?

A: Toxicity can be on-target (due to degradation of the intended protein in healthy tissues) or off-target.

  • Off-Target Protein Degradation:

    • Troubleshooting Step: Perform proteomics studies on tissues from treated animals to identify unintended protein degradation.[7][16] Compare these results with a non-binding control compound to distinguish degradation-dependent effects from compound-specific pharmacology.[12][17]

    • Solution: If off-target degradation is confirmed, the PROTAC may require re-engineering. Modifying the target-binding warhead for higher selectivity or changing the E3 ligase recruiter can improve the selectivity profile.[11][16]

  • Formulation-Related Toxicity:

    • Troubleshooting Step: Always include a vehicle-only control group to assess the toxicity of the formulation components themselves.[6]

    • Solution: If the vehicle is causing toxicity, explore alternative, better-tolerated formulation vehicles.

  • On-Target Toxicity:

    • Troubleshooting Step: Assess the function of your target protein in normal physiology. Degrading a protein that has a critical function in healthy tissues can lead to toxicity.

    • Solution: This is a more challenging issue. Strategies could involve developing tissue-specific delivery methods or creating PROTACs that are conditionally activated in the target tissue (e.g., cancer cells).[3][18]

Data Presentation

Quantitative data from in vivo PROTAC studies should be summarized in a clear and structured format.

Table 1: In Vivo Efficacy of a Generic PROTAC in a Mouse Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control-Daily (p.o.)+1500+2.5
PROTAC-X10Daily (p.o.)+8047-1.2
PROTAC-X30Daily (p.o.)+2583-4.5
PROTAC-X100Daily (p.o.)+4570-15.8

This table illustrates a potential "hook effect" where the 100 mg/kg dose is less effective than the 30 mg/kg dose, alongside increasing toxicity (body weight loss).

Table 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

CompoundDose (mg/kg, i.p.)Cmax (ng/mL)AUC (ng*h/mL)Tumor [PROTAC] @ 8h (nM)Tumor Target Degradation @ 24h (%)
PROTAC-Y251200480015085
Control-Y (inactive)2511504600145< 5

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a generalized framework for assessing the anti-tumor efficacy of a PROTAC.

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) aged 6-8 weeks.

  • Cell Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cancer cells (e.g., MCF-7 for an ER-targeting PROTAC) suspended in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.[15]

  • Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-200 mm³. Randomize animals into treatment groups (n=8-10 per group).

  • Compound Formulation: Prepare the PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline). Ensure the solution is clear and stable.[15]

  • Dosing: Administer the PROTAC and vehicle control to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule (e.g., daily).[6][15]

  • Efficacy and Tolerability Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[6][15]

    • Body Weight: Monitor animal body weight 2-3 times per week as a general indicator of toxicity. A weight loss of >15-20% may necessitate dose adjustment or cessation of treatment.[15]

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study or at specified time points, euthanize a subset of animals from each group.

    • Collect tumors and plasma. Snap-freeze tissues in liquid nitrogen.

    • Analyze tumor lysates by Western blot or mass spectrometry to quantify the levels of the target protein relative to a loading control (e.g., GAPDH or Actin).[6]

  • Data Analysis: Calculate tumor growth inhibition (TGI) and correlate it with the extent of target protein degradation.

Visualizations

PROTAC_Mechanism cluster_cell Inside the Cell PROTAC PROTAC Ternary_Complex POI:PROTAC:E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ub Proteasome Proteasome Ub_POI->Proteasome Degradation Proteasome->Degraded_Fragments Ub Ub Ub->Ternary_Complex

Caption: The catalytic mechanism of action for a PROTAC molecule.

Troubleshooting_Workflow Start In Vivo Efficacy Issue (e.g., No Degradation) Check_PK Step 1: Assess PK/PD (Plasma & Tissue Exposure) Start->Check_PK PK_Good Exposure is Sufficient? Check_PK->PK_Good Check_Metabolism Step 2: Analyze Metabolites (Linker Cleavage?) PK_Good->Check_Metabolism Yes Increase_Dose Optimize Dose/ Frequency PK_Good->Increase_Dose No Metabolism_Good Metabolically Stable? Check_Metabolism->Metabolism_Good Check_Formulation Step 3: Evaluate Formulation (Solubility, Stability) Metabolism_Good->Check_Formulation Yes Redesign_Linker Redesign Linker/ Block Metabolism Metabolism_Good->Redesign_Linker No Reformulate Optimize Formulation or Administration Route Check_Formulation->Reformulate No Revisit_Mechanism Re-evaluate In Vitro Mechanism of Action Check_Formulation->Revisit_Mechanism Yes Reformulate->Check_PK Redesign_Linker->Check_PK Increase_Dose->Check_PK

Caption: A troubleshooting workflow for lack of in vivo PROTAC activity.

Experimental_Workflow A 1. Animal Model Preparation (Cell Line Xenograft Implantation) B 2. Tumor Growth & Animal Randomization (Tumor Volume ~150 mm³) A->B C 3. PROTAC Formulation & Dosing (e.g., Daily Oral Gavage) B->C D 4. Efficacy & Tolerability Monitoring (Tumor Volume & Body Weight) C->D E 5. Endpoint Tissue Collection (Tumor, Plasma, Organs) D->E F 6. PK/PD & Biomarker Analysis (Western Blot, LC-MS) E->F G 7. Data Analysis & Interpretation F->G

Caption: A typical workflow for a preclinical PROTAC xenograft study.

References

Common pitfalls in the design of CYCA-117-70 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CYCA-117-70 and related PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome common pitfalls in the design and execution of experiments involving targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a PROTAC like this compound?

A: Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the body's own cellular disposal system—the ubiquitin-proteasome system (UPS)—to selectively degrade a target Protein of Interest (POI).[1][2] A PROTAC consists of three components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[2][4] This proximity allows the E3 ligase to tag the POI with ubiquitin molecules. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[5] The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[5]

PROTAC_Mechanism_of_Action cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Degradation POI Target Protein (POI) Ternary POI:PROTAC:E3 Ternary Complex POI->Ternary PROTAC This compound PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Release Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination E2 E2-Ub E2->Ternary Ub Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of action for a PROTAC degrader.
Q2: What is the "hook effect" and how can I mitigate it?

A: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at high concentrations, resulting in a characteristic bell-shaped dose-response curve.[1][6] It occurs when high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC:POI or PROTAC:E3 ligase) instead of the productive ternary complex (POI:PROTAC:E3 ligase) required for degradation.[6] This saturation of binding sites on either the target protein or the E3 ligase prevents the necessary "bridging."[6]

Mitigation Strategies:

  • Concentration Optimization: The primary mitigation is to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation (the bottom of the "bell curve").

  • PROTAC Cocktails: A recent strategy involves using a cocktail of two PROTACs that bind to different sites on the target, which may help relieve the hook effect.[7]

  • Valency: Trivalent PROTACs have been explored to enhance degradation and potentially alter the hook effect, though its presence is influenced by multiple factors beyond valency alone.[8][9][10]

Hook_Effect xaxis PROTAC Concentration (Log Scale) origin xaxis->origin yaxis % Target Degradation origin->yaxis p1 p2 p1->p2 p3 p2->p3 p4 Optimal Degradation p3->p4 p5 p4->p5 p6 p5->p6 p7 Hook Effect p6->p7 low_conc Binary Complex Formation Limited opt_conc Ternary Complex Formation Maximal high_conc Binary Complex Formation Dominant

Caption: The characteristic bell-shaped curve of the PROTAC hook effect.
Q3: How critical is linker design for PROTAC efficacy?

A: The linker is a critical component that significantly influences a PROTAC's properties and efficacy.[2][11] It is not merely a passive spacer but plays an active role in determining:

  • Ternary Complex Formation: The linker's length, rigidity, and composition dictate the orientation of the POI and E3 ligase, which is crucial for forming a stable and productive ternary complex.[1][12]

  • Physicochemical Properties: The linker affects key drug-like properties such as cell permeability, solubility, and metabolic stability.[1][13] PROTACs often have a high molecular weight and large polar surface area, making cell permeability a common challenge.[1][14][15]

  • Cooperativity: The linker itself can form favorable interactions within the ternary complex, contributing to positive cooperativity and stabilizing the complex.[1]

Empirical optimization of the linker often requires synthesizing and testing a library of compounds with varying lengths and compositions.[2]

Troubleshooting Guide

Problem: My this compound PROTAC shows low or no degradation of the target protein.

This is a common issue that can stem from multiple points in the PROTAC mechanism. Follow this workflow to diagnose the potential cause.

Troubleshooting_Workflow start Start: No/Low Degradation q1 1. Is the PROTAC stable and soluble in your assay? start->q1 sol_issue Fix: Address solubility/stability issues (e.g., use DMSO, check for precipitation). q1->sol_issue No q2 2. Does the PROTAC bind to the target protein (POI) and E3 ligase? q1->q2 Yes bind_issue Fix: Redesign warhead or E3 ligand. Confirm target/E3 expression. q2->bind_issue No q3 3. Does the PROTAC form a ternary complex (POI:PROTAC:E3)? q2->q3 Yes tc_issue Fix: Optimize linker (length, rigidity, attachment points). Re-evaluate E3 choice. q3->tc_issue No q4 4. Is the target protein being ubiquitinated? q3->q4 Yes ub_issue Fix: Confirm proteasome activity. Check for deubiquitinating enzyme (DUB) activity. q4->ub_issue No success Degradation achieved. q4->success Yes

Caption: A logical workflow for troubleshooting PROTAC efficacy.
Step 1: Verify Compound Integrity and Assay Conditions

  • Question: Is your this compound PROTAC soluble and stable under your experimental conditions?

  • Action: PROTACs can have poor aqueous solubility.[16] Ensure your stock concentration in DMSO is fully dissolved and that the final concentration in the aqueous cell culture medium does not cause precipitation. Visually inspect wells for precipitate. Consider using formulation strategies for in vivo studies.[16]

Step 2: Confirm Binary Engagement
  • Question: Does your PROTAC independently bind to its target protein and the recruited E3 ligase?

  • Action: The failure to bind either protein will prevent ternary complex formation. Use biophysical assays to measure binary binding affinities (Kd).

Assay Principle Typical Kd Range Reference
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a protein-immobilized sensor chip.pM to µM[17]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction in solution.nM to µM[17]
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescently labeled molecule upon binding.nM to µM[18][19]
Step 3: Assess Ternary Complex Formation
  • Question: If binary binding is confirmed, does the PROTAC successfully bridge the target protein and the E3 ligase to form a ternary complex?

  • Action: Ternary complex formation is the crucial step for degradation.[20] Its stability, often described by a cooperativity factor (alpha), is paramount. Positive cooperativity (α > 1) indicates that the binding of one protein enhances the binding of the other, leading to a more stable complex.[21]

Table: Example Data for this compound Analogs

Compound Linker Length Kd vs POI (nM) Kd vs E3 (nM) Ternary Kd (nM) Cooperativity (α) Cellular DC50 (nM)
CYCA-117-68 8 atoms 50 120 85 0.7 >1000
This compound 12 atoms 45 110 15 3.3 25

| CYCA-117-72 | 16 atoms | 60 | 130 | 40 | 1.5 | 150 |

  • Assays for Ternary Complex Formation: Use techniques like SPR, ITC, or specialized cellular assays like NanoBRET to confirm and quantify ternary complex formation.[17][20]

Step 4: Check for Ubiquitination and Proteasome Activity
  • Question: If a ternary complex forms, is the target protein being ubiquitinated and subsequently degraded?

  • Action: The cellular machinery must be functional.

    • Ubiquitination: Perform an immunoprecipitation (IP) of your target protein followed by a Western blot for ubiquitin to confirm the protein is being tagged.

    • Proteasome Activity: As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the PROTAC is working, you should see an accumulation of the poly-ubiquitinated target protein, as its degradation is blocked.[22]

Key Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is used to quantify band intensity. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the DMSO control.

Protocol 2: NanoBRET™ Assay for Cellular Ternary Complex Formation

Objective: To measure the formation of the POI:PROTAC:E3 ligase ternary complex in living cells.[20]

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET). The target protein (POI) is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase (e.g., VHL or Cereblon) is fused to a HaloTag® that is labeled with a fluorescent ligand (energy acceptor).[20] When the PROTAC brings the donor and acceptor into close proximity (<10 nm), energy is transferred, generating a BRET signal.

Methodology:

  • Plasmid Transfection: Co-transfect HEK293 cells with two plasmids: one expressing the NanoLuc®-POI fusion and another expressing the HaloTag®-E3 ligase fusion. A 1:100 donor-to-acceptor plasmid ratio is often used to minimize background signal.[20]

  • Cell Plating: After 24 hours, plate the transfected cells into a 96-well assay plate.

  • HaloTag® Labeling: Add the fluorescent HaloTag® NanoBRET® 618 Ligand to the cells and incubate.

  • PROTAC Addition: Add serial dilutions of this compound to the wells and incubate for the desired time (e.g., 2-4 hours).

  • Substrate Addition: Add the Nano-Glo® Substrate to generate the luminescent signal from the donor.

  • Signal Measurement: Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A higher ratio indicates greater ternary complex formation. Plot the NanoBRET™ ratio against the PROTAC concentration.

References

Technical Support Center: Enhancing Ternary Complex Formation with CYCA-117-70-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving CYCA-117-70, a ligand for the DCAF1 E3 ubiquitin ligase. Our goal is to help you enhance the formation of the pivotal ternary complex (Target Protein-PROTAC-DCAF1), a critical step in achieving successful targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in a PROTAC?

A1: this compound is a chemical ligand that binds to DDB1- and CUL4-associated factor 1 (DCAF1), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. In the context of a Proteolysis-Targeting Chimera (PROTAC), this compound serves as the E3 ligase-recruiting moiety. By being chemically linked to a ligand for a target protein, it facilitates the formation of a ternary complex, bringing the target protein into proximity with the DCAF1 E3 ligase to induce its ubiquitination and subsequent degradation by the proteasome.

Q2: How does the stability of the ternary complex impact the efficacy of a this compound-based PROTAC?

A2: The stability of the ternary complex is a crucial determinant of PROTAC efficacy. A more stable and productive ternary complex allows for more efficient ubiquitination of the target protein before the complex dissociates. This often translates to a lower DC50 (concentration for 50% degradation) and a higher Dmax (maximum degradation). However, it is important to note that even transient ternary complexes can lead to effective degradation due to the catalytic nature of PROTACs.

Q3: What is the "hook effect" and how can I mitigate it in my experiments with this compound-based PROTACs?

A3: The "hook effect" is a phenomenon observed in many PROTAC-based assays where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in ternary complex formation and, consequently, a reduction in target protein degradation. This occurs because at high concentrations, the PROTAC saturates both the target protein and DCAF1 independently, leading to the formation of binary complexes (Target-PROTAC and DCAF1-PROTAC) that cannot assemble into the desired ternary complex. To mitigate the hook effect, it is essential to perform a full dose-response curve with a wide range of PROTAC concentrations to identify the optimal concentration for your system.

Q4: Can the subcellular localization of my target protein or DCAF1 affect the performance of my PROTAC?

A4: Yes, the subcellular localization of both the target protein and DCAF1 can significantly impact PROTAC efficacy. For a PROTAC to be effective, both the target protein and the DCAF1 E3 ligase must be present in the same subcellular compartment to allow for the formation of the ternary complex. DCAF1 is predominantly localized in the nucleoplasm, with some presence in the nucleoli fibrillar center.[1] Therefore, a this compound-based PROTAC will likely be most effective against nuclear target proteins. If your target protein is localized elsewhere, you may observe reduced or no degradation.[2]

Q5: Are there any known post-translational modifications of DCAF1 that could influence ternary complex formation?

A5: Post-translational modifications (PTMs) can regulate the activity and substrate recognition of E3 ligases. While specific PTMs that directly impact the binding of this compound are not yet fully characterized, it is known that PTMs on E3 ligase components can influence their stability, localization, and interaction with other proteins.[3] It is advisable to consider the cellular context and potential for PTMs when troubleshooting inconsistent results.

Troubleshooting Guides

Issue Possible Causes Recommended Solutions
No or low target protein degradation Inefficient ternary complex formation: The PROTAC may not effectively bridge the target protein and DCAF1.- Optimize Linker: Synthesize and test PROTACs with different linker lengths and compositions. The linker is critical for achieving a productive ternary complex geometry. - Confirm Binary Binding: Independently verify the binding of your target ligand to the target protein and this compound to DCAF1 using biophysical methods like SPR or ITC.
Low DCAF1 expression in the cell line: The chosen cell model may not express sufficient levels of DCAF1.- Verify DCAF1 Expression: Use Western blotting or qPCR to confirm DCAF1 expression levels in your cell line. - Select an Appropriate Cell Line: Choose a cell line known to have robust DCAF1 expression.
Poor cell permeability of the PROTAC: The PROTAC may not be efficiently entering the cells.- Assess Permeability: Use cellular thermal shift assays (CETSA) or NanoBRET assays to confirm target engagement in live cells. - Modify PROTAC Physicochemical Properties: Adjust the linker or other parts of the PROTAC to improve solubility and permeability.
Subcellular Mismatch: The target protein and DCAF1 may be in different cellular compartments.- Confirm Localization: Use immunofluorescence or cellular fractionation followed by Western blotting to determine and compare the subcellular localization of your target protein and DCAF1.[1][2]
"Hook Effect" observed in dose-response curves High PROTAC concentration: Excess PROTAC leads to the formation of binary complexes over the ternary complex.- Perform a Wide Dose-Response: Test a broad range of PROTAC concentrations (e.g., from picomolar to high micromolar) to fully characterize the bell-shaped curve and identify the optimal concentration range. - Adjust Protein Concentrations (in vitro): In biochemical assays, optimizing the concentrations of the target protein and DCAF1 can shift the hook effect.
Inconsistent results between biochemical and cellular assays Different experimental conditions: Purified proteins in a biochemical assay may not fully recapitulate the complex cellular environment.- Use Orthogonal Assays: Validate findings using a combination of in vitro (e.g., TR-FRET, AlphaLISA, SPR) and in-cell (e.g., NanoBRET, Western blotting) assays. - Consider Cellular Factors: Be aware that factors like protein scaffolding, post-translational modifications, and competing endogenous interactions can influence ternary complex formation in cells.
High background in proximity assays (AlphaLISA, TR-FRET) Non-specific binding: Antibodies or tagged proteins may be binding non-specifically to the plate or other components.- Include Proper Controls: Run controls with each component of the ternary complex individually to identify the source of the background signal. - Optimize Buffer Conditions: Test different assay buffers and include blocking agents like BSA or detergents to reduce non-specific binding.

Quantitative Data Presentation

The following tables provide representative data from studies on DCAF1-recruiting PROTACs, which can serve as a reference for expected values in your experiments.

Table 1: Ternary Complex Formation and Degradation Data for DCAF1-Based PROTACs

PROTACTarget ProteinCell LineTernary Complex Kd (SPR)DC50 (Cellular)Dmax (Cellular)Reference
DBr-1BRD9HEK293209 nM~100-300 nM>90%[4][5]
DBt-10BTKTMD8Not Reported~30-100 nM>80%[6]
PROTAC 1WDR5MV4-11Not Reported~1-3 µM~60%[7][8]
PROTAC 2WDR5MV4-11Not Reported~3-10 µM~50%[7][8]
PROTAC 3WDR5MV4-11Not Reported>10 µM<40%[7][8]

Table 2: Binary Binding Affinities of DCAF1-Recruiting PROTAC Components

MoleculeBinding PartnerTechniqueKd / IC50Reference
This compoundDCAF1Not Specified70 µM[9]
DCAF1 binder (13)DCAF1SPR93 nM[4][5]
DBr-1DCAF1SPR209 nM[4][5]
BI-9564BRD9Not SpecifiedNot Reported[5]

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein induced by a this compound-based PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the this compound-based PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

This protocol describes how to measure the kinetics of ternary complex formation using SPR.

  • Immobilization of DCAF1:

    • Immobilize biotinylated DCAF1 onto a streptavidin-coated sensor chip. This allows for a consistent surface for testing multiple PROTACs and target proteins.

  • Binary Interaction Analysis (Optional but Recommended):

    • Inject a series of concentrations of the this compound-based PROTAC over the DCAF1-coated surface to determine the binary binding kinetics (kon, koff) and affinity (Kd).

    • Separately, determine the binary binding affinity of the target protein ligand to the target protein.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the this compound-based PROTAC.

    • Inject these solutions over the DCAF1-coated sensor chip.

    • Monitor the association and dissociation phases to obtain sensorgrams.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the apparent kinetic parameters (kon, koff) and the dissociation constant (Kd) for the ternary complex.

    • Calculate the cooperativity factor (α) by dividing the Kd of the binary PROTAC-DCAF1 interaction by the Kd of the ternary complex formation. An α value greater than 1 indicates positive cooperativity.

Protocol 3: AlphaLISA for Ternary Complex Formation

This protocol provides a high-throughput method to detect the formation of the ternary complex in a proximity-based assay.

  • Reagent Preparation:

    • Use tagged recombinant proteins (e.g., His-tagged target protein and GST-tagged DCAF1).

    • Prepare a serial dilution of the this compound-based PROTAC.

  • Assay Setup:

    • In a 384-well microplate, add the tagged target protein, tagged DCAF1, and the PROTAC at various concentrations.

    • Include controls lacking one or more components to assess background signal.

  • Incubation:

    • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.

  • Addition of AlphaLISA Beads:

    • Add AlphaLISA acceptor beads conjugated to an antibody against one protein tag (e.g., anti-His) and donor beads conjugated to an antibody against the other tag (e.g., anti-GST).

    • Incubate in the dark according to the manufacturer's instructions.

  • Signal Detection:

    • Read the plate on an Alpha-enabled plate reader. A high signal indicates that the donor and acceptor beads are in close proximity, signifying the formation of the ternary complex.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve will show the optimal concentration for ternary complex formation and the "hook effect" at higher concentrations.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound PROTAC TernaryComplex Target-PROTAC-DCAF1 Ternary Complex PROTAC->TernaryComplex Binds Target Target Protein Target->TernaryComplex Binds DCAF1 DCAF1 E3 Ligase DCAF1->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation Mediates

Caption: PROTAC Mechanism of Action with this compound.

Western_Blot_Workflow A 1. Cell Treatment with This compound PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Immunoblotting with Primary & Secondary Antibodies E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry, DC50/Dmax) G->H

Caption: Experimental Workflow for Western Blotting.

Troubleshooting_Logic Start Low/No Target Degradation? CheckBinary Confirm Binary Binding (Target-Ligand & this compound-DCAF1) Start->CheckBinary Yes CheckExpression Verify DCAF1 & Target Protein Expression in Cells CheckBinary->CheckExpression Binding OK Failure Re-evaluate Strategy CheckBinary->Failure No Binding CheckPermeability Assess Cell Permeability (e.g., CETSA) CheckExpression->CheckPermeability Expression OK CheckExpression->Failure Low/No Expression OptimizeLinker Synthesize & Test Linker Analogs Success Degradation Observed OptimizeLinker->Success Improved Degradation OptimizeLinker->Failure No Improvement CheckPermeability->OptimizeLinker Not Permeable CheckLocalization Confirm Subcellular Co-localization CheckPermeability->CheckLocalization Permeable CheckLocalization->OptimizeLinker Co-localized CheckLocalization->Failure Not Co-localized

Caption: Troubleshooting Logic for Low Degradation.

References

Validation & Comparative

A Comparative Guide to DCAF1 Ligands: CYCA-117-70 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CYCA-117-70 with other notable DCAF1 ligands, supported by experimental data. DCAF1 (DDB1 and CUL4 associated factor 1) is a substrate receptor for the CRL4 E3 ubiquitin ligase complex and has emerged as a promising target for targeted protein degradation (TPD). Small molecules that bind to DCAF1 can be developed into proteolysis-targeting chimeras (PROTACs) to induce the degradation of specific proteins of interest.

Quantitative Data Comparison

The following table summarizes the binding affinities and cellular target engagement of this compound and other representative DCAF1 ligands.

Ligand/PROTACLigand TypeBinding Affinity (KD) to DCAF1AssayCellular Target Engagement (EC50)Assay
This compound Reversible Binder70 μM[1]SPRNot Reported-
OICR-8268 Reversible Binder38 nM[2]SPR10.5 μM[2]CETSA
DBr-1 PROTAC209 nM[3][4]SPRNot Reported-
YT47R Electrophilic PROTACNot Reported-Induces FKBP12 degradation at 0.25 μM[5]Western Blot
DBt-10 PROTACComparable to parent binder (<50 nM)[4]TR-FRETSub-μM BTK degradation[3]Not Specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol is adapted from the method used to characterize the binding of this compound to the DCAF1 WDR domain[1][6].

Objective: To determine the equilibrium dissociation constant (KD) of a ligand for DCAF1.

Materials:

  • Biacore T200 instrument (GE Healthcare)

  • SA (Streptavidin) sensor chip

  • Biotinylated DCAF1 WDR domain (e.g., residues 1038–1400)

  • Ligand of interest (e.g., this compound)

  • Running buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • DMSO for ligand dilution

Procedure:

  • Immobilization:

    • Equilibrate the SA sensor chip with running buffer.

    • Capture biotinylated DCAF1 WDR domain onto one flow cell to a level of approximately 7000 response units (RU).

    • Leave a second flow cell empty to serve as a reference for subtracting non-specific binding and bulk refractive index changes.

  • Ligand Preparation:

    • Prepare a stock solution of the ligand in 100% DMSO (e.g., 20 mM).

    • Perform serial dilutions of the ligand in running buffer containing a matched concentration of DMSO to the final assay concentrations. A typical concentration range for this compound would be in the micromolar range, while for higher affinity binders like OICR-8268, a nanomolar range would be appropriate.

  • Binding Analysis:

    • Inject the different concentrations of the ligand over both the DCAF1-captured and reference flow cells at a constant flow rate (e.g., 30 μL/min).

    • Record the association and dissociation phases.

    • Regenerate the sensor surface between ligand injections if necessary, using a suitable regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the DCAF1 flow cell data to obtain specific binding sensorgrams.

    • Analyze the steady-state binding responses by plotting response at equilibrium against ligand concentration and fitting the data to a 1:1 binding model to determine the KD.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing the in-cell binding of a ligand to DCAF1, based on established CETSA principles[7][8][9][10].

Objective: To determine the concentration-dependent stabilization of DCAF1 by a ligand in a cellular context (EC50).

Materials:

  • Cells expressing the target protein (e.g., HEK293T cells overexpressing tagged DCAF1)

  • Ligand of interest

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • Equipment for SDS-PAGE and Western blotting

  • Antibodies against the target protein (or tag) and a loading control

Procedure:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with a range of concentrations of the ligand or with DMSO as a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Treatment:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a specific temperature (determined through a preliminary temperature gradient experiment to find the optimal melting temperature) for 3 minutes in a thermal cycler, followed by cooling.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody against DCAF1 (or its tag) and a loading control.

  • Data Analysis:

    • Quantify the band intensities for DCAF1 and the loading control.

    • Normalize the DCAF1 signal to the loading control.

    • Plot the normalized DCAF1 signal against the ligand concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

The following diagrams illustrate key concepts related to DCAF1-mediated protein degradation and the experimental workflow for ligand characterization.

DCAF1_PROTAC_Pathway cluster_CRL4 CRL4-DCAF1 E3 Ligase DCAF1 DCAF1 DDB1 DDB1 DCAF1->DDB1 binds POI Protein of Interest (POI) DCAF1->POI Ternary Complex CUL4 CUL4 RBX1 RBX1 CUL4->RBX1 binds DDB1->CUL4 binds RBX1->POI Ubiquitination Proteasome Proteasome POI->Proteasome Degradation PROTAC PROTAC PROTAC->DCAF1 binds PROTAC->POI binds Ub Ubiquitin (Ub) Degradation Degradation Products Proteasome->Degradation

Caption: DCAF1-mediated targeted protein degradation pathway using a PROTAC.

SPR_Workflow start Start immobilize Immobilize Biotinylated DCAF1 on SA Chip start->immobilize inject_ligand Inject Ligand at Varying Concentrations immobilize->inject_ligand measure Measure Association & Dissociation (Sensorgram) inject_ligand->measure regenerate Regenerate Chip Surface measure->regenerate analyze Analyze Data (Steady-State Binding) measure->analyze regenerate->inject_ligand Next Concentration end Determine KD analyze->end

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

CETSA_Workflow start Start treat_cells Treat Cells with Ligand or Vehicle start->treat_cells heat_shock Apply Heat Shock (Specific Temperature) treat_cells->heat_shock lyse_cells Lyse Cells and Separate Fractions heat_shock->lyse_cells western_blot Analyze Soluble Fraction by Western Blot lyse_cells->western_blot quantify Quantify DCAF1 Band Intensity western_blot->quantify end Determine EC50 quantify->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

A Comparative Guide to E3 Ligase Recruiters: Profiling CYCA-117-70 Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation (TPD), the choice of an E3 ubiquitin ligase recruiter is a critical determinant of the success of a proteolysis-targeting chimera (PROTAC). While a handful of E3 ligases, most notably Cereblon (CRBN) and Von Hippel-Lindau (VHL), have been the workhorses of the field, the exploration of novel recruiters is expanding the scope and potential of TPD. This guide provides an objective comparison of CYCA-117-70, a recently identified ligand for the DDB1 and CUL4 associated factor 1 (DCAF1), against well-established E3 ligase recruiters for CRBN, VHL, MDM2, and cIAP.

This comparison summarizes key performance data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to empower researchers in making informed decisions for the design and development of novel protein degraders.

Performance Comparison of E3 Ligase Recruiters

The efficacy of an E3 ligase recruiter within a PROTAC is determined by several factors, including its binding affinity to the E3 ligase, the ability to promote the formation of a stable ternary complex with the target protein, and the subsequent efficiency of target ubiquitination and degradation. The following tables provide a comparative overview of quantitative data for various E3 ligase recruiters.

It is important to note that while this compound has been identified as a DCAF1 ligand, published data on its performance within a PROTAC, such as degradation concentration (DC50) and maximum degradation (Dmax), is not yet available. The data presented for DCAF1 is based on other reported DCAF1-recruiting PROTACs and serves as a benchmark for potential performance.

Table 1: Binding Affinities of E3 Ligase Recruiters
E3 Ligase RecruiterE3 Ligase TargetBinding Affinity (Kd)Measurement Method
This compound DCAF1 70 µM [1]Not specified
PomalidomideCRBN~1.8 µMIsothermal Titration Calorimetry (ITC)
LenalidomideCRBN~2.5 µMIsothermal Titration Calorimetry (ITC)
ThalidomideCRBN~3.0 µMIsothermal Titration Calorimetry (ITC)
VH032VHL185 nMSurface Plasmon Resonance (SPR)
Nutlin-3MDM2~90 nMNot specified
LCL161cIAP1<1 nM (IC50)Not specified
Other DCAF1 Ligand (Compound 13)DCAF111 µM (KD)Surface Plasmon Resonance (SPR)
Table 2: Performance of PROTACs Utilizing Different E3 Ligase Recruiters
E3 Ligase RecruitedPROTAC ExampleTarget ProteinDC50DmaxCell Line
DCAF1 DBr-1BRD9~500 nM>90%HEK293
DCAF1 DBt-10BTK<10 nM>90%TMD8
CRBNdBET1BRD48 nM>95%MV4-11
VHLARV-771BET Bromodomains<1 nM>90%22Rv1
MDM2A1874BRD4~30 nM~70%RS4;11
cIAPCompound 9cIAP11.3 nM>95%MDA-MB-231

Signaling Pathways and Experimental Workflows

To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cytoplasm Cytoplasm PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation cluster_workflow start Start synthesis PROTAC Synthesis start->synthesis biochem_assays Biochemical/Biophysical Assays (Binding Affinity) synthesis->biochem_assays cell_culture Cell Culture & Treatment synthesis->cell_culture data_analysis Data Analysis (DC50, Dmax) biochem_assays->data_analysis degradation_assay Protein Degradation Assay (Western Blot, etc.) cell_culture->degradation_assay degradation_assay->data_analysis end End data_analysis->end

Workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful development and characterization of PROTACs. Below are representative protocols for assessing E3 ligase binding and cellular protein degradation.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between an E3 ligase recruiter and its target E3 ligase.

Materials:

  • Purified recombinant E3 ligase (e.g., DCAF1, CRBN, VHL)

  • E3 ligase recruiter compound (e.g., this compound)

  • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

  • DMSO (for compound dissolution)

Protocol:

  • Sample Preparation:

    • Dialyze the purified E3 ligase extensively against the ITC buffer to ensure buffer matching.

    • Dissolve the E3 ligase recruiter in 100% DMSO to create a concentrated stock solution.

    • Prepare the final ligand solution by diluting the stock in the dialysis buffer. The final DMSO concentration should be matched in the protein solution.

  • ITC Experiment Setup:

    • Load the E3 ligase solution into the sample cell of the calorimeter.

    • Load the E3 ligase recruiter solution into the titration syringe.

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

  • Data Acquisition:

    • Initiate the titration experiment, injecting the ligand into the protein solution.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat released or absorbed per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and probe with primary antibodies against the target protein and a loading control.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The landscape of E3 ligase recruiters for targeted protein degradation is expanding, offering new opportunities to overcome the limitations of existing approaches. This compound represents a novel chemical tool for engaging the DCAF1 E3 ligase. While its binding affinity has been established, further studies are required to evaluate its performance in mediating protein degradation as part of a PROTAC. The comparative data and standardized protocols provided in this guide serve as a valuable resource for researchers aiming to explore the potential of this compound and other novel E3 ligase recruiters in their drug discovery and chemical biology programs. As more data becomes available, a more direct and comprehensive comparison will be possible, further refining our understanding of the optimal E3 ligase for degrading specific targets of interest.

References

Unveiling the Power of Targeted Protein Degradation: A Comparative Guide to CYCA-117-70-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) offers a revolutionary approach to therapeutic intervention by harnessing the cell's own machinery to eliminate disease-causing proteins. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide provides a comprehensive validation of protein degradation mediated by CYCA-117-70, a potent and selective ligand for the DCAF1 E3 ligase substrate receptor. We present a comparative analysis with alternative degradation strategies, supported by experimental data and detailed protocols.

Mechanism of Action: DCAF1-Mediated Protein Degradation

This compound serves as a high-affinity handle for recruiting the DDB1- and CUL4-associated factor 1 (DCAF1), a key component of the CUL4-DDB1 E3 ubiquitin ligase complex. When incorporated into a PROTAC, one end of the molecule binds to the target protein of interest (POI), while the this compound moiety binds to DCAF1. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Binds to POI warhead DCAF1 (E3 Ligase) DCAF1 (E3 Ligase) PROTAC->DCAF1 (E3 Ligase) Binds to DCAF1 ligand (this compound) E2 E2 Poly-ubiquitinated\nTarget Protein Poly-ubiquitinated Target Protein DCAF1 (E3 Ligase)->Poly-ubiquitinated\nTarget Protein Ubiquitin Transfer Ubiquitin Ubiquitin E2->Ubiquitin Ubiquitin->Poly-ubiquitinated\nTarget Protein Proteasome Proteasome Poly-ubiquitinated\nTarget Protein->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Caption: General mechanism of this compound-based PROTACs.

Comparative Analysis: DCAF1 vs. Other E3 Ligase-Recruiting PROTACs

The choice of E3 ligase can significantly impact a PROTAC's efficacy, selectivity, and potential for resistance. Here, we compare a DCAF1-recruiting PROTAC targeting the epigenetic reader protein BRD9 (a representative application for a this compound-based PROTAC) with PROTACs utilizing the more commonly recruited E3 ligases, VHL and CRBN.

Recent studies have demonstrated that DCAF1-based PROTACs can effectively degrade BRD9 and offer a viable strategy to overcome resistance to CRBN- and VHL-based degraders.[1][2] For instance, a potent and selective DCAF1-BTK-PROTAC demonstrated the ability to degrade Bruton's tyrosine kinase (BTK) in cells that had acquired resistance to CRBN-BTK-PROTACs.[1]

Table 1: Comparison of BRD9 Degradation by Different E3 Ligase-Recruiting PROTACs

FeatureDCAF1-based PROTAC (DBr-1)VHL-based PROTACCRBN-based PROTAC
Target Protein BRD9BRD9BRD9
Observed Efficacy Effective degradation of BRD9[3]Effective degradation of BRD9Effective degradation of BRD9
Advantage Can overcome resistance to CRBN/VHL-based degraders[1]Well-characterized, potent degradationWell-characterized, potent degradation
Potential Limitation Less explored compared to VHL/CRBNPotential for acquired resistance through VHL mutationPotential for acquired resistance through CRBN mutation or downregulation

Experimental Validation of Protein Degradation

Validating the efficacy and mechanism of a this compound-based PROTAC involves a series of key experiments designed to quantify target protein degradation, confirm the involvement of the ubiquitin-proteasome system, and assess the selectivity of the degrader.

Experimental_Workflow cluster_validation Validation Steps Cell Culture and Treatment Cell Culture and Treatment Western Blot Analysis Western Blot Analysis Cell Culture and Treatment->Western Blot Analysis Ubiquitination Assay Ubiquitination Assay Cell Culture and Treatment->Ubiquitination Assay Proteomics (e.g., Mass Spectrometry) Proteomics (e.g., Mass Spectrometry) Cell Culture and Treatment->Proteomics (e.g., Mass Spectrometry) Quantification of Protein Degradation\n(DC50, Dmax) Quantification of Protein Degradation (DC50, Dmax) Western Blot Analysis->Quantification of Protein Degradation\n(DC50, Dmax) Confirmation of Ubiquitin-Proteasome\nSystem Involvement Confirmation of Ubiquitin-Proteasome System Involvement Ubiquitination Assay->Confirmation of Ubiquitin-Proteasome\nSystem Involvement Selectivity Profiling Selectivity Profiling Proteomics (e.g., Mass Spectrometry)->Selectivity Profiling

Caption: Experimental workflow for validating PROTAC-mediated protein degradation.

Experimental Protocols

1. Western Blot Analysis for Protein Degradation

This protocol is a standard method to visualize and quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the this compound-based PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

2. Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment and Lysis: Treat cells with the PROTAC, with or without a proteasome inhibitor (e.g., MG132), for a shorter time course (e.g., 1-4 hours). Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to preserve ubiquitination.

  • Immunoprecipitation:

    • Dilute the lysates to reduce the SDS concentration and pre-clear with protein A/G beads.

    • Immunoprecipitate the target protein using a specific primary antibody overnight at 4°C.

    • Capture the immune complexes with protein A/G beads.

  • Western Blotting:

    • Wash the beads extensively and elute the immunoprecipitated proteins.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.

    • As a control, probe a separate blot with the target protein antibody to confirm successful immunoprecipitation.

Signaling Pathway Modulation by BRD9 Degradation

Degradation of BRD9, a subunit of the BAF chromatin remodeling complex, has been shown to impact several key signaling pathways implicated in cancer. This provides a rationale for the therapeutic potential of BRD9-targeting PROTACs.

BRD9_Signaling BRD9_PROTAC This compound-based BRD9 PROTAC BRD9 BRD9 BRD9_PROTAC->BRD9 Degradation BAF_Complex BAF Chromatin Remodeling Complex BRD9->BAF_Complex Component of Chromatin_Accessibility Chromatin Accessibility BAF_Complex->Chromatin_Accessibility Gene_Transcription Gene Transcription Chromatin_Accessibility->Gene_Transcription Ribosome_Biogenesis Ribosome Biogenesis Gene_Transcription->Ribosome_Biogenesis Androgen_Receptor_Signaling Androgen Receptor Signaling Gene_Transcription->Androgen_Receptor_Signaling Cell_Proliferation_and_Survival Cell Proliferation and Survival Ribosome_Biogenesis->Cell_Proliferation_and_Survival Androgen_Receptor_Signaling->Cell_Proliferation_and_Survival

Caption: Signaling pathways affected by BRD9 degradation.

Studies have shown that the degradation of BRD9 can disrupt ribosome biogenesis and interfere with androgen receptor signaling.[4][5] These effects can lead to the inhibition of cancer cell proliferation and survival, highlighting the therapeutic potential of targeting BRD9 for degradation.

Conclusion

This compound is a valuable chemical tool for the development of potent and selective DCAF1-recruiting PROTACs. The validation of protein degradation mediated by such PROTACs relies on a systematic approach encompassing quantitative biochemical assays and a thorough understanding of the downstream cellular consequences. As the landscape of targeted protein degradation continues to expand, the strategic use of different E3 ligase recruiters, such as DCAF1, will be crucial in overcoming therapeutic challenges and developing next-generation protein degraders.

References

Orthogonal Assays to Confirm the Activity of a CYCA-117-70 Based PROTAC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the activity of a Proteolysis Targeting Chimera (PROTAC) that utilizes CYCA-117-70 as a ligand for the DCAF1 E3 ubiquitin ligase. As this compound is a chemical handle for recruiting DCAF1, a PROTAC incorporating this moiety is designed to induce the degradation of a specific protein of interest (POI). Robust validation of such a PROTAC requires a suite of orthogonal assays to unequivocally demonstrate its mechanism of action and differentiate it from traditional inhibitors.

This guide will use a hypothetical PROTAC, hereafter referred to as "CYCA-PROTAC-TargetX," which is designed to degrade Target Protein X by recruiting the DCAF1 E3 ligase via the this compound ligand. We will compare its validation workflow and expected data against alternative approaches, such as a PROTAC for TargetX that recruits a different E3 ligase (e.g., VHL or CRBN) and a small molecule inhibitor of TargetX.

The PROTAC Mechanism: A Ternary Complex Leading to Degradation

A PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (in this case, this compound for DCAF1), and a linker that connects the two. The primary mechanism of action involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC CYCA-PROTAC-TargetX TargetX Target Protein X PROTAC->TargetX Binds DCAF1 DCAF1 (E3 Ligase) PROTAC->DCAF1 Recruits Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Releases Ub Ubiquitin DCAF1_bound DCAF1 TargetX_bound Target Protein X PROTAC_bound CYCA-PROTAC-TargetX TargetX_bound->PROTAC_bound TargetX_ub Ubiquitinated Target Protein X PROTAC_bound->DCAF1_bound DCAF1_bound->TargetX_bound Ubiquitination TargetX_ub->Proteasome Degradation

Figure 1: Mechanism of action for a this compound based PROTAC.

Orthogonal Validation Workflow

A hierarchical and orthogonal approach is crucial to build a convincing case for PROTAC activity. The workflow should progress from confirming the fundamental steps of the PROTAC mechanism to observing the desired biological consequences.

Validation_Workflow cluster_0 Phase 1: Mechanistic Confirmation cluster_1 Phase 2: Cellular Activity & Selectivity cluster_2 Phase 3: Functional Consequences A Ternary Complex Formation B Target Protein Degradation A->B C Ubiquitination of Target A->C D Dose- & Time-Dependent Degradation B->D E Proteasome & E3 Ligase Dependence C->E D->E F Global Proteomics (Selectivity) D->F G Downstream Pathway Modulation F->G H Phenotypic Cellular Assays G->H

Figure 2: Hierarchical workflow for orthogonal validation of a PROTAC.

Data Presentation: Comparative Analysis of a CYCA-PROTAC-TargetX

The following tables summarize the key experiments and expected outcomes for our hypothetical CYCA-PROTAC-TargetX, compared to an alternative PROTAC (recruiting a different E3 ligase, e.g., VHL) and a small molecule inhibitor of TargetX.

Table 1: Confirmation of Ternary Complex Formation
AssayCYCA-PROTAC-TargetXAlternative PROTAC (VHL-based)Small Molecule Inhibitor
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) Demonstrates binding of the PROTAC to both TargetX and DCAF1 individually. Shows cooperative formation of the TargetX-PROTAC-DCAF1 ternary complex.Demonstrates binding of the PROTAC to both TargetX and VHL individually. Shows cooperative formation of the TargetX-PROTAC-VHL ternary complex.Shows binding to TargetX only. No interaction with DCAF1 or VHL.
Isothermal Titration Calorimetry (ITC) Confirms the thermodynamic parameters of binary (PROTAC-TargetX, PROTAC-DCAF1) and ternary complex formation.Confirms the thermodynamic parameters of binary (PROTAC-TargetX, PROTAC-VHL) and ternary complex formation.Confirms the thermodynamics of inhibitor binding to TargetX.
Co-Immunoprecipitation (Co-IP) In cells treated with the PROTAC, immunoprecipitation of TargetX pulls down DCAF1, and vice-versa.In cells treated with the PROTAC, immunoprecipitation of TargetX pulls down VHL, and vice-versa.No induced interaction between TargetX and any E3 ligase.
Table 2: Measurement of Target Protein Degradation
AssayCYCA-PROTAC-TargetXAlternative PROTAC (VHL-based)Small Molecule Inhibitor
Western Blot Dose- and time-dependent decrease in TargetX protein levels. No change in TargetX mRNA levels (RT-qPCR).Dose- and time-dependent decrease in TargetX protein levels. No change in TargetX mRNA levels (RT-qPCR).No change in TargetX protein or mRNA levels.
Mass Spectrometry (Proteomics) Selective reduction in the abundance of TargetX. Off-target effects can be quantified.Selective reduction in the abundance of TargetX. Different off-target profile compared to CYCA-PROTAC-TargetX.No change in TargetX abundance. May show changes in downstream protein expression.
Flow Cytometry / Immunofluorescence Decrease in fluorescence intensity corresponding to TargetX protein levels in a cell population.Decrease in fluorescence intensity corresponding to TargetX protein levels.No change in fluorescence intensity related to protein levels.
HiBiT/NanoBRET® Assays Luminescence signal from a tagged TargetX decreases upon PROTAC treatment, indicating degradation.Luminescence signal from a tagged TargetX decreases upon PROTAC treatment.No change in luminescence signal.
Table 3: Confirmation of Mechanism and Functional Outcomes
AssayCYCA-PROTAC-TargetXAlternative PROTAC (VHL-based)Small Molecule Inhibitor
Proteasome/Neddylation Inhibition Pre-treatment with proteasome inhibitors (e.g., MG132) or neddylation inhibitors (e.g., MLN4924) rescues the degradation of TargetX.Pre-treatment with proteasome or neddylation inhibitors rescues the degradation of TargetX.Not applicable.
E3 Ligase Knockdown/Out Knockdown or knockout of DCAF1 abrogates the degradation of TargetX. Knockdown of VHL has no effect.Knockdown or knockout of VHL abrogates the degradation of TargetX. Knockdown of DCAF1 has no effect.Not applicable.
Inactive Control PROTAC An epimer of this compound that does not bind DCAF1, or a version with a mutated TargetX binder, fails to degrade TargetX.An inactive VHL ligand analog fails to degrade TargetX.Not applicable.
Downstream Signaling/Phenotypic Assays Shows the expected biological consequence of TargetX depletion (e.g., changes in phosphorylation of a downstream substrate, cell cycle arrest, apoptosis).Shows the same biological consequence as CYCA-PROTAC-TargetX.Shows the biological consequence of TargetX inhibition, which may or may not be identical to depletion, depending on the role of the target protein (e.g., scaffolding functions).

Experimental Protocols

Key Experiment: Western Blot for Target Protein Degradation
  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with increasing concentrations of CYCA-PROTAC-TargetX (e.g., 0.1 nM to 10 µM) for a set time (e.g., 24 hours) or with a fixed concentration for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody specific for TargetX overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Wash the membrane and incubate with a species-specific HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize the TargetX signal to the loading control.

Key Experiment: Co-Immunoprecipitation for Ternary Complex Formation
  • Cell Treatment and Lysis: Treat cells with CYCA-PROTAC-TargetX or a vehicle control for a short duration (e.g., 2-4 hours). Lyse cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Pre-clear lysates with protein A/G beads. Incubate the supernatant with an antibody against TargetX or DCAF1 overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against DCAF1 and TargetX. An interaction is confirmed if DCAF1 is detected in the TargetX immunoprecipitate (and vice-versa) only in the PROTAC-treated sample.

By employing this comprehensive and comparative suite of orthogonal assays, researchers can confidently validate the activity and mechanism of a novel DCAF1-recruiting PROTAC, providing a solid foundation for further preclinical and clinical development.

Comparative Analysis of DCAF1 Ligands: A Focus on the Structural Insights of CYCA-117-70

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CYCA-117-70 with other recently identified ligands targeting the DDB1- and CUL4-associated factor 1 (DCAF1), a crucial component of the CUL4-DDB1 E3 ubiquitin ligase complex. This analysis focuses on the structural interactions, binding affinities, and the experimental methodologies used to characterize these compounds.

DCAF1 has emerged as a high-value target in drug discovery, particularly for the development of Proteolysis Targeting Chimeras (PROTACs) and inhibitors of viral hijacking mechanisms. The WD40 repeat (WDR) domain of DCAF1 serves as a substrate recognition module and is exploited by lentiviral proteins such as Vpr and Vpx to induce the degradation of host antiviral factors.[1] The discovery of small molecule ligands that bind to this domain opens avenues for novel therapeutic interventions. This guide delves into the structural analysis of this compound in complex with DCAF1 and provides a comparative overview with other notable DCAF1 inhibitors.

Quantitative Comparison of DCAF1 Ligands

The following tables summarize the key quantitative data for this compound and a selection of alternative DCAF1 ligands. This data, derived from Surface Plasmon Resonance (SPR) and X-ray crystallography, allows for a direct comparison of their binding affinities and structural resolutions.

Table 1: Binding Affinity of DCAF1 Ligands

CompoundBinding Affinity (KD)MethodReference
This compound70 µMSPR[1]
Z139123226911.5 ± 4.2 μMSPR[2]
OICR-8268 (26e)38 ± 1.5 nMSPR[2]
Compound 3d490 ± 90 nMSPR[2]
Compound 3c13.5 ± 0.2 µMSPR[2]
DBr-1 (PROTAC)209 nMSPR

Table 2: Crystallographic Data for DCAF1-Ligand Complexes

PDB IDLigandResolution (Å)R-Value WorkR-Value FreeReference
7SSEThis compound1.620.1810.209[1]
8F8EOICR-8268 (26e)1.550.1810.209[3]
7UFVCompound 3d1.90N/AN/A[2]
8OGBCompound 8N/AN/AN/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the characterization of these DCAF1 ligands.

X-ray Crystallography

Protein Expression and Purification: The WDR domain of human DCAF1 (residues 1077-1390) was cloned into an insect cell expression vector (pFBOH-MHL) with an N-terminal His6-tag.[2] To enhance crystallization, site-directed mutagenesis was performed to substitute residues Phenylalanine 1077 and Arginine 1079 with Alanine.[1][2] The protein was expressed in Spodoptera frugiperda (Sf9) insect cells and purified using standard chromatography techniques.[3]

Crystallization: For the DCAF1-CYCA-117-70 complex, crystallization was achieved via the hanging drop vapor diffusion method at 20°C.[4] The reservoir solution contained 20% PEG 3350 and 0.2 M di-Ammonium Citrate.[4] Crystals of the DCAF1-OICR-8268 complex were obtained under similar conditions.[4]

Data Collection and Refinement: X-ray diffraction data were collected at a synchrotron source.[4] The structure of the DCAF1-CYCA-117-70 complex (PDB: 7SSE) was determined to a resolution of 1.62 Å.[1] The DCAF1-OICR-8268 complex (PDB: 8F8E) was resolved at 1.55 Å.[3] The structures were solved by molecular replacement and refined using standard crystallographic software.[5]

Surface Plasmon Resonance (SPR)

Instrumentation and Chip Preparation: Binding affinity measurements were performed on a Biacore instrument. A CM5 sensor chip was used for the immobilization of the DCAF1 protein.

Immobilization: The purified DCAF1 WDR domain was immobilized on the sensor chip surface using amine coupling chemistry.

Binding Analysis: A serial dilution of the small molecule inhibitors (analytes) in running buffer was injected over the immobilized DCAF1 surface. The association and dissociation of the analytes were monitored in real-time. The resulting sensorgrams were fitted to a 1:1 binding model to determine the equilibrium dissociation constant (KD).[1] For this compound, the binding curve did not fully reach saturation, and the KD was estimated from the steady-state response.[1]

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using Graphviz, illustrate the key biological pathway involving DCAF1, the experimental workflow for inhibitor characterization, and a comparative overview of the discussed ligands.

DCAF1_Ubiquitination_Pathway DCAF1-Mediated Ubiquitination Pathway CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 Substrate Substrate Protein CUL4->Substrate Ubiquitination RBX1 RBX1 DDB1->RBX1 DCAF1 DCAF1 (WDR Domain) DDB1->DCAF1 DCAF1->Substrate Recognition Proteasome 26S Proteasome Substrate->Proteasome Targeting Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->CUL4 Binding Degradation Substrate Degradation Proteasome->Degradation

Caption: DCAF1-mediated ubiquitination pathway.

Experimental_Workflow Workflow for DCAF1 Inhibitor Characterization start Start protein_prod DCAF1 WDR Domain Expression & Purification start->protein_prod screening High-Throughput Screening (e.g., Virtual, DEL) protein_prod->screening hit_id Hit Identification screening->hit_id binding_assay Binding Affinity Determination (SPR, ITC) hit_id->binding_assay structural_studies Structural Analysis (X-ray Crystallography) binding_assay->structural_studies sar Structure-Activity Relationship (SAR) Studies binding_assay->sar structural_studies->sar lead_opt Lead Optimization sar->lead_opt end Candidate Drug lead_opt->end

Caption: Experimental workflow for DCAF1 inhibitor discovery.

Ligand_Comparison Comparison of DCAF1 Ligands CYCA_117_70 This compound KD: 70 µM PDB: 7SSE Resolution: 1.62 Å OICR_8268 OICR-8268 KD: 38 nM PDB: 8F8E Resolution: 1.55 Å Z1391232269 Z1391232269 KD: 11.5 µM PDB: N/A Resolution: N/A Novartis_Cmpd Novartis Compounds (e.g., Cmpd 3d, 8) KD: nM to µM range PDBs: 7UFV, 8OGB DCAF1 DCAF1 WDR Domain DCAF1->CYCA_117_70 DCAF1->OICR_8268 DCAF1->Z1391232269 DCAF1->Novartis_Cmpd

Caption: Comparative overview of DCAF1 ligands.

References

No Specific Case Studies of CYCA-117-70 PROTACs Found in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive searches of scientific literature and public databases, no specific case studies of successful PROTACs utilizing CYCA-117-70 as a DCAF1 E3 ligase ligand for targeted protein degradation have been identified.

This compound is a known ligand for DDB1 and CUL4 associated factor 1 (DCAF1), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. Its binding to the WDR domain of DCAF1 has been characterized, with a reported dissociation constant (Kd) of 70 μM. While this compound holds potential as a component for constructing PROTACs (Proteolysis Targeting Chimeras), there is a lack of published research demonstrating its successful incorporation into a bifunctional degrader molecule that effectively targets and degrades a specific protein of interest.

Our investigation aimed to provide a comprehensive comparison guide for researchers, scientists, and drug development professionals on successful this compound PROTACs. The core requirements included quantitative data presentation, detailed experimental protocols, and mandatory visualizations of relevant biological pathways and experimental workflows. However, the foundational element for such a guide—a successfully developed and validated this compound-based PROTAC—appears to be absent from the public scientific domain.

The research landscape of targeted protein degradation is rich with examples of PROTACs that recruit other E3 ligases, such as VHL and Cereblon. There are also emerging studies on novel DCAF1-recruiting PROTACs that utilize different ligands. These studies provide valuable insights into the principles of designing and evaluating DCAF1-based degraders.

The PROTAC Approach: A General Overview

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). A PROTAC molecule typically consists of three components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step in the degradation process. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome Proteasome Degradation_Products Degraded Peptides Proteasome->Degradation_Products Releases Ub Ubiquitin POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Ubiquitinated POI E3_bound E3 Ligase PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination POI_ub->Proteasome Recognition & Degradation PROTAC_Evaluation_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_cellular Cellular Assays Design Design of PROTAC (POI Binder - Linker - E3 Ligase Ligand) Synthesis Chemical Synthesis & Purification Design->Synthesis Binding Binding Assays (e.g., SPR, ITC) Synthesis->Binding Degradation Western Blot for POI Degradation Binding->Degradation Dose_Response Dose-Response & Time-Course Studies Degradation->Dose_Response Selectivity Proteomics for Selectivity Profiling Dose_Response->Selectivity Ternary_Complex Ternary Complex Formation Assays Selectivity->Ternary_Complex Ubiquitination Ubiquitination Assays Ternary_Complex->Ubiquitination Proteasome_Inhibition Proteasome Inhibitor Rescue Ubiquitination->Proteasome_Inhibition E3_Ligase_Knockdown E3 Ligase Knockdown/Knockout Proteasome_Inhibition->E3_Ligase_Knockdown Phenotypic Phenotypic Assays (e.g., Cell Viability, Proliferation) E3_Ligase_Knockdown->Phenotypic

Comparative Cross-Reactivity Profiling of Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Illustrative Guide Based on CYC116

Notice: The cross-reactivity profile for "CYCA-117-70" is not publicly available. Initial research indicates that this compound is not a kinase inhibitor but a ligand for DCAF1, a component of the E3 ubiquitin ligase complex. Therefore, a kinase cross-reactivity analysis is not applicable to this compound.

As an alternative, this guide provides a comparative cross-reactivity profile for CYC116 , a well-characterized, orally bioavailable inhibitor of Aurora kinases A and B. This comparison with other prominent Aurora kinase inhibitors, AZD1152 (Barasertib) and VX-680 (Tozasertib), is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and cell cycle research.

Introduction to Aurora Kinase Inhibition

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. Aurora kinase inhibitors are designed to interfere with the catalytic activity of these enzymes, leading to mitotic arrest and subsequent apoptosis in cancer cells. However, the therapeutic efficacy and safety profile of a kinase inhibitor are significantly influenced by its selectivity. Cross-reactivity with other kinases can lead to off-target effects, which may be beneficial or detrimental. Therefore, comprehensive cross-reactivity profiling is a critical step in the preclinical development of these targeted therapies.

This guide provides a comparative analysis of the cross-reactivity profiles of three notable Aurora kinase inhibitors: CYC116, AZD1152, and VX-680.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of CYC116, AZD1152, and VX-680 against a panel of selected kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are compiled from various publicly available sources. It is important to note that assay conditions can vary between studies, and direct comparison of absolute values should be made with caution.

Kinase TargetCYC116 (Ki, nM)AZD1152-HQPA (IC50/Ki, nM)VX-680 (Ki, nM)
Aurora A 8.013680.6
Aurora B 9.20.3718
Aurora C 6517.04.6
VEGFR244--
Flt-344-30
Abl--30
CDK2/Cyclin E390--

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental approach for determining kinase inhibitor selectivity, the following diagrams are provided.

G cluster_0 Aurora Kinase Signaling in Mitosis G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation regulates Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly regulates Aurora_B Aurora B Chromosome_Condensation Chromosome Condensation Aurora_B->Chromosome_Condensation regulates Kinetochore_Attachment Kinetochore-Microtubule Attachment Aurora_B->Kinetochore_Attachment regulates Cytokinesis_Completion Cytokinesis Aurora_B->Cytokinesis_Completion regulates Centrosome_Maturation->Prophase Spindle_Assembly->Metaphase Chromosome_Condensation->Prophase Kinetochore_Attachment->Metaphase Cytokinesis_Completion->Cytokinesis

Figure 1: Simplified Aurora Kinase Signaling Pathway in Mitosis.

G cluster_1 Kinase Cross-Reactivity Profiling Workflow Start Start: Test Compound (e.g., CYC116) Compound_Prep Compound Serial Dilution Start->Compound_Prep Assay_Setup Assay Plate Preparation: - Kinase Panel - Substrate - ATP (Radiolabeled or Cold) Compound_Prep->Assay_Setup Incubation Incubation at Controlled Temperature Assay_Setup->Incubation Detection Detection of Kinase Activity (e.g., Phosphorylation) Incubation->Detection Data_Analysis Data Analysis: - IC50 Curve Fitting - Selectivity Profiling Detection->Data_Analysis End End: Cross-Reactivity Profile Data_Analysis->End

Figure 2: General Experimental Workflow for Kinase Cross-Reactivity Profiling.

Experimental Protocols

The following is a generalized protocol for a biochemical kinase inhibition assay, which is a common method for determining the cross-reactivity profile of a kinase inhibitor. This protocol is based on principles of radiometric assays, which are considered a gold standard for quantifying kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., CYC116) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • 96-well assay plates

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation:

    • A stock solution of the test compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In each well of a 96-well plate, the following are added in order:

      • Kinase reaction buffer.

      • A specific concentration of the purified kinase.

      • The specific substrate for the kinase.

      • The test compound at various concentrations.

    • Control wells are included: a "no inhibitor" control (with DMSO only) and a "no enzyme" control (to measure background).

  • Initiation of Kinase Reaction:

    • The kinase reaction is initiated by adding a mixture of unlabeled ATP and [γ-³²P]ATP to each well. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubation:

    • The assay plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-30 minutes) to allow for the enzymatic reaction to occur.

  • Termination of Reaction and Substrate Capture:

    • The reaction is stopped by spotting a portion of the reaction mixture from each well onto a phosphocellulose paper or membrane. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing:

    • The phosphocellulose paper is washed multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.

  • Detection and Quantification:

    • The washed phosphocellulose paper is dried, and scintillation fluid is added.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis:

    • The radioactivity counts are converted to percent inhibition relative to the "no inhibitor" control.

    • The percent inhibition is plotted against the logarithm of the test compound concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

This guide provides a framework for understanding and comparing the cross-reactivity profiles of Aurora kinase inhibitors, using CYC116 as a primary example alongside AZD1152 and VX-680. The presented data and methodologies underscore the importance of comprehensive kinase screening in the development of targeted cancer therapies. While the requested information for this compound was not applicable, the principles and examples provided herein are intended to be a valuable resource for researchers in the field.

A Comparative Analysis of DCAF1 PROTACs Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy, selectivity, and cellular response of DCAF1-engaging PROTACs, offering a comparative perspective against other E3 ligase-based degraders.

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. While much of the initial focus has been on recruiting the E3 ligases VHL and CRBN, there is a growing interest in expanding the E3 ligase repertoire to overcome resistance and enhance degradation profiles. DDB1 and CUL4 Associated Factor 1 (DCAF1) has surfaced as a promising alternative E3 ligase substrate receptor for PROTAC development. This guide provides a comparative study of DCAF1 PROTACs in different cell lines, supported by experimental data and detailed protocols.

DCAF1 PROTACs: Performance Overview

DCAF1-based PROTACs have demonstrated the ability to effectively degrade a range of target proteins, including FKBP12, the Androgen Receptor (AR), BRD4, BRD9, and Bruton's tyrosine kinase (BTK).[1][2][3] The efficacy of these degraders has been evaluated across various human cell lines, including HEK293T (human embryonic kidney), HeLa (cervical cancer), and a panel of cancer cell lines such as 22Rv1 (prostate), H1975, H2122 (non-small cell lung cancer), and BxPC-3 (pancreatic cancer).[4]

A key advantage of utilizing DCAF1 is its potential to overcome resistance mechanisms observed with CRBN-based PROTACs.[2][3][5] Resistance to CRBN degraders can arise from the downregulation of CRBN itself.[5] In such scenarios, DCAF1 PROTACs offer a viable alternative to reinstate targeted protein degradation.[2][3] For instance, a potent and selective DCAF1-BTK PROTAC, DBt-10, successfully degraded BTK in a cell line that had acquired resistance to CRBN-BTK PROTACs.[2][3]

However, direct comparative studies have, in some instances, indicated that CRBN-mediated degradation may be more efficient than that of DCAF1 for certain targets.[1][2] This highlights the importance of empirical testing and optimization for each target and cellular context.

Quantitative Comparison of DCAF1 PROTAC Performance

The following tables summarize the degradation performance of various DCAF1 PROTACs across different cell lines, providing key parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Table 1: Degradation of Androgen Receptor (AR) by 21-ARL in 22Rv1 Cells [4]

Cell LinePROTACTargetTreatment TimeDC50Dmax
22Rv1 (WT)21-ARLAR8hNot specified~90% at 10 µM
22Rv1 (DCAF1-KO)21-ARLAR8hNo degradationNo degradation

Table 2: Comparative Degradation of BTK by DCAF1 and CRBN PROTACs [2]

Cell LinePROTACTargetE3 LigaseDC50Notes
TMD8DBt-10BTKDCAF1Sub-µMEffective in CRBN-degrader resistant cells
TMD8CDa-1Multiple Tyrosine KinasesCRBN50 nMControl degrader

Table 3: Degradation of BRD9 by a DCAF1 PROTAC [3][6]

Cell LinePROTACTargetTreatment TimeDC50Notes
HEK293DBr-1BRD92h~1000 nMDegradation confirmed via CRL4-DCAF1 pathway

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate DCAF1 PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

DCAF1_PROTAC_Pathway cluster_cell Cell cluster_ternary Ternary Complex PROTAC DCAF1 PROTAC Target Target Protein PROTAC->Target binds DCAF1 DCAF1 PROTAC->DCAF1 recruits Proteasome 26S Proteasome Target->Proteasome Recognition DDB1 DDB1 DCAF1->DDB1 CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 E2 E2 Ubiquitin-conjugating enzyme RBX1->E2 E2->Target Ubiquitination Ub Ubiquitin Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degradation

Caption: DCAF1 PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for DCAF1 PROTAC Evaluation Cell_Culture 1. Cell Culture (e.g., HEK293, HeLa, 22Rv1) PROTAC_Treatment 2. PROTAC Treatment (Varying concentrations and time points) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Ternary_Complex_Assay Optional: Ternary Complex Formation Assay (e.g., Co-Immunoprecipitation) Cell_Lysis->Ternary_Complex_Assay Western_Blot 5. Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (Densitometry for DC50 and Dmax) Western_Blot->Data_Analysis

Caption: A typical experimental workflow for evaluating DCAF1 PROTACs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used in the characterization of DCAF1 PROTACs.

Protocol 1: Cell Culture and PROTAC Treatment
  • Cell Seeding: Plate cells (e.g., HEK293T, 22Rv1) in appropriate culture dishes at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • PROTAC Preparation: Prepare stock solutions of the DCAF1 PROTAC in a suitable solvent, such as DMSO.

  • Treatment: On the day of the experiment, dilute the PROTAC stock solution to the desired final concentrations in fresh cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the PROTAC. Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2.[7] A vehicle-only control (e.g., 0.1% DMSO) should be included.[7]

Protocol 2: Western Blotting for Protein Degradation
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7] Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the dish.[7]

  • Lysate Collection: Scrape the cells and collect the lysate in a microcentrifuge tube.[7] Incubate on ice for 30 minutes with occasional vortexing.[7]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[7]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.[7]

  • Sample Preparation: Normalize the protein concentration of all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel.[7] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[7]

    • Wash the membrane three times with TBST.[7]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane again three times with TBST.[7]

  • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system.[7] Quantify the band intensities using densitometry software to determine the extent of protein degradation.[7]

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment and Lysis: Treat cells with the DCAF1 PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein. Lyse the cells as described in the Western blotting protocol.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against either the target protein or a tag on the E3 ligase (e.g., FLAG-DCAF1) overnight at 4°C.

    • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Analysis: Elute the protein complexes from the beads by boiling in sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the target protein and components of the E3 ligase complex to confirm the formation of the ternary complex.[8]

Conclusion

DCAF1 has emerged as a viable and important E3 ligase for the development of PROTACs, offering a valuable strategy to overcome resistance to other widely used ligases like CRBN. The effectiveness of DCAF1 PROTACs is cell-line and target-dependent, underscoring the necessity for careful experimental validation. The protocols and comparative data presented in this guide provide a foundational resource for researchers in the field of targeted protein degradation, facilitating the design and evaluation of novel DCAF1-based therapeutics. As the landscape of E3 ligase recruitment continues to expand, DCAF1 is poised to play a significant role in the future of PROTAC technology.

References

Safety Operating Guide

Navigating the Disposal of CYCA-117-70: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. While a specific Safety Data Sheet (SDS) for CYCA-117-70 is not publicly available, this guide provides essential safety and logistical information based on general best practices for the disposal of laboratory chemical waste. This compound is described as a DCAF1 ligand, indicating it is a bioactive small molecule intended for research purposes.[1] In the absence of specific disposal instructions, it must be treated as a hazardous chemical.

It is imperative to obtain the Safety Data Sheet (SDS) from the supplier, MedChemExpress, before handling or disposing of this compound. The SDS will provide specific details regarding the hazards, handling, and appropriate disposal methods for this compound.

General Procedures for Laboratory Chemical Waste Disposal

The following step-by-step guidance outlines the standard operating procedure for disposing of chemical waste in a laboratory setting. These procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

  • Waste Identification and Segregation:

    • Treat this compound as a hazardous chemical waste.

    • Do not mix this compound with other waste streams unless compatibility has been confirmed.[2]

    • Collect all materials contaminated with this compound, including personal protective equipment (PPE), weighing boats, and pipette tips, in a designated hazardous waste container.

  • Containerization and Labeling:

    • Use a chemically compatible, leak-proof container with a secure lid for waste collection.[2][3]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added.[2][3][4] Do not use abbreviations or chemical formulas.[3]

  • Storage:

    • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[5][6]

    • The storage area should be at or near the point of generation and under the control of the laboratory personnel.[5][6]

    • Ensure secondary containment for liquid waste to prevent spills.[2]

  • Disposal and Removal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]

    • Do not dispose of this compound down the drain or in the regular trash.[2]

    • Follow all institutional and local regulations for hazardous waste disposal.

Key Disposal Considerations

The following table summarizes critical factors for the safe disposal of laboratory chemicals.

ConsiderationBest PracticeRationale
Regulatory Compliance Adhere to all federal, state, and local regulations for hazardous waste disposal.Ensures legal compliance and prevents environmental contamination.
Institutional Policies Follow your organization's specific chemical hygiene plan and waste management guidelines.[5][6]Promotes a consistent and safe approach to waste handling across the institution.
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling chemical waste.Protects personnel from potential exposure to hazardous materials.
Waste Minimization Order only the amount of chemical needed for your experiments.Reduces the volume of hazardous waste generated.[6]
Empty Containers Triple-rinse empty containers with a suitable solvent; the rinsate must be collected as hazardous waste.[2][4][7]Ensures that residual chemicals are not inadvertently released into the environment.

Laboratory Chemical Waste Disposal Workflow

The diagram below illustrates the logical workflow for the proper management and disposal of chemical waste, from generation to final removal.

cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Interim Storage cluster_3 Final Disposal A Chemical Waste Generated (e.g., this compound) B Segregate into Compatible Waste Stream A->B C Use Labeled Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Request Pickup by EHS Department D->E F Document Waste for Manifest E->F G Professional Disposal F->G

Caption: General workflow for the disposal of laboratory chemical waste.

References

Personal protective equipment for handling CYCA-117-70

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for CYCA-117-70

Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. The following guidance is based on general best practices for handling potentially potent, novel research compounds and information from suppliers. All laboratory personnel must be thoroughly trained in handling potent compounds and should consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.

This compound is a DCAF1 ligand, utilized as a chemical handle for Proteolysis Targeting Chimeras (PROTACs).[1] Given its role in targeted protein degradation, it should be treated as a biologically active and potentially potent compound.

I. Compound Data and Storage

Below is a summary of the available quantitative data for this compound and general storage guidelines from its supplier.

PropertyValueSource
Molecular Formula C₁₉H₂₄FN₅OMedchemExpress
Molecular Weight 357.43 g/mol MedchemExpress
CAS Number 1958262-04-8MedchemExpress
Appearance Solid PowderN/A
Storage (Powder) -20°C for up to 3 yearsMedchemExpress
Storage (in Solvent) -80°C for up to 6 monthsMedchemExpress
Storage (in Solvent) -20°C for up to 1 monthMedchemExpress
Shipping Room temperature (in continental US)[1]
II. Personal Protective Equipment (PPE)

Due to the potent nature of this compound, enhanced PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.

Required PPE:

  • Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn.

  • Lab Coat: A dedicated lab coat, preferably disposable or made of a low-permeability material, should be used. Cuffed sleeves are recommended.

  • Respiratory Protection: When handling the powder outside of a containment device (e.g., weighing), a NIOSH-approved respirator (e.g., N95 or higher) is essential.

  • Additional Protection: For larger quantities or when there is a significant risk of splash, consider using disposable sleeves and shoe covers.

III. Experimental Protocols: Safe Handling and Operational Plan

This step-by-step guide outlines the procedure for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks in a designated containment area.
  • Verify the label and quantity.
  • Store the compound in a clearly labeled, sealed container in a designated, secure location at the recommended temperature (-20°C for powder).

2. Weighing the Compound:

  • All weighing of powdered this compound must be performed in a containment device, such as a chemical fume hood or a glove box.
  • Use dedicated spatulas and weigh boats. Decontaminate these items after use or dispose of them as hazardous waste.
  • Handle the powder gently to avoid creating airborne dust.

3. Solution Preparation:

  • Prepare solutions within a chemical fume hood.
  • Select a suitable solvent based on experimental requirements. Solubility information may be available on the supplier's product page.
  • When dissolving, add the solvent slowly to the powder.
  • If using DMSO for a stock solution for cell-based assays, ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid cytotoxicity.
  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

4. Use in Experiments:

  • All procedures involving this compound should be performed in a designated area.
  • Use appropriate containment measures based on the specific experimental procedure.
  • Clearly label all solutions containing the compound.

IV. Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • This includes contaminated gloves, weigh boats, pipette tips, and any other disposable materials.

    • Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.

    • Do not pour any solutions containing this compound down the drain.

  • Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's EHS department, following all local, state, and federal regulations.

V. Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills:

    • Evacuate the area and prevent others from entering.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and cover the spill with an inert absorbent material.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area thoroughly.

    • For large spills, contact your institution's EHS department immediately.

Visualizations

experimental_workflow cluster_prep Preparation & Weighing cluster_exp Experimentation cluster_disposal Waste Management receive Receive & Inspect Compound store Store at -20°C receive->store ppe Don Enhanced PPE store->ppe weigh Weigh Powder in Fume Hood ppe->weigh dissolve Prepare Stock Solution weigh->dissolve aliquot Aliquot for Single Use dissolve->aliquot experiment Perform Experiment aliquot->experiment collect_waste Collect Contaminated Waste (Solid & Liquid) experiment->collect_waste dispose Dispose via EHS collect_waste->dispose protac_moa cluster_components PROTAC Complex Formation cluster_process Ubiquitination & Degradation poi Protein of Interest (POI) protac PROTAC (with this compound as E3 Ligand) poi->protac binds proteasome Proteasomal Degradation poi->proteasome targeted for e3 E3 Ligase e3->protac recruited by ub Ubiquitin Transfer protac->ub facilitates ub->poi tags POI

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.